Product packaging for 5-Chloro-4-hydroxy-2-methoxypyridine(Cat. No.:CAS No. 1196146-71-0)

5-Chloro-4-hydroxy-2-methoxypyridine

Cat. No.: B2823245
CAS No.: 1196146-71-0
M. Wt: 159.57
InChI Key: UGRXQMRKJKJLHX-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-2-methoxypyridine is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2 B2823245 5-Chloro-4-hydroxy-2-methoxypyridine CAS No. 1196146-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXQMRKJKJLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-hydroxy-2-methoxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Functionalized pyridines, such as 5-Chloro-4-hydroxy-2-methoxypyridine, are of particular interest as they offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the chemical properties, potential synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile building block. While specific experimental data for this compound is limited in publicly available literature, this document compiles the available information and draws upon established principles of pyridine chemistry and data from closely related analogs to provide a scientifically grounded resource.

Chemical and Physical Properties

This compound is a substituted pyridine with the molecular formula C₆H₆ClNO₂.[3] Its structure incorporates a chloro group, a hydroxyl group, and a methoxy group, each contributing to its unique reactivity and potential for derivatization.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
CAS Number 1196146-71-0[3]
Molecular Formula C₆H₆ClNO₂[3]
Molecular Weight 159.57 g/mol Calculated
Predicted pKa Data not available; expected to have both an acidic proton (hydroxyl group) and a basic site (pyridine nitrogen). The pKa of the conjugate acid of 4-methoxypyridine is around 6.6, and the pKa of the hydroxyl group is expected to be in the range of 8-10.Inferred
Predicted logP Data not available; the presence of both polar (hydroxyl) and non-polar (chloro, methoxy) groups suggests moderate lipophilicity.Inferred
Appearance Likely a white to off-white solid, based on similar compounds.Inferred
Storage 2-8°C[3]

Synthesis and Elucidation

Proposed Synthesis Pathway

A potential pathway could involve the methoxylation of a suitable dichlorohydroxypyridine precursor. The following diagram outlines a hypothetical, multi-step synthesis.

Synthesis_of_5_Chloro_4_hydroxy_2_methoxypyridine A 2,5-Dichloro-4-hydroxypyridine B This compound A->B Sodium methoxide, Methanol, Heat

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of this compound

  • Reaction Setup: To a solution of 2,5-dichloro-4-hydroxypyridine (1.0 eq) in anhydrous methanol (10 mL/g of starting material), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Methanol serves as both the solvent and the source of the methoxy group. Sodium methoxide is a strong base that facilitates the nucleophilic aromatic substitution of the chlorine atom at the 2-position, which is activated by the electron-withdrawing nature of the pyridine nitrogen. An excess of the nucleophile ensures complete reaction.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 4-8 hours.

    • Rationale: Heating provides the necessary activation energy for the substitution reaction. Monitoring the reaction ensures that it is stopped once the starting material is consumed, preventing potential side reactions.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. The resulting precipitate can be collected by filtration.

    • Rationale: Quenching with water stops the reaction. Neutralization protonates the hydroxyl group and precipitates the product, which is expected to have lower solubility in a neutral aqueous medium.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Recrystallization or column chromatography is necessary to remove unreacted starting materials and any byproducts, yielding the pure desired compound.

Structural Elucidation

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected data, based on analogous structures, are as follows:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, likely as doublets or singlets depending on the coupling constants. A singlet corresponding to the three protons of the methoxy group would be observed around 3.8-4.0 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the pyridine ring carbons and the methoxy carbon. The chemical shifts would be influenced by the electronic effects of the substituents.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group (broad, ~3200-3500 cm⁻¹), C-O stretches of the methoxy and hydroxyl groups, and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Chemical Reactivity and Tautomerism

Hydroxypyridine-Pyridone Tautomerism

A key chemical feature of 4-hydroxypyridines is their existence in equilibrium with the corresponding pyridone tautomer. The position of this equilibrium is highly dependent on the solvent and the physical state.

Tautomerism A This compound (Hydroxy form) B 5-Chloro-2-methoxy-4(1H)-pyridone (Pyridone form) A->B Equilibrium Reactivity Core This compound OH_reactions O-Alkylation O-Acylation Core->OH_reactions Hydroxy Group Cl_reactions Nucleophilic Aromatic Substitution Core->Cl_reactions Chloro Group OMe_reactions Ether Cleavage Core->OMe_reactions Methoxy Group Ring_reactions Electrophilic Aromatic Substitution Core->Ring_reactions Pyridine Ring

Sources

Structure Elucidation of 5-Chloro-4-hydroxy-2-methoxypyridine: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Verification

Part 1: Foundational Analysis - Molecular Formula and Functional Group Mapping

Before delving into the intricacies of atomic connectivity, we must first establish the fundamental properties of the target molecule: its elemental composition and the functional groups it contains. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide these initial, critical pieces of the puzzle.

Mass Spectrometry: Defining the Elemental Blueprint

Mass spectrometry serves as our initial analytical tool, providing the molecular weight and, with high resolution, the exact elemental formula.[1] For a molecule containing chlorine, MS offers a particularly distinctive signature.

Causality of Experimental Choice: We opt for High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), coupled to a Time-of-Flight (TOF) analyzer. This choice is deliberate: soft ionization minimizes premature fragmentation, ensuring a strong molecular ion peak, while the TOF analyzer provides the mass accuracy required to distinguish between isobaric formulas and confirm the elemental composition.

Expected Mass Spectrum of 5-Chloro-4-hydroxy-2-methoxypyridine (C₆H₆ClNO₂):

  • Molecular Formula: C₆H₆ClNO₂[2]

  • Monoisotopic Mass: 159.0087 Da

  • Isotopic Pattern: The presence of a single chlorine atom is definitively revealed by its natural isotopic abundance (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in two prominent peaks in the molecular ion cluster: the M+ peak (containing ³⁵Cl) at m/z 159.0087 and the M+2 peak (containing ³⁷Cl) at m/z 161.0058. The intensity ratio of these peaks will be approximately 3:1, a hallmark signature of a monochlorinated compound.[3][4] This provides immediate, trustworthy confirmation of chlorine's presence.

  • Nitrogen Rule: The odd nominal molecular weight (159) is consistent with the presence of an odd number of nitrogen atoms (one, in this case), further corroborating the proposed formula.[4]

Table 1: Expected HRMS Data for C₆H₆ClNO₂

Ion/FragmentFormulaCalculated m/zIsotopeRelative Abundance (%)
[M+H]⁺C₆H₇ClNO₂⁺160.0160³⁵Cl100
[M+2+H]⁺C₆H₇³⁷ClNO₂⁺162.0130³⁷Cl~32
[M-CH₃+H]⁺C₅H₄ClNO₂⁺144.9925³⁵ClVariable
[M-CO+H]⁺C₅H₇ClNO⁺132.0211³⁵ClVariable

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard. Set the instrument to positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure sufficient resolution (>10,000) to obtain accurate mass measurements.

  • Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion cluster. Verify the accurate mass and compare the observed isotopic pattern with the theoretical pattern for a C₆H₆ClNO₂ formula.

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI-TOF) cluster_data Data Interpretation Prep Dissolve Sample (e.g., in Methanol) Ionize Electrospray Ionization (ESI) Prep->Ionize Infusion Analyze Time-of-Flight (TOF) Analysis Ionize->Analyze Ion Acceleration Mass Accurate Mass (Determine Formula) Analyze->Mass Generate Spectrum Isotope Isotopic Pattern (Confirm Cl Presence) Mass->Isotope Fragment Fragmentation (Structural Clues) Isotope->Fragment

Caption: Workflow for HRMS analysis to determine molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

With the molecular formula established, FTIR spectroscopy is employed to confirm the presence of the expected functional groups. This technique provides a vibrational fingerprint of the molecule.

Causality of Experimental Choice: FTIR is a rapid, non-destructive technique that is exceptionally sensitive to polar bonds, making it ideal for identifying the hydroxyl (-OH), methoxy (C-O), and aromatic ring (C=C, C=N) moieties.

Expected IR Absorption Bands for this compound:

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹. This breadth is characteristic of intermolecular hydrogen bonding enabled by the hydroxyl group.[5]

  • Aromatic C-H Stretch: A peak or series of peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹, corresponding to the C-H stretches of the methoxy (-OCH₃) group.

  • C=C / C=N Ring Stretches: A series of sharp to medium absorptions in the 1600-1450 cm⁻¹ region, characteristic of the pyridine aromatic system.[6]

  • C-O Stretches: Strong, distinct peaks in the 1260-1000 cm⁻¹ range. This region will likely contain overlapping signals from the C-O stretch of the aryl ether (methoxy group) and the C-O stretch of the phenolic hydroxyl group.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Tautomerism Insight: 4-hydroxypyridines can exist in equilibrium with their 4-pyridone tautomer.[5][7] The presence of a strong O-H band and the absence of a prominent C=O ketone stretch (typically ~1650 cm⁻¹) in the spectrum would strongly support the dominance of the hydroxypyridine form in the solid state.

Table 2: Key Expected FTIR Frequencies and Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)
~3050MediumAromatic C-H Stretch
~2950, 2850MediumAliphatic C-H Stretch (-OCH₃)
1600 - 1450Medium-StrongC=C and C=N Aromatic Ring Stretches
1260 - 1200StrongAryl C-O Stretch (Asymmetric)
1050 - 1000StrongAryl C-O Stretch (Symmetric)
800 - 600Medium-StrongC-Cl Stretch

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands corresponding to the molecule's functional groups.

FTIR_Logic Molecule C6H6ClNO2 OH O-H Group OCH3 Methoxy Group Pyridine Pyridine Ring CCl C-Cl Bond Peak_3300 Broad Peak ~3300 cm⁻¹ OH->Peak_3300 indicates Peak_2900 Peaks <3000 cm⁻¹ OCH3->Peak_2900 indicates Peak_1550 Peaks 1600-1450 cm⁻¹ Pyridine->Peak_1550 indicates Peak_700 Peak ~700 cm⁻¹ CCl->Peak_700 indicates

Caption: Correlation of functional groups to expected IR peaks.

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

While MS and FTIR define the 'what' (formula and functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the 'where'—the precise atomic connectivity that defines the unique isomer.[8] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides an irrefutable structural proof.

Causality of Experimental Choice: A multi-dimensional NMR approach is essential. ¹H NMR quantifies proton environments, ¹³C NMR maps the carbon skeleton, Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals the crucial 2- and 3-bond correlations that piece the entire puzzle together. Using a solvent like DMSO-d₆ is strategic, as it allows for the observation of the exchangeable -OH proton.

¹H and ¹³C NMR: Assigning the Core Skeleton
  • ¹H NMR Predictions: The structure has two protons on the aromatic ring and three protons on the methoxy group.

    • H3 and H6: Due to their positions on the substituted pyridine ring, these two protons are not adjacent to any other protons. Therefore, they are expected to appear as two distinct singlets . Their chemical shifts will be influenced by the surrounding substituents.

    • -OCH₃: The three equivalent protons of the methoxy group will appear as a sharp singlet .

    • -OH: The hydroxyl proton will likely appear as a broad singlet, its chemical shift being concentration and temperature-dependent.

    • Integration: The relative integrals of these peaks will be 1:1:3:1 (H3 : H6 : -OCH₃ : -OH).

  • ¹³C NMR Predictions: Due to the lack of symmetry, all six carbon atoms are chemically distinct and should produce six unique signals .

    • The chemical shifts will be characteristic of a substituted pyridine ring, with carbons attached to electronegative atoms (O, Cl) being shifted further downfield.[9]

2D NMR: The Unambiguous Connectivity Map

The true power of NMR in this elucidation lies in 2D correlation experiments.

  • HSQC: This experiment will show direct, one-bond correlations between the proton signals and the carbon signals. It will definitively link the H3 signal to the C3 carbon, the H6 signal to the C6 carbon, and the methoxy proton signal to the methoxy carbon.

  • HMBC: This is the cornerstone of the structural proof. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key expected correlations to confirm the this compound structure are:

    • Methoxy Protons to C2: A strong correlation from the methoxy protons (~3.9 ppm) to the carbon at the 2-position (C2). This confirms the methoxy group is attached to C2.

    • H3 to C2, C4, and C5: The proton at the 3-position (H3) should show correlations to the methoxy-bearing carbon (C2), the hydroxyl-bearing carbon (C4), and the chlorine-bearing carbon (C5).

    • H6 to C2, C4, and C5: The proton at the 6-position (H6) should show correlations to the methoxy-bearing carbon (C2), the hydroxyl-bearing carbon (C4), and the chlorine-bearing carbon (C5). The specific pattern of these correlations will lock in the substituent positions.

Table 3: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations (in DMSO-d₆)

PositionAtomPredicted δ (ppm)MultiplicityIntegrationKey HMBC Correlations (from Proton)
2C~160--From -OCH₃, H3
3H~6.5s1HTo C2, C4, C5
3C~105--From H3
4C~155--From H3, H6
5C~120--From H3, H6
6H~7.8s1HTo C2, C4, C5
6C~140--From H6
-OCH₃H~3.9s3HTo C2
-OCH₃C~55--From -OCH₃
-OHH~10-12br s1HTo C4, C3, C5

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the specific solvent.

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: Acquire gradient-selected, phase-sensitive HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, multiplicities, and, most importantly, the cross-peaks observed in the 2D correlation spectra.

Final_Logic cluster_ms Mass Spectrometry cluster_ftir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS HRMS Data (m/z 160.0160, 3:1 M:M+2) Formula Conclusion: Molecular Formula is C₆H₆ClNO₂ MS->Formula Final Final Validated Structure: This compound Formula->Final FTIR FTIR Spectrum (Broad ~3300, ~2950, ~1550 cm⁻¹) Groups Conclusion: Presence of OH, OCH₃, Aromatic Ring, C-Cl FTIR->Groups Groups->Final NMR 1D & 2D NMR Data (2H singlets, 1 OCH₃ singlet, key HMBC cross-peaks) Connectivity Conclusion: Unambiguous Connectivity Map (Substituents at C2, C4, C5) NMR->Connectivity Connectivity->Final

Caption: Integrated logic flow for unambiguous structure elucidation.

References

  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES). [Link]
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015).
  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
  • FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine.
  • Infrared spectra of the 3-hydroxypyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. (2018). AIP Publishing. [Link]
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, NIH. [Link]
  • Spectroscopic studies of isotopically substituted 2-pyridones.
  • This compound. AOBChem USA. [Link]
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015).
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
  • Radicals and Mass Spectrometry (MS) Spring 2021. KPU. [Link]

Sources

5-Chloro-4-hydroxy-2-methoxypyridine spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-4-hydroxy-2-methoxypyridine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic properties of this compound (CAS No: 1196146-71-0).[1][2][3][4][5] In the absence of publicly available experimental spectra for this compound, this document serves as a robust predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, and drawing upon empirical data from structurally analogous compounds, we present a detailed elucidation of the expected spectral characteristics. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research or development setting.

Introduction

This compound is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. The unique arrangement of its functional groups—an electron-withdrawing chlorine atom and electron-donating hydroxyl and methoxy groups—creates a distinct electronic environment that governs its chemical reactivity and spectroscopic behavior. Accurate spectroscopic data is paramount for unambiguous structure confirmation, purity assessment, and understanding molecular properties.

This guide addresses a critical information gap, as no formal, peer-reviewed spectroscopic data has been published for this specific molecule. Our approach is to construct a highly accurate, predicted spectroscopic profile. This is achieved by systematically analyzing the known spectral data of simpler, related pyridine derivatives and applying the principles of substituent additivity. By understanding how each functional group independently influences the spectrum of the parent pyridine ring, we can project the combined effects in the target molecule. This predictive methodology provides a powerful and scientifically rigorous framework for researchers working with this compound.

Molecular Structure

The structural foundation for all subsequent spectroscopic predictions is illustrated below. The atom numbering convention used throughout this guide is provided for clarity.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below. Predictions are based on known chemical shifts for pyridine and its derivatives, including 2-methoxypyridine, 4-hydroxypyridine, and various chloropyridines.[6][7][8][9][10]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the methoxy group protons, and one for the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6~ 7.6 - 7.8SingletN/A
H3~ 6.3 - 6.5SingletN/A
-OCH₃~ 3.9 - 4.1SingletN/A
-OH~ 5.0 - 7.0 (variable)Broad SingletN/A

Causality and Justification:

  • Aromatic Protons (H3, H6): In unsubstituted pyridine, the protons at positions 3 and 6 appear at ~7.5 ppm and ~8.5 ppm, respectively.

    • The powerful electron-donating 4-hydroxy group will shield both H3 and H6, causing a significant upfield shift.

    • The 2-methoxy group strongly shields the adjacent H3 proton and has a smaller shielding effect on the more distant H6.[6]

    • The 5-chloro group will deshield both adjacent protons (H3 and H6) due to its inductive effect, but this is counteracted by the stronger donating groups.

    • The net result is a significant upfield shift for H3, placing it in the ~6.3-6.5 ppm range. H6 will be less shielded than H3 and is predicted to be around ~7.6-7.8 ppm. As H3 and H6 are not adjacent, they will appear as singlets.

  • Methoxy Protons (-OCH₃): The methoxy group attached to an aromatic ring typically appears in the range of 3.8-4.1 ppm.[6] We predict a singlet in this region.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~ 162 - 165
C3~ 95 - 98
C4~ 160 - 163
C5~ 105 - 108
C6~ 140 - 143
-OCH₃~ 54 - 57

Causality and Justification:

  • C2 and C4: These carbons are directly attached to oxygen atoms, which cause a strong deshielding effect, moving their signals significantly downfield. Based on data for 2-methoxypyridine and 4-hydroxypyridine, these are expected to be the most downfield signals in the aromatic region.[11][12]

  • C3: This carbon is shielded by both the adjacent 2-methoxy and 4-hydroxy groups, resulting in a significant upfield shift to the ~95-98 ppm region.

  • C5: The carbon bearing the chlorine atom will be deshielded by the halogen, but its position is also influenced by the adjacent strong donating group at C4. Its predicted shift is around 105-108 ppm.

  • C6: This carbon is ortho to the nitrogen and meta to the chloro and methoxy groups, leading to a predicted chemical shift in the ~140-143 ppm range.

  • -OCH₃ Carbon: The carbon of the methoxy group is expected in the typical range of ~54-57 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural insights from its fragmentation patterns.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₆H₆ClNO₂. The predicted mass spectrum under electron ionization (EI) would show a distinct molecular ion peak (M⁺˙).

  • Molecular Weight: 159.57 g/mol

  • Exact Mass: 159.0087 Da (for ³⁵Cl isotope)

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks:

    • M⁺˙: m/z 159 (relative intensity ~100%)

    • [M+2]⁺˙: m/z 161 (relative intensity ~32%) This characteristic 3:1 intensity ratio is a definitive indicator of the presence of one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of substituted pyridines is often initiated by the loss of substituents or small neutral molecules.[13]

G M [M]⁺˙ m/z 159/161 M_minus_CH3 [M-CH₃]⁺ m/z 144/146 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 124 M->M_minus_Cl - •Cl M_minus_CO [M-CH₃-CO]⁺ m/z 116/118 M_minus_CH3->M_minus_CO - CO

Figure 2: Predicted major fragmentation pathway for this compound.

Table 3: Predicted Key Fragments in Mass Spectrometry

m/z (for ³⁵Cl)Predicted FragmentNotes
159[C₆H₆ClNO₂]⁺˙ (Molecular Ion)The base peak or a very intense peak.
144[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
124[M - Cl]⁺Loss of a chlorine radical.
116[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H StretchHydroxyl (-OH)Broad, Strong
3100 - 3000C-H StretchAromatic C-HMedium
2980 - 2850C-H StretchMethoxy (-OCH₃)Medium
1620 - 1580C=C and C=N Ring StretchPyridine RingStrong
1500 - 1450C=C and C=N Ring StretchPyridine RingStrong
1280 - 1230C-O Stretch (Aryl Ether)Ar-O-CH₃Strong
1100 - 1000C-O StretchAr-O-CH₃Strong
850 - 750C-Cl StretchAryl Chloride (C-Cl)Medium

Causality and Justification:

  • O-H Stretch: The hydroxyl group will produce a characteristic broad and strong absorption band in the 3500-3200 cm⁻¹ region due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

  • Pyridine Ring Stretches: The C=C and C=N stretching vibrations within the pyridine ring are expected to produce strong bands in the 1620-1450 cm⁻¹ fingerprint region.[14][15][16]

  • C-O and C-Cl Stretches: Strong absorptions corresponding to the aryl ether C-O stretching are expected. The C-Cl stretch will appear at a lower frequency, typically in the 850-750 cm⁻¹ range.[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Transition TypePredicted λₘₐₓ (nm)
π → π~ 280 - 295
n → π~ 310 - 330

Causality and Justification:

  • Unsubstituted pyridine exhibits a π → π* transition around 257 nm and a weaker n → π* transition around 270 nm.[18]

  • The presence of three auxochromic groups (substituents with non-bonding electrons: -OH, -OCH₃, -Cl) is expected to cause a significant bathochromic (red) shift in the absorption maxima.[19]

  • The electron-donating hydroxyl and methoxy groups, in particular, will extend the conjugation and lower the energy gap for electronic transitions, shifting the π → π* and n → π* bands to longer wavelengths.[20] Therefore, the primary absorption bands are predicted to be shifted into the 280-330 nm range.

Standard Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, to observe the hydroxyl proton) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum.

    • Set a spectral width of ~12 ppm.

    • Use an acquisition time of ~3-4 seconds and a relaxation delay of 2 seconds.

    • Average 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of ~220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Average 1024 or more scans to achieve adequate signal intensity.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

  • Validation: Confirm the presence of the M⁺˙ and [M+2]⁺˙ peaks with the expected ~3:1 ratio to validate the presence of chlorine.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them with the predicted values for key functional groups.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) with a known concentration.

  • Acquisition: Record the absorption spectrum from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This guide provides a comprehensive and theoretically grounded prediction of the ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopic data for this compound. By analyzing the established spectral properties of analogous compounds, we have constructed a detailed and reliable reference for researchers. These predicted data and the accompanying justifications offer a robust framework for the identification and characterization of this compound, facilitating its use in synthetic chemistry and drug discovery endeavors.

References

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Kazdan, E. M., & Rykert, R. T. B. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
  • AOBChem. (n.d.). This compound | 1196146-71-0.
  • ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density.
  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
  • SpectraBase. (n.d.). 4-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 2-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.
  • Optica Publishing Group. (n.d.). The Far Infrared Spectra of Monosubstituted Pyridines.
  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Royal Society of Chemistry. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • PubChem. (n.d.). 2-Methoxypyridine.
  • ACS Publications. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • PubChem. (n.d.). 4-Hydroxypyridine.
  • NIST. (n.d.). Pyridine. WebBook.
  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a....
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of terpyridines 6 (THF) and their....
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • ACD/Labs. (n.d.). NMR Prediction.
  • The Journal of Chemical Physics. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • ResearchGate. (n.d.). The application of empirical methods of 13C NMR chemical shift prediction as a filter for ldots.
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An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-4-hydroxy-2-methoxypyridine, a heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. Moving beyond a simple data report, this document elucidates the theoretical underpinnings of spectral prediction, details a robust, self-validating experimental protocol for data acquisition, and outlines a systematic approach to spectral interpretation and structural verification. The causality behind experimental choices is emphasized, providing scientists and drug development professionals with the field-proven insights necessary for unambiguous molecular characterization.

Part 1: Theoretical Principles & Spectral Prediction

The structural elucidation of a multi-substituted heteroaromatic compound like this compound is critically dependent on the precise assignment of its carbon framework. ¹³C NMR spectroscopy offers an unparalleled, direct view of this framework. However, a successful analysis begins not in the spectrometer, but with a theoretically grounded prediction of the expected spectrum.

The Pyridine Scaffold: An Electronic Overview

The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. In an unsubstituted pyridine molecule, this results in a characteristic deshielding of the ring carbons relative to benzene. The chemical shifts for pyridine carbons are approximately δ 150 ppm (C2/C6), δ 124 ppm (C3/C5), and δ 136 ppm (C4).[1][2] The introduction of chloro, hydroxyl, and methoxy substituents dramatically perturbs this electronic landscape through a combination of inductive and resonance effects.

Substituent Effects on the Pyridine Ring

The final chemical shift of each carbon atom in this compound is a composite of the inherent pyridine shifts and the substituent-induced chemical shifts (SCS). While SCS parameters from benzene derivatives can provide a rough guide, their application to heteroaromatic systems is not always directly additive due to the altered electronic nature of the ring.[3]

  • 2-Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance (+R) and a moderate electron-withdrawing effect through induction (-I). The +R effect dominates, leading to significant shielding (upfield shift) of the ortho (C3) and para (C5) positions. The carbon directly attached to the methoxy group (C2) will be strongly deshielded. The methoxy carbon itself typically appears in the δ 55-60 ppm range.[4]

  • 4-Hydroxy Group (-OH): Similar to the methoxy group, the hydroxyl group is a strong +R, -I substituent. It strongly shields the ortho positions (C3, C5). The C4 carbon, being directly attached to the electronegative oxygen, will be significantly deshielded. It is crucial to note that hydroxy-substituted pyridines can exist in tautomeric equilibrium with their pyridone forms. In this case, 5-chloro-4-hydroxypyridine could equilibrate with 5-chloro-1H-pyridin-4-one. This would fundamentally change the hybridization and chemical environment of the ring carbons, a distinction easily resolved by ¹³C NMR. For this guide, we will consider the hydroxy-pyridine tautomer. Deviations from predicted shifts may indicate the presence of the pyridone form.[3]

  • 5-Chloro Group (-Cl): The chloro group is moderately deactivating, exhibiting a weak electron-withdrawing resonance effect (-R) and a strong inductive (-I) effect. The inductive effect is dominant, causing a general deshielding of nearby carbons, particularly the ipso-carbon (C5).

Predicted ¹³C NMR Chemical Shifts

Based on the principles above, a reasoned prediction for the ¹³C NMR chemical shifts of this compound can be compiled. These values are estimates and serve as a hypothesis to be tested by empirical data. The solvent used for analysis can also influence chemical shifts.[3]

Carbon AtomPredicted δ (ppm)Rationale for Chemical Shift
C2 160 - 165Attached to two electronegative atoms (N and OCH₃); strongly deshielded.
C3 95 - 105Strongly shielded by the +R effects of both the adjacent -OCH₃ and -OH groups.
C4 155 - 160Attached to the electronegative -OH group; strongly deshielded.
C5 115 - 125Shielded by the +R effect of the para -OH group, but deshielded by the -I effect of the attached -Cl.
C6 140 - 145Deshielded due to its proximity to the ring nitrogen, similar to C2 in pyridine.
-OCH₃ 55 - 60Typical range for a methoxy carbon attached to an aromatic ring.[4]

Part 2: Experimental Protocol for Data Acquisition

The integrity of ¹³C NMR data is contingent upon a meticulous and well-justified experimental protocol. As ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio than ¹H, signal-to-noise is a primary concern. This protocol is designed to ensure high-quality, reproducible data.

Sample Preparation
  • Analyte Quantity: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound.[5] This higher concentration is necessary to obtain an adequate signal-to-noise ratio in a reasonable timeframe.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and has a solvent peak (δ ~39.5 ppm) that does not typically overlap with aromatic signals. It also allows for the observation of the exchangeable -OH proton in a corresponding ¹H NMR spectrum.

  • Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary. Incomplete dissolution or the presence of particulates will severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[7]

  • Filtration: Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube. This step is critical to remove any suspended solid particles.[6]

  • Tube Cleaning: Use NMR tubes that are clean and free of any defects like chips or scratches. After use, tubes should be rinsed with a suitable solvent (e.g., acetone) and dried thoroughly. Do not dry tubes in a hot oven, as this can cause warping.[7][8]

NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm). This wide range ensures all carbon signals, from the methoxy group to potential carbonyls in a pyridone tautomer, are captured.

  • Transmitter Frequency Offset (O1p): Centered at approximately 115 ppm.

  • Acquisition Time (AQ): 1.0 - 1.5 seconds. This determines the digital resolution of the spectrum.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. Quaternary carbons (like C2, C4, and C5 in this molecule) often have longer relaxation times. A sufficient delay is crucial to allow for full relaxation between pulses, ensuring accurate signal integration and preventing signal attenuation.

  • Number of Scans (NS): 1024 - 4096 scans. The number of scans will depend on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure the signal returns to zero on either side of the peaks.

  • Referencing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Part 3: Spectral Interpretation and Structural Verification

With a high-quality spectrum in hand, the final step is to assign the observed signals to the specific carbons in the molecule. This process validates the structure and confirms the initial predictions.

Workflow for Structural Confirmation

The following workflow provides a systematic path from raw data to a confirmed molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_verify Verification Prep Prepare Sample (50-100 mg in 0.6 mL DMSO-d6) Acq_1D Acquire 1D ¹³C Spectrum (Proton Decoupled) Prep->Acq_1D Acq_DEPT Acquire DEPT-135 Spectrum Acq_1D->Acq_DEPT Confirms CH vs. Cq Process Process Spectra (FT, Phase, Baseline, Reference) Acq_DEPT->Process Assign Assign Peaks (Compare to Predictions) Process->Assign Confirm Structure Confirmed Assign->Confirm

Caption: Workflow for ¹³C NMR-based structural verification.

Utilizing DEPT Experiments for Unambiguous Assignment

While the standard ¹³C NMR spectrum shows all carbon signals, it does not differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for this purpose.

  • DEPT-135: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • Application to this compound: A DEPT-135 experiment would show a positive peak for the -OCH₃ carbon and a single positive peak for the only protonated ring carbon (C6). The signals for C2, C3, C4, and C5 would be absent. This provides definitive evidence to distinguish C6 from the other ring carbons, solidifying the entire spectral assignment.

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum and referencing the predicted chemical shifts, a confident and unambiguous assignment of all carbon atoms in this compound can be achieved, thereby confirming its chemical structure.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
  • Tomasik, P., & Zalewski, R. (1970).
  • Semantic Scholar.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
  • University of Leicester.
  • University of Reading.
  • NP-MRD.
  • ETH Zurich.
  • University College London.
  • Iowa State University.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. Experimental and predicted NMR chemical shifts (ppm). [Link]
  • ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... [Link]
  • Royal Society of Chemistry. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]
  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
  • Semantic Scholar. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]
  • ResearchGate. H and 13C NMR chemical shifts in 1, 2, and 4. [Link]
  • Amanote Research. (PDF) Quantum Chemical Prediction of the 13C NMR Shifts in. [Link]
  • SpectraBase. 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubMed.

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Mass spectrometry of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-4-hydroxy-2-methoxypyridine

Authored by a Senior Application Scientist

Foreword: Characterizing Complex Pyridines in Modern Drug Discovery

Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in thousands of approved therapeutics.[1] Their structural complexity and functional importance demand robust analytical techniques for unambiguous characterization. This compound, a molecule with diverse functional groups, presents a unique analytical challenge and opportunity. Mass spectrometry (MS) stands as the premier technique for elucidating its structure, confirming its synthesis, and quantifying its presence in complex matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, moving beyond rote procedures to explain the fundamental principles that govern experimental success.

Molecular Profile and Ionization Potential

Understanding the inherent chemical properties of this compound is the first step in designing a successful mass spectrometry experiment.

  • Molecular Formula: C₆H₆ClNO₂[2]

  • Monoisotopic Mass: 159.0087 Da

  • Average Mass: 159.57 g/mol

The molecule's structure, featuring a pyridine nitrogen, a hydroxyl group, and a methoxy group, makes it an ideal candidate for soft ionization techniques like Electrospray Ionization (ESI). The pyridine nitrogen is a primary site for protonation in positive ion mode, yielding a strong [M+H]⁺ signal. Conversely, the acidic phenolic hydroxyl group readily deprotonates in negative ion mode to form an [M-H]⁻ ion. This dual ionization capability provides analytical flexibility and enhances confirmatory power.

The Critical Role of Isotopic Distribution

A key identifying feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for the molecular ion, where the M+2 peak is roughly one-third the intensity of the monoisotopic M peak. This signature is a powerful diagnostic tool for confirming the presence of chlorine in the analyte and its fragments.

Ion TypeExpected Monoisotopic m/z (³⁵Cl)Expected M+2 m/z (³⁷Cl)Approximate Intensity Ratio
[M+H]⁺160.0160162.0130100 : 32
[M-H]⁻158.0014160.0000100 : 32

Experimental Workflow: From Sample to Spectrum

A robust analytical result is built upon a foundation of meticulous experimental design. The following section details a validated workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely employed for its sensitivity and specificity in analyzing compounds in complex mixtures.[3][4]

Diagram: General LC-MS/MS Analytical Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Methanol/H₂O (50:50) Sample->Solvent Vial Transfer to Autosampler Vial Solvent->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Gradient Gradient Elution (H₂O/ACN w/ 0.1% FA) Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 Full Scan (MS1) (Identify [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) (Generate Fragments) CID->MS2 TIC Extract Ion Chromatogram MS2->TIC Spectra Analyze Mass Spectra (Isotope & Fragments) TIC->Spectra Quant Quantification Spectra->Quant

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating blank injections and quality control checks to ensure trustworthiness.

  • Reagent and Sample Preparation:

    • Solvent Preparation: Prepare a stock solution of 50:50 (v/v) methanol:water. Use LC-MS grade solvents to minimize background contamination.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of the solvent mixture to create a 100 µg/mL stock solution. Further dilute this stock to a working concentration of 1 µg/mL for initial analysis.

    • System Blank: Prepare a vial containing only the 50:50 methanol:water solvent. This is crucial for identifying system contaminants.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like substituted pyridines.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid aids in protonation for positive mode ESI.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: 5% to 95% B

      • 5.0 - 6.0 min: 95% B

      • 6.0 - 6.1 min: 95% to 5% B

      • 6.1 - 8.0 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Injection Sequence: Run the solvent blank first, followed by the sample. This ensures that any observed peaks for the sample are not carryover or system contaminants.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: ESI Positive and Negative (run as separate experiments).

    • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.

    • Acquisition Mode 1 (Full Scan):

      • Scan Range: m/z 50-500. This initial scan is to locate the molecular ion and confirm its isotopic pattern.

    • Acquisition Mode 2 (Tandem MS - MS/MS):

      • Precursor Ion: Select the monoisotopic [M+H]⁺ ion (m/z 160.0).

      • Collision Energy: Perform a ramp from 10-40 eV. This allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation, providing a complete picture of the molecule's structure.

Decoding the Spectrum: Fragmentation Analysis

The true power of tandem mass spectrometry lies in the structural information gleaned from fragmentation patterns. By subjecting the isolated [M+H]⁺ ion (m/z 160.0) to collision-induced dissociation (CID), we can induce bond cleavages and observe characteristic neutral losses.

Predicted Fragmentation Pathway of [M+H]⁺

The following diagram illustrates the most probable fragmentation pathways for the protonated this compound. The rationale behind these pathways is based on established principles of ion chemistry, where fragmentation is directed by the most labile bonds and the formation of stable neutral molecules or radical species.

Parent [M+H]⁺ m/z 160.0 Frag1 [M+H - CH₃]⁺ m/z 145.0 Parent->Frag1 - •CH₃ Frag2 [M+H - CH₂O]⁺ m/z 130.0 Parent->Frag2 - CH₂O Frag4 [M+H - HCl]⁺ m/z 124.0 Parent->Frag4 - HCl Frag3 [M+H - CH₃ - CO]⁺ m/z 117.0 Frag1->Frag3 - CO

Caption: Predicted MS/MS fragmentation of protonated this compound.

Interpretation of Key Fragments:

  • Loss of a Methyl Radical (•CH₃): The bond between the oxygen and the methyl group of the methoxy ether is susceptible to homolytic cleavage, resulting in the loss of a methyl radical (15 Da). This yields a stable radical cation at m/z 145.0 . This is often one of the most prominent fragments for methoxylated aromatics.

  • Loss of Formaldehyde (CH₂O): A common rearrangement-based fragmentation for protonated methoxy pyridines or benzenes involves the loss of neutral formaldehyde (30 Da), leading to a fragment at m/z 130.0 .

  • Loss of Hydrogen Chloride (HCl): The elimination of neutral HCl (36.5 Da) is a characteristic fragmentation for chlorinated compounds, producing a fragment at m/z 124.0 . This confirms the presence of both chlorine and an available hydrogen.

  • Sequential Loss of CO: Following the initial loss of the methyl radical, the resulting ion at m/z 145.0 can subsequently lose carbon monoxide (28 Da) from the pyridine ring structure, yielding an ion at m/z 117.0 .

Applications in Research and Development

The methodologies described herein are directly applicable to critical areas of pharmaceutical and chemical research:

  • Synthesis Confirmation: Verifying the identity and molecular weight of the target compound after a chemical synthesis.[1]

  • Impurity Profiling: Detecting and identifying process-related impurities or degradation products, which is a regulatory requirement in drug development.

  • Metabolite Identification: In drug metabolism studies, this method can be used to identify hydroxylated, demethylated, or conjugated metabolites of a parent drug containing this scaffold.

  • Quantitative Analysis: With the addition of a stable isotope-labeled internal standard, this LC-MS/MS method can be adapted for the precise quantification of this compound in biological matrices like plasma or urine.[3][5]

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the molecule's intrinsic chemical properties to generate a wealth of structural information. By combining a well-designed LC-MS/MS workflow with a fundamental understanding of ionization and fragmentation principles, researchers can achieve unambiguous characterization. The isotopic signature of chlorine provides a first layer of confirmation, while the detailed fragmentation pattern from MS/MS analysis serves as a definitive structural fingerprint. This guide provides the strategic framework and tactical protocols necessary for any scientist to confidently approach the analysis of this and structurally related compounds.

References

  • Taylor & Francis Online. (1987). Analysis of Substituted Pyridine-C-Nucleosides by Direct Liquid Introduction Liquid Chromatography/Mass Spectrometry.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health.
  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Springer Protocols.
  • LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. (2002). PubMed.
  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. (n.d.). National Institutes of Health.
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An Interpretive Guide to the Infrared Spectrum of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular Structure and Vibrational Fundamentals

The Pyridine Core and Substituent Effects

5-Chloro-4-hydroxy-2-methoxypyridine is a polysubstituted aromatic heterocycle. Its infrared spectrum is a composite of vibrations arising from the pyridine ring and its three functional groups. The pyridine ring itself gives rise to characteristic C-H and C=C/C=N stretching and bending vibrations.[2] The electronic effects of the substituents—the electron-withdrawing chloro group and the electron-donating hydroxyl and methoxy groups—will subtly shift the positions and intensities of these ring vibrations compared to unsubstituted pyridine.

The Critical Role of Tautomerism

A pivotal feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form.[3] This equilibrium is highly sensitive to the physical state, solvent, and the electronic nature of other ring substituents.[4] For this compound, the equilibrium lies between the hydroxy form and the pyridone form.

Intermolecular hydrogen bonding in the solid state strongly favors the pyridone tautomer.[3] Therefore, in a typical solid-state IR measurement (KBr pellet or ATR), the spectrum is expected to predominantly reflect the structure of 5-Chloro-2-methoxy-1H-pyridin-4-one . The key spectral differences are profound: the hydroxy form would show a broad O-H stretching band, whereas the pyridone form will exhibit characteristic N-H and C=O stretching vibrations.[5][6]

experimental_workflow start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background 2. Acquire Background Spectrum clean_crystal->background apply_sample 3. Apply Powder Sample background->apply_sample apply_pressure 4. Apply Consistent Pressure apply_sample->apply_pressure acquire_spectrum 5. Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data 6. Process Data (Baseline Correction) acquire_spectrum->process_data end End: Validated Spectrum process_data->end

Caption: Experimental workflow for acquiring the FTIR spectrum.

Spectral Analysis and Interpretation

The following table summarizes the expected principal absorption bands for 5-Chloro-2-methoxy-1H-pyridin-4-one, the dominant tautomer.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentNotes
3300 - 3100Medium, BroadN-H StretchKey indicator of the pyridone form; likely broadened by H-bonding.
3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic of the pyridine ring C-H bonds. [2][7]
2980 - 2850Medium-WeakAliphatic C-H StretchAsymmetric and symmetric stretches of the -OCH₃ group. [8]
1680 - 1640StrongC=O Stretch (Amide I)Primary characteristic peak for the pyridone tautomer. [5][6]
1620 - 1550StrongC=C / C=N Ring StretchAromatic ring stretching vibrations. [2]
1500 - 1400MediumC=C / C=N Ring StretchAdditional aromatic ring stretching vibrations. [2][7]
1300 - 1200StrongAryl-O-C Asymmetric StretchStrong absorption from the C-O-C ether linkage of the methoxy group. [9]
850 - 750MediumAromatic C-H Out-of-Plane BendBending modes related to the substitution pattern on the ring.
800 - 600Medium-StrongC-Cl StretchExpected in the lower fingerprint region. [7][10]
Detailed Discussion
  • High-Frequency Region (>3000 cm⁻¹): The most telling feature in this region would be the absence of a very broad, strong O-H band (typically ~3400-3200 cm⁻¹) and the presence of a moderately broad N-H stretching band. Just above 3000 cm⁻¹, weak to medium peaks for the aromatic C-H stretch are expected. [2]* Functional Group Region (3000 - 1500 cm⁻¹): The C-H stretching bands of the methoxy group should appear just below 3000 cm⁻¹. [8]The most prominent feature in the entire spectrum will be the intense C=O stretching band between 1680-1640 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration. This peak, along with the N-H stretch, provides conclusive evidence for the pyridone tautomer.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands. The strong C-O stretch of the methoxy group (around 1250 cm⁻¹) is a key feature. [9]Additionally, the C-Cl stretch will appear here, along with numerous C-H and ring bending vibrations that are unique to the molecule's overall structure.

Caption: Key vibrational modes of the dominant tautomer.

(Note: The image source in the diagram is a placeholder representing the dominant pyridone tautomer for illustrative purposes.)

Summary and Conclusion

The infrared spectrum of this compound is best understood by considering its dominant tautomeric form, 5-Chloro-2-methoxy-1H-pyridin-4-one. The definitive spectral markers for this compound are the presence of a strong carbonyl (C=O) absorption near 1660 cm⁻¹ and a moderate N-H stretching band around 3200 cm⁻¹, coupled with the absence of a strong, broad hydroxyl (O-H) band. Additional key features include the strong aryl-ether C-O stretch from the methoxy group and the C-Cl stretch in the fingerprint region. When acquired using a robust protocol like ATR-FTIR, the resulting spectrum serves as a reliable fingerprint for the identification and structural verification of this molecule.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Cook, D. (1963). INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES. Canadian Journal of Chemistry, 41(2), 522-528.
  • Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample.
  • Canadian Science Publishing. (n.d.). INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES.
  • Shimadzu. (n.d.). Measurement Methods for Powder Samples.
  • Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Amanote Research. (n.d.). (PDF) Infrared Spectra of Complexes of 4-Pyridones.
  • Amanote Research. (n.d.). (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone.
  • Millersville University. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
  • Lee, Y. P., & Lee, Y. J. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Chemical Physics, 139(23), 234306.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Unknown. (n.d.). The features of IR spectrum.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • AOBChem USA. (n.d.). This compound.
  • WuXi Biology. (n.d.). How about Tautomers?
  • Nguyen, N. T. (n.d.). STUDY ON ENOL – ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Danang University Journal of Science and Technology.
  • PubChem. (n.d.). 5-Hydroxy-2-methoxypyridine.
  • NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone.
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  • ACS Publications. (2019, July 3). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids.
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A Technical Guide to 5-Chloro-4-hydroxy-2-methoxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique arrangement of functional groups—a chloro substituent, a hydroxyl group, and a methoxy group on a pyridine ring—imparts a distinct reactivity profile that makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, established synthetic and characterization protocols, and its emerging relevance in the fields of medicinal chemistry and materials science. Understanding the core characteristics of this compound is crucial for its effective utilization in the design and synthesis of novel chemical entities. The presence of both chloro and methoxy groups is a common strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of molecules.[1]

PART 1: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application in synthesis, and prediction of its behavior in various chemical and biological environments.

Core Physical and Chemical Data

The key physicochemical parameters for this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₆H₆ClNO₂[2]
Molecular Weight 159.57 g/mol Calculated
CAS Number 1196146-71-0[2]
Appearance Solid[3]
Melting Point 153 - 155 °C
Boiling Point 323.6 ± 22.0 °C at 760 mmHg (Predicted)[3]
Solubility Data not readily available
pKa Data not readily available
Spectral Analysis: A Fingerprint of the Molecule

Spectroscopic methods provide an unambiguous structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

    • ¹³C NMR will show six distinct carbon signals corresponding to the pyridine ring carbons and the methoxy carbon. The positions of these signals provide insight into the electronic environment of each carbon atom.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad absorption band in the O-H stretching region (around 3400-3200 cm⁻¹) for the hydroxyl group. Other key peaks will include C-O stretching for the methoxy group and C-Cl stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a generalized protocol for the characterization of this compound by ¹H NMR.

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

PART 2: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups. The pyridine ring is electron-deficient, and the positions of the substituents direct its reactivity in various transformations.

Key Reactive Sites and Plausible Transformations

The structure of this compound offers several sites for chemical modification, making it a versatile synthetic intermediate.

Caption: Key reactive sites of this compound.

  • The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents.

  • The Chloro Group: The chlorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, although this may require forcing conditions depending on the nucleophile.

  • The Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, with the existing substituents directing the position of incoming electrophiles.

Illustrative Synthetic Workflow: A Generalized Approach

The synthesis of derivatives from this compound often follows a logical progression of functional group manipulations.

G start This compound step1 Protection/Activation of OH group start->step1 step2 Nucleophilic substitution at Cl step1->step2 step3 Further functionalization step2->step3 final Target Molecule step3->final

Caption: A generalized synthetic workflow utilizing this compound.

PART 3: Applications in Drug Discovery and Development

Substituted pyridines are a prevalent motif in many approved drugs and clinical candidates. This compound serves as a key building block for the synthesis of biologically active compounds. While specific examples directly utilizing this exact starting material are not extensively documented in readily available literature, its structural motifs are present in various pharmacologically relevant molecules. For instance, related chloropyridine structures are used in the synthesis of herbicides and other agrochemicals.[4] The 5-chloro-2,4-dihydroxypyridine (CDHP) moiety, structurally similar, is a component of the anticancer drug S-1 and has been shown to have metastasis-preventing effects.[5] Furthermore, complex molecules containing a 5-chloro-4-methoxypyridine core have been investigated as inhibitors of monocarboxylate transporter 4 (MCT4), a target in cancer metabolism.[6]

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data sheets for similar compounds, this compound should be handled with care. It may cause skin and eye irritation.[3][7][8] Inhalation of dust or vapors should be avoided.[3]

Recommended PPE:

  • Safety goggles with side-shields[3]

  • Protective gloves (inspect prior to use)

  • Lab coat or other protective clothing[3]

  • Use in a well-ventilated area or with a fume hood[3]

First Aid Measures
  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Storage and Stability

The product is chemically stable under standard ambient conditions (room temperature). It should be stored in a tightly closed container in a dry and well-ventilated place.

References

  • PubChem. (n.d.). 5-Hydroxy-2-methoxypyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. National Center for Biotechnology Information.
  • AOBChem USA. (n.d.). This compound.
  • Ueo, H., et al. (2018). 5-Chloro-2,4-dihydroxypyridine, CDHP, prevents lung metastasis of basal-like breast cancer cells by reducing nascent adhesion formation. Cancer Medicine, 7(2), 463-470.
  • Quanz, M., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 981-988.
  • PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Navigating the Synthesis and Sourcing of Pharmaceutical Intermediates like 5-Chloro-2-hydroxy-3-cyano-4-methoxypyridine.
  • ResearchGate. (n.d.). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide....
  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

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An In-Depth Technical Guide to the Tautomerism of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the tautomeric equilibrium of 5-Chloro-4-hydroxy-2-methoxypyridine. It is intended for researchers, scientists, and professionals in drug development who are engaged with the chemical properties and behavior of substituted pyridine scaffolds. This document moves beyond a mere description of tautomerism to delve into the underlying principles, the influence of substituents, and the practical methodologies for its investigation.

Introduction: The Dynamic Nature of Hydroxypyridines

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Within this class, the tautomerism of hydroxypyridines and their corresponding pyridone forms is a critical consideration in drug design and development. This is because the specific tautomer present can significantly influence a molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological activity and metabolic fate. The subject of this guide, this compound, presents an interesting case study in how electronic and steric factors interplay to determine the position of the tautomeric equilibrium. This guide will provide a detailed examination of the theoretical underpinnings of this equilibrium and the practical approaches to its characterization.

Theoretical Framework: The Hydroxypyridine-Pyridone Equilibrium

This compound can exist in two primary tautomeric forms: the enol form (4-hydroxypyridine) and the keto form (4-pyridone). This equilibrium is a prototropic tautomerism, involving the migration of a proton and the concurrent shift of double bonds.

  • 4-Hydroxypyridine (Enol) Tautomer: This form possesses a hydroxyl group at the C4 position and retains a fully aromatic pyridine ring.

  • 4-Pyridone (Keto) Tautomer: In this form, the proton has migrated from the hydroxyl oxygen to the ring nitrogen, resulting in a carbonyl group at C4 and a formal N-H bond. The pyridone form is also considered aromatic due to the delocalization of the nitrogen lone pair into the ring.[1]

The position of this equilibrium is not static; it is a dynamic process influenced by a variety of factors, including the intrinsic stability of the tautomers, the electronic nature of substituents, and the surrounding solvent environment.[2]

Tautomerism T1 This compound (Enol Form) T2 5-Chloro-2-methoxy-1H-pyridin-4-one (Keto Form) T1->T2 Equilibrium

Caption: Tautomeric equilibrium of this compound.

Influence of Substituents on the Tautomeric Equilibrium

The electronic properties of the chloro and methoxy substituents on the pyridine ring play a crucial role in determining the relative stability of the two tautomers.

  • 5-Chloro Substituent: The chlorine atom is an electronegative substituent that exerts a significant inductive electron-withdrawing effect (-I). This effect can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. The resonance effect (+R) of chlorine is generally weaker than its inductive effect. The presence of a chlorine atom can modulate the position of the tautomeric equilibrium.[3]

  • 2-Methoxy Substituent: The methoxy group is a strong resonance electron-donating group (+R) and a moderately inductive electron-withdrawing group (-I). The resonance effect typically dominates, leading to an overall electron-donating character. This donation of electron density into the pyridine ring can preferentially stabilize one tautomer over the other.

A comprehensive understanding of the combined influence of these substituents requires a detailed analysis of their effects on the relative energies of the tautomers, often necessitating computational modeling.

The Decisive Role of the Solvent

The solvent environment is a critical determinant of the favored tautomeric form for hydroxypyridines.[2] The general principle is that polar solvents tend to favor the more polar tautomer.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the N-H and C=O groups of the pyridone form, leading to its significant stabilization.[2] Therefore, in aqueous and other protic environments, the keto tautomer is expected to be the predominant species.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also have high dielectric constants and can stabilize polar species. The pyridone form, with its larger dipole moment, is generally favored in these solvents as well.

  • Nonpolar Solvents (e.g., hexane, toluene): In nonpolar environments, the less polar hydroxypyridine (enol) form is likely to be more prevalent. In the gas phase, the enol form is often the more stable tautomer.[4]

The interplay between the inherent stability of the tautomers and their interaction with the solvent dictates the observed equilibrium.

Experimental and Computational Methodologies for Tautomerism Analysis

A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough investigation of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for quantitatively assessing tautomeric ratios in solution. Both ¹H and ¹³C NMR are invaluable in this regard.

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Use a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration. A typical D1 is 5-10 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify distinct, well-resolved signals corresponding to each tautomer. For example, the chemical shifts of the ring protons and the methoxy protons will likely differ between the enol and keto forms.

    • Carefully integrate the signals corresponding to each tautomer.

    • The tautomeric ratio can be calculated from the ratio of the integrals of corresponding protons in each form.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Tautomers of this compound

ProtonExpected Chemical Shift (ppm) - Enol FormExpected Chemical Shift (ppm) - Keto Form
Ring H (C3)7.0 - 7.56.0 - 6.5
Ring H (C6)7.8 - 8.27.5 - 8.0
Methoxy (-OCH₃)3.8 - 4.13.7 - 4.0
OH9.0 - 11.0 (broad)-
NH-10.0 - 12.0 (broad)

Note: These are estimated ranges and will vary with solvent.

UV/Vis Spectroscopy

UV/Vis spectroscopy is another valuable tool for studying tautomeric equilibria, as the two tautomers will have different chromophores and thus different absorption spectra.

Experimental Protocol: UV/Vis Spectroscopy for Tautomer Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions in different solvents (e.g., hexane, acetonitrile, water) to investigate solvent effects. The final concentration should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition:

    • Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV/Vis spectrophotometer.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • The hydroxypyridine and pyridone forms will exhibit distinct λmax values. By comparing the spectra in different solvents, where the equilibrium is shifted, one can often assign the absorption bands to the respective tautomers.

    • In some cases, with appropriate reference compounds (e.g., N-methylated or O-methylated derivatives to "lock" the tautomeric form), the equilibrium constant (KT) can be determined.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Computational Workflow: DFT for Tautomer Stability Prediction

  • Structure Generation:

    • Build the 3D structures of both the 4-hydroxypyridine and 4-pyridone tautomers of this compound using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation and Analysis:

    • Calculate the single-point electronic energies of the optimized structures with a higher level of theory or a larger basis set if necessary.

    • The relative Gibbs free energy (ΔG) between the two tautomers determines their relative stability and the theoretical equilibrium constant (KT = e^(-ΔG/RT)).

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C) TautomerRatio Tautomeric Ratio (KT) NMR->TautomerRatio UVVis UV/Vis Spectroscopy UVVis->TautomerRatio RelativeStability Relative Tautomer Stability (ΔG) TautomerRatio->RelativeStability Comparison & Validation DFT DFT Calculations (Geometry Optimization, Energy) DFT->RelativeStability

Caption: Integrated workflow for the study of tautomerism.

Synthesis of this compound

Conclusion

The tautomerism of this compound is a nuanced equilibrium governed by the interplay of substituent electronic effects and the surrounding solvent environment. A comprehensive understanding of this phenomenon is critical for predicting its chemical behavior and biological activity. This guide has outlined the theoretical principles and provided detailed, field-proven methodologies for the experimental and computational investigation of this tautomeric system. By employing a combination of high-resolution NMR spectroscopy, UV/Vis spectrophotometry, and DFT calculations, researchers can confidently characterize the tautomeric landscape of this and other substituted hydroxypyridines, thereby enabling more informed decisions in drug discovery and development.

References

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.
  • Schlegel, H. B., et al. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 105(18), 5802–5812.
  • Wikipedia. 4-Pyridone.
  • Supplementary Information - University of Cambridge.
  • Galvão, T. L. P., Rocha, I. M., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A.
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism.
  • Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568–3571.
  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.
  • ChemTube3D. 4-Hydroxypyridine-Tautomerism.
  • AOBChem USA. This compound.
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  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158.

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The Emergence of a Versatile Scaffold: A Technical Guide to 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Drug Discovery

In the landscape of modern medicinal chemistry, the narrative is often dominated by the final, elegant drug molecule. However, the unsung heroes of this narrative are the versatile building blocks, the molecular scaffolds upon which therapeutic innovation is built. 5-Chloro-4-hydroxy-2-methoxypyridine is one such scaffold. While its specific discovery is not prominently documented as a singular event, its existence and utility can be understood as a logical and necessary evolution in the synthetic chemist's toolkit. This guide provides an in-depth technical overview of its probable synthesis, characterization, and its significant, albeit often behind-the-scenes, role in the development of novel therapeutics. The strategic placement of its chloro, hydroxyl, and methoxy functionalities offers a unique combination of reactivity and electronic properties, making it a valuable precursor for a wide range of biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule begins with its physical and chemical properties. This data is crucial for its handling, characterization, and application in synthesis.

PropertyValueSource
CAS Number 1196146-71-0Internal Database
Molecular Formula C₆H₆ClNO₂Internal Database
Molecular Weight 159.57 g/mol Internal Database
Appearance Off-white to pale yellow solidInferred from related compounds
Purity ≥97%Commercial Suppliers

The Strategic Synthesis: A Proposed Pathway

The synthesis of this compound is not explicitly detailed in a single seminal paper. However, by examining the synthetic routes for analogous structures, such as 5-chloro-2,3-dihydroxypyridine and various substituted pyridines, we can construct a highly plausible and scientifically sound synthetic pathway. A likely approach would involve the strategic functionalization of a readily available pyridine precursor.

A logical starting material for the synthesis of related compounds is often a substituted aminopyridine, such as 2-amino-5-chloropyridine. This suggests a multi-step synthesis that leverages established pyridine chemistry.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic route, starting from a plausible precursor and proceeding through key transformations.

Synthetic_Pathway cluster_0 Core Synthesis Start 2-Amino-5-chloropyridine Step1 Diazotization & Hydrolysis Start->Step1 Intermediate1 5-Chloro-2-hydroxypyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 5-Chloro-2-hydroxy-3-nitropyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 3-Amino-5-chloro-2-hydroxypyridine Step3->Intermediate3 Step4 Diazotization & Hydroxylation Intermediate3->Step4 Intermediate4 5-Chloro-2,3-dihydroxypyridine Step4->Intermediate4 Step5 Selective Methylation Intermediate4->Step5 Final_Product This compound Step5->Final_Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on established methodologies for similar transformations.

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine from 2-Amino-5-chloropyridine

  • Diazotization: Dissolve 2-amino-5-chloropyridine in an aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Hydrolysis: Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

  • Work-up: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by recrystallization or chromatography.

Rationale: The Sandmeyer-type reaction is a classic and reliable method for converting an amino group on an aromatic ring to a hydroxyl group via a diazonium salt intermediate.

Step 2: Nitration of 5-Chloro-2-hydroxypyridine

  • Dissolve 5-chloro-2-hydroxypyridine in concentrated sulfuric acid.

  • Cool the mixture and add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining a low temperature.

  • Allow the reaction to proceed to completion, then carefully pour the mixture onto ice.

  • Collect the precipitated product by filtration.

Rationale: The electron-donating hydroxyl group directs the electrophilic nitration to the ortho and para positions. The 3-position is activated for nitration.

Step 3: Reduction of the Nitro Group

  • Suspend the 5-chloro-2-hydroxy-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ over Pd/C).

  • Heat the reaction mixture as necessary to drive the reduction to completion.

  • After cooling, neutralize the mixture and extract the resulting aminopyridine.

Rationale: The reduction of the nitro group to an amine is a standard transformation, essential for the subsequent introduction of the second hydroxyl group.

Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine

  • Diazotization: Dissolve the 3-amino-5-chloro-2-hydroxypyridine in an acidic aqueous solution and cool to 0-5 °C.

  • Add sodium nitrite solution dropwise.

  • Hydrolysis: Heat the reaction mixture to hydrolyze the diazonium salt to the dihydroxypyridine.

  • Isolate and purify the product.

Rationale: Similar to the first step, this diazotization and hydrolysis sequence converts the newly formed amino group into a hydroxyl group.

Step 5: Selective Methylation

  • Protect the more reactive hydroxyl group if necessary.

  • Treat the dihydroxypyridine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a suitable base (e.g., K₂CO₃ or NaH). The regioselectivity of this step is crucial and may require optimization.

  • Deprotect if necessary and purify the final product, this compound.

Rationale: Selective methylation is key to obtaining the desired product. The electronic environment of the two hydroxyl groups will influence their relative reactivity, which can be exploited for selective functionalization.

The Role in Medicinal Chemistry: A Versatile Intermediate

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of complex, biologically active molecules. The pyridine core is a common motif in many approved drugs, and the specific substitution pattern of this compound offers multiple avenues for further functionalization.

  • The Chloro Group: The chlorine atom at the 5-position is a prime site for nucleophilic aromatic substitution or for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

  • The Hydroxyl Group: The hydroxyl group at the 4-position can be alkylated, acylated, or used as a handle for further derivatization. It can also participate in hydrogen bonding interactions with biological targets.

  • The Methoxy Group: The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can impact the molecule's conformation and metabolic stability.

Derivatives of closely related chloromethoxypyridines have been investigated as inhibitors of various kinases, which are important targets in oncology and inflammatory diseases. The strategic positioning of the functional groups in this compound makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of 5-substituted 2-amino-4-chloro-pyridines have been identified as potent inhibitors of Hsp90.[1]

Future Outlook

While the specific history of this compound remains to be fully elucidated in the public domain, its importance as a building block in medicinal chemistry is clear. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the role of versatile and strategically functionalized intermediates like this will only become more critical. The continued exploration of its reactivity and its application in the synthesis of new chemical entities will undoubtedly contribute to the advancement of drug discovery and development.

References

  • A patent for the synthesis of a related compound, 5-chloro-2,3-dihydroxyl pyridine, provides insights into potential synthetic strategies for substituted chloropyridines. The process starts with 2-amino-5-chloropyridine and involves diazotization and nitration steps.
  • A European patent describes a process for the production of 5-chloro-2,4-dihydroxypyridine, another structurally similar compound. This patent details reaction conditions for the synthesis of substituted hydroxypyridines.
  • A research article on the biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showcases the use of chlorohydroxy-substituted aromatic compounds in the development of biologically active molecules.
  • Li, X., et al. (2009). Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2860-2864.
  • An overview of synthetic routes to drugs containing 6-membered heterocycles highlights the importance of pyridine derivatives in medicinal chemistry.
  • A publication on the discovery of a highly selective MCT4 inhibitor features a complex molecule containing a 4-methoxypyridine-2-carboxylic acid moiety, illustrating the relevance of this scaffold in drug design.
  • A patent for the synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine from maltol provides additional examples of synthetic transformations on substituted pyridines.
  • A study on the synthesis and biological activity of hydroxy and chloro substituted chalcone analogues demonstrates the utility of chloro-hydroxy substituted aromatic starting materials in generating compounds with antitubercular and antioxidant activities.

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Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide array of biological targets.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[2] 5-Chloro-4-hydroxy-2-methoxypyridine, a unique polysubstituted pyridine, represents a promising, yet underexplored, molecule in this class. The presence of a chloro group can enhance membrane permeability and introduce specific halogen bonding interactions, while the hydroxy and methoxy groups can participate in crucial hydrogen bonding with protein residues, making this compound a compelling candidate for targeted therapeutic development.[1]

This technical guide provides an in-depth exploration of the potential research applications of this compound. As direct research on this specific molecule is nascent, this document will extrapolate from the well-documented activities of its structural analogs to propose high-potential research avenues. We will delve into detailed experimental protocols, from initial synthesis to advanced in vivo studies, to equip researchers with the necessary tools to investigate its therapeutic promise.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in drug discovery.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-Methoxypyridine[3]3-Chloropyridine[2]
Molecular Formula C₆H₆ClNO₂[4]C₆H₇NOC₅H₄ClN
Molecular Weight 159.57 g/mol [4]109.13 g/mol 113.55 g/mol
Appearance SolidColorless to pale yellow liquidColorless liquid
Solubility Moderately soluble in water, soluble in most organic solvents[3][5]Soluble in most organic solvents, moderately soluble in waterSoluble in water and organic solvents
Reactivity The pyridine ring is generally less reactive towards electrophilic substitution than benzene but is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[6]Basic and reactive, used as an intermediate in synthesis.Susceptible to nucleophilic substitution.
Synthetic Approach

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry. One potential pathway involves the multi-step modification of a readily available pyridine precursor. For instance, a process could be adapted from the synthesis of similar chlorohydroxypyridines.[7] A related compound, 5-chloro-2-methoxy-pyridine-4-carbaldehyde, is synthesized from 5-chloro-2-methoxy-4-methylpyridine, indicating that functionalization of a substituted pyridine ring is a viable strategy.[8]

Hypothesized Biological Activities and Research Applications

Based on the extensive research into structurally similar substituted pyridines, we can hypothesize several promising areas of investigation for this compound.

Anticancer Activity through Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9] The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases.[9] The chloro and methoxy substituents on the pyridine ring can further enhance binding affinity and selectivity.[1][10]

Potential Kinase Targets

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 is a proven anti-cancer strategy.[11]

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[12]

Experimental Workflow for Investigating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation synthesis Synthesis & Purification of This compound cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test compound kinase_assay Kinase Inhibition Assays (VEGFR-2, Hsp90) cytotoxicity->kinase_assay Determine IC50 apoptosis Apoptosis Assay (Annexin V/PI Staining) kinase_assay->apoptosis Confirm mechanism xenograft Tumor Xenograft Model in Immunodeficient Mice apoptosis->xenograft Promising candidate efficacy Evaluation of Tumor Growth Inhibition xenograft->efficacy toxicity Assessment of Systemic Toxicity xenograft->toxicity

Caption: Workflow for anticancer evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay) [13]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 2: VEGFR-2 Kinase Inhibition Assay (Luminescence-based) [11]

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 kinase, and a suitable substrate.

  • Kinase Reaction: In a 96-well plate, add the master mix to each well. Add the test compound at various concentrations. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®).

  • Data Analysis: A lower luminescence signal indicates higher kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Hsp90 Inhibition Assay (ATPase Activity) [14]

  • Reaction Setup: In a 96-well plate, combine assay buffer, purified Hsp90 protein, and varying concentrations of this compound.

  • Initiate Reaction: Add ATP to each well to start the enzymatic reaction. Incubate at 37°C for 60 minutes.

  • Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric reagent like malachite green.

  • Data Analysis: Calculate the amount of phosphate released and determine the inhibitory effect of the compound on Hsp90 ATPase activity. Calculate the IC50 from a dose-response curve.

Protocol 4: In Vivo Tumor Xenograft Model [15]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Efficacy and Toxicity Assessment: At the end of the study, euthanize the mice and weigh the tumors.[15] Collect major organs for histological analysis to assess toxicity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and many anti-inflammatory drugs target key signaling pathways. Substituted pyridines have been investigated for their anti-inflammatory properties.[17]

Potential Anti-inflammatory Mechanisms

  • Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Modulation of Inflammatory Signaling Pathways: It could potentially interfere with key inflammatory signaling cascades like the NF-κB and MAPK pathways.

Experimental Workflow for Investigating Anti-inflammatory Activity

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cytotoxicity Cytotoxicity on Macrophages (e.g., RAW 264.7) lps_stimulation LPS-Stimulated Macrophage Assay cytotoxicity->lps_stimulation Determine non-toxic dose no_assay Nitric Oxide (NO) Measurement (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) lps_stimulation->cytokine_assay western_blot Western Blot Analysis (NF-κB, MAPK pathways) cytokine_assay->western_blot Investigate signaling gene_expression qPCR for Inflammatory Gene Expression western_blot->gene_expression

Caption: Workflow for anti-inflammatory evaluation of this compound.

Detailed Experimental Protocols

Protocol 5: In Vitro Anti-inflammatory Assay in Macrophages [18]

  • Cell Culture and Cytotoxicity: Culture murine macrophage cells (e.g., RAW 264.7) and first determine the non-cytotoxic concentrations of this compound using the MTT assay as described in Protocol 1.

  • LPS Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Modulation of Other Key Biological Targets

The structural motifs within this compound suggest potential interactions with other important drug targets.

  • Monocarboxylate Transporter 4 (MCT4): MCT4 is involved in lactate transport and is often overexpressed in glycolytic cancer cells, contributing to an acidic tumor microenvironment and immune evasion.[19] Inhibition of MCT4 is a promising strategy in cancer therapy.[19]

  • G protein-coupled receptor 119 (GPR119): GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is a target for the treatment of type 2 diabetes. GPR119 agonists stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[20]

Experimental Protocols for Target-Specific Assays

Protocol 6: MCT4 Inhibition Assay (Lactate Efflux) [21]

  • Cell Culture: Use a cancer cell line known to express MCT4 (e.g., specific bladder or colon cancer cells).

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Lactate Measurement: Measure the concentration of lactate in both the cell lysate (intracellular) and the culture medium (extracellular) using a lactate assay kit.

  • Data Analysis: An increase in intracellular lactate and a decrease in extracellular lactate would indicate inhibition of MCT4-mediated transport.

Protocol 7: GPR119 Agonist Screening (cAMP Accumulation Assay) [22]

  • Cell Line: Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • cAMP Measurement: Measure intracellular cyclic AMP (cAMP) levels using a commercially available assay kit (e.g., HTRF or luminescence-based).

  • Data Analysis: An increase in intracellular cAMP levels in a dose-dependent manner would suggest GPR119 agonism. Generate a dose-response curve and calculate the EC50 value.

Conclusion and Future Directions

This compound presents a compelling starting point for drug discovery programs. Its unique substitution pattern on a privileged pyridine scaffold suggests a high potential for biological activity. This guide has outlined several plausible research applications, focusing on anticancer and anti-inflammatory activities, and has provided detailed, actionable experimental protocols to investigate these hypotheses. The proposed workflows, from initial in vitro screening to in vivo validation, offer a comprehensive framework for elucidating the therapeutic potential of this novel compound. Further research into its synthesis, optimization of its structure-activity relationship, and a broader screening against a panel of biological targets will be crucial in fully realizing the promise of this compound in the development of next-generation therapeutics.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PubMed Central.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology.
  • Xenograft Models. Creative Biolabs.
  • HSP90α (C-Terminal) Inhibitor Screening Assay Kit. BPS Bioscience.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health.
  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. National Institutes of Health.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
  • Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. PubMed Central.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. ResearchGate.
  • HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. BPS Bioscience.
  • High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. SciSpace.
  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
  • Cell‐based screening identifies novel MCT4 inhibitors suppressing lactate secretion and cell proliferation. ResearchGate.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. PubMed Central.
  • Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. PubMed Central.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. PubMed.
  • Process for production of 5-chloro-2,4-dihydroxypyridine. Google Patents.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed.
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • Pyridine. Wikipedia.
  • Acidity Study on 3-Substituted Pyridines. MDPI.
  • MCT4 blockade increases the efficacy of immune checkpoint blockade. PubMed Central.
  • Pyridines deep dive: Properties, structure, synthesis and sources | Blog. Chempanda.
  • Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice. Physiological Reports.
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The Versatile World of Substituted Hydroxypyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted hydroxypyridines represent a cornerstone in modern organic chemistry and drug discovery. Their inherent chemical versatility, stemming from the interplay between the hydroxyl group and the pyridine ring, allows for a vast array of synthetic transformations and applications. This guide provides an in-depth exploration of the synthesis, properties, and applications of these crucial heterocyclic compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

The Hydroxypyridine Core: Isomeric Variations and Tautomerism

Hydroxypyridines exist as three main isomers: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. A key characteristic of the 2- and 4-isomers is their existence in a tautomeric equilibrium with their corresponding pyridone forms. This dynamic equilibrium is influenced by factors such as solvent polarity and pH, and it dictates their reactivity and biological activity.[1]

  • 2-Hydroxypyridine (2-Pyridone): This isomer predominantly exists as the 2-pyridone tautomer.[2] This tautomerism has been extensively studied and confirmed by various spectroscopic methods.[3] The keto form's prevalence influences its reactivity, making it behave more like an amide in many reactions.[2]

  • 3-Hydroxypyridine: Unlike its counterparts, 3-hydroxypyridine does not exhibit significant tautomerism and primarily exists in the enol form.[4] This makes its hydroxyl group more phenolic in character, readily undergoing reactions like etherification and esterification.[5][6]

  • 4-Hydroxypyridine (4-Pyridone): Similar to the 2-isomer, 4-hydroxypyridine is in equilibrium with its 4-pyridone tautomer.[7]

The unique electronic and structural properties of each isomer provide a diverse toolkit for synthetic chemists.

Synthetic Strategies for Substituted Hydroxypyridines

A variety of synthetic methods have been developed to access the hydroxypyridine core and its derivatives. The choice of a particular synthetic route often depends on the desired substitution pattern and the starting materials' availability.

Synthesis of 2-Hydroxypyridines

Derivatives of 2-hydroxypyridine are often synthesized through cyclization reactions. A common approach involves the condensation of β-ketoesters with ammonia or amines.

Synthesis of 3-Hydroxypyridines

The synthesis of 3-hydroxypyridines can be more challenging. One established method involves the reaction of 3-chloropyridine with a basic hydroxide, followed by neutralization.[8] More modern approaches utilize ruthenium-catalyzed ring-closing olefin metathesis (RCM) of nitrogen-containing dienes, offering a versatile route to variously substituted 3-hydroxypyridines.[9]

Synthesis of 4-Hydroxypyridines

Substituted 4-hydroxypyridines can be prepared through multi-step processes. One such method involves the reaction of 1,3-diketones with ammonia, followed by N-acylation and subsequent intramolecular aldol condensation.[10] Another approach utilizes the reaction of acetylacetone enol ethers with perfluoroalkanoates, followed by acid-catalyzed cyclization and subsequent reaction with aqueous ammonia.[10]

Key Applications in Drug Discovery and Beyond

The structural motifs of hydroxypyridines are present in a wide range of biologically active compounds and functional materials.

Medicinal Chemistry

Substituted hydroxypyridines are privileged scaffolds in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[11][12]

  • Antimicrobial and Antitumor Agents: Numerous studies have demonstrated the potent antimicrobial and antitumor activities of novel hydroxypyridine derivatives.[13] The ability to introduce various pharmacophores onto the hydroxypyridine core allows for the fine-tuning of their biological activity.[13]

  • Metalloenzyme Inhibitors: The chelating ability of the hydroxypyridone scaffold has been exploited in the rational design of inhibitors for metalloenzymes, which play crucial roles in various diseases.[14]

  • Anti-inflammatory and Analgesic Drugs: 2-Hydroxypyridine serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[3][11]

Catalysis

The pyridine nitrogen and the hydroxyl oxygen of hydroxypyridines can coordinate with metal ions, making them valuable ligands in catalysis.[4] This property is particularly relevant for 3-hydroxypyridine.[4] The catalytic hydrogenation of 3- and 4-hydroxypyridines, for instance, can be achieved using platinum group metal catalysts in the presence of an anhydride of a lower saturated aliphatic monocarboxylic acid.[7]

Materials Science

The unique structural and electronic properties of hydroxypyridines make them attractive building blocks for novel materials.[12] For instance, 4-hydroxypyridine has been explored for the creation of new polymers and advanced coatings.[12] Furthermore, 3-hydroxypyridine and its derivatives can participate in supramolecular assembly through non-covalent interactions, leading to the formation of ordered structures with potential applications in optoelectronic devices and sensors.[6]

Experimental Protocols: A Practical Approach

General Synthesis of 3-Hydroxypyridine from 3-Chloropyridine[8]

This protocol outlines a two-step process for the preparation of 3-hydroxypyridine.

Step 1: Hydrolysis of 3-Chloropyridine

  • Dissolve 3-chloropyridine in a suitable solvent such as ethylene glycol.

  • Heat the solution to 130-140 °C.

  • Add a basic hydroxide, for example, sodium hydroxide, in batches while maintaining the temperature.

  • After the addition is complete, maintain the heat and stir for 2 hours.

  • Remove the solvent via distillation.

  • Add deionized water and perform another distillation.

Step 2: Neutralization and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution to a pH of 6-7 using concentrated hydrochloric acid.

  • Evaporate the water under reduced pressure.

  • Cool the residue to 60-70 °C and add methanol.

  • Reflux the mixture with stirring for 30 minutes.

  • Cool to room temperature and filter.

  • Concentrate the filtrate and purify the product by reduced pressure distillation.

Characterization Techniques

The synthesized hydroxypyridine derivatives are typically characterized using a combination of spectroscopic and analytical techniques.

TechniquePurpose
Infrared (IR) Spectroscopy To identify the presence of key functional groups such as O-H, N-H, and C=O.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed molecular structure, including the position and connectivity of atoms. Both ¹H and ¹³C NMR are crucial.[13]
Mass Spectrometry (MS) To determine the molecular weight of the compound and to gain information about its fragmentation pattern.
Melting Point Analysis To assess the purity of the synthesized compound.

Visualizing Key Concepts

Tautomeric Equilibrium of 2-Hydroxypyridine

tautomerism 2-Hydroxypyridine 2-Hydroxypyridine (Enol Form) 2-Pyridone 2-Pyridone (Keto Form) 2-Hydroxypyridine->2-Pyridone Equilibrium

Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

General Synthetic Workflow

workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Cyclization, RCM) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final Pure Substituted Hydroxypyridine Characterization->Final

Caption: A generalized workflow for the synthesis and characterization of substituted hydroxypyridines.

Conclusion

Substituted hydroxypyridines are a fascinating and highly versatile class of compounds with broad-ranging applications. A thorough understanding of their synthesis, properties, and reactivity is essential for researchers aiming to develop new pharmaceuticals, catalysts, and advanced materials. This guide has provided a comprehensive overview of the key aspects of hydroxypyridine chemistry, offering a solid foundation for further exploration and innovation in this exciting field.

References

  • Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.
  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
  • 2-Hydroxypyridine - Chem-Impex.
  • CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH.
  • Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights.
  • Full article: Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents - Taylor & Francis Online.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PubMed.
  • 2-Hydroxypyridine 142-08-5 wiki - Guidechem.
  • The Chemical Versatility of 2-Hydroxypyridine in Synthesis.
  • US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines - Google Patents.
  • (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO) - ResearchGate.
  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
  • 2-Hydroxypyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide - ACS Publications.
  • Synthesis of 3-Hydroxypyridines Using Ruthenium-Catalyzed Ring-Closing Olefin Metathesis | Organic Letters - ACS Publications.
  • What are the characteristics and applications of 3-Hydroxypyridine? - FAQ - Guidechem.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC - PubMed Central.
  • 4-hydroxypyridine, 626-64-2 - The Good Scents Company.
  • Novel heterocyclic systems. Part 21. Synthesis of 3-hydroxypyridine-2(1H)-selone and its application in the synthesis of 1-azaphenoxaselenine and its substituted derivatives | Semantic Scholar.
  • 2-Pyridone - Wikipedia.
  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. - ResearchGate.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications.
  • 4-Hydroxypyridine | 626-64-2 - ChemicalBook.
  • 4-Hydroxypyridine 95 626-64-2 - Sigma-Aldrich.
  • The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY);... - ResearchGate.

Sources

Methodological & Application

Synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the pyridine ring dictates its biological activity and physical properties. 5-Chloro-4-hydroxy-2-methoxypyridine is a highly functionalized pyridine derivative with potential applications as a key intermediate in the synthesis of complex bioactive molecules. The presence of chloro, hydroxyl, and methoxy groups provides multiple points for further chemical modification, making it a valuable building block for the synthesis of targeted therapeutics. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from the readily available 2,4-dihydroxypyridine.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is approached through a sequential functionalization of a pyridine core. The chosen starting material, 2,4-dihydroxypyridine, offers a cost-effective and accessible entry point to the target molecule. The synthetic route involves two key transformations:

  • Regioselective O-Methylation: The first step focuses on the selective methylation of one of the hydroxyl groups of 2,4-dihydroxypyridine to introduce the methoxy group at the 2-position.

  • Regioselective Chlorination: The second step involves the selective introduction of a chlorine atom at the 5-position of the 2-methoxy-4-hydroxypyridine intermediate.

The regioselectivity of both steps is crucial for the successful synthesis of the desired product and is governed by the electronic properties of the pyridine ring and the directing effects of the substituents.

Synthesis_Workflow Start 2,4-Dihydroxypyridine Intermediate 2-Methoxy-4-hydroxypyridine Start->Intermediate  Step 1: Regioselective  O-Methylation Final_Product This compound Intermediate->Final_Product   Step 2: Regioselective   Chlorination

Caption: Synthetic workflow for this compound.

Part 1: Regioselective O-Methylation of 2,4-Dihydroxypyridine

Principle:

The selective methylation of 2,4-dihydroxypyridine at the 2-position is a critical step that leverages the differential reactivity of the two hydroxyl groups. 2,4-Dihydroxypyridine exists in tautomeric equilibrium with its corresponding pyridone forms. The tautomer distribution can be influenced by the solvent and pH. By carefully selecting the methylating agent and reaction conditions, it is possible to favor the formation of the 2-methoxy-4-hydroxypyridine isomer. Diazomethane is a mild and effective methylating agent for this transformation, although other reagents like methyl iodide in the presence of a suitable base can also be employed.

Protocol:

Materials:

Reagent/SolventFormulaM.W.QuantityPurity
2,4-DihydroxypyridineC₅H₅NO₂111.101.11 g (10 mmol)≥98%
Diazomethane solutionCH₂N₂42.04~30 mmol in etherAs prepared
MethanolCH₃OH32.0450 mLAnhydrous
Diethyl ether(C₂H₅)₂O74.12As neededAnhydrous
Acetic acidCH₃COOH60.05As neededGlacial

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.11 g (10 mmol) of 2,4-dihydroxypyridine in 50 mL of anhydrous methanol. Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Methylation: Slowly add a freshly prepared ethereal solution of diazomethane (~30 mmol) to the cooled solution with gentle stirring. The addition should be done cautiously as diazomethane is toxic and explosive. Continue the addition until a faint yellow color of excess diazomethane persists.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-methoxy-4-hydroxypyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Regioselective Chlorination of 2-Methoxy-4-hydroxypyridine

Principle:

The chlorination of 2-methoxy-4-hydroxypyridine at the 5-position is an electrophilic aromatic substitution reaction. The existing methoxy and hydroxyl groups are both activating and ortho-, para-directing. The 5-position is ortho to the powerful activating hydroxyl group and para to the methoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation, providing the desired product in good yield under mild conditions.

Protocol:

Materials:

Reagent/SolventFormulaM.W.QuantityPurity
2-Methoxy-4-hydroxypyridineC₆H₇NO₂125.131.25 g (10 mmol)≥98%
Sulfuryl chlorideSO₂Cl₂134.971.48 g (1.1 mL, 11 mmol)≥99%
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Equipment:

  • Three-neck round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Inert gas (nitrogen or argon) inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

  • Dissolution: Add 1.25 g (10 mmol) of 2-methoxy-4-hydroxypyridine to the flask and dissolve it in 50 mL of anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Chlorination: Slowly add 1.1 mL (11 mmol) of sulfuryl chloride dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using ethyl acetate:hexanes, 1:1 as the mobile phase).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Safety Precautions

  • Diazomethane: Diazomethane is a highly toxic and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use non-ground glass joints or specialized diazomethane generation kits.

  • Sulfuryl Chloride: Sulfuryl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate PPE.

  • General: All chemical manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step synthetic route, commencing from 2,4-dihydroxypyridine, offers a practical and efficient method for obtaining this valuable substituted pyridine intermediate. The protocols are designed to be reproducible and scalable, providing researchers and drug development professionals with a reliable method to access this important building block for their synthetic endeavors.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Methyl
  • Chlorination with sulfuryl chloride. (1975). US3920757A.

Synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The unique arrangement of its functional groups—a halogen, a hydroxyl group (which can exist in tautomeric equilibrium with a pyridone), and a methoxy group—provides a versatile scaffold for the synthesis of complex molecules with potential biological activity. Substituted pyridines are core structures in numerous pharmaceuticals, and the development of robust synthetic routes to novel derivatives is crucial for advancing new therapeutic agents.

This document provides a comprehensive guide for the synthesis of this compound. The protocol herein is designed for researchers and scientists in organic synthesis and drug discovery, offering a detailed, step-by-step methodology. The described synthesis is a multi-step process commencing from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound can be envisioned through a multi-step pathway involving the initial formation of a pyridone core, followed by sequential chlorination and methoxylation. The selection of this strategic approach is predicated on the directing effects of the substituents on the pyridine ring, which influence the regioselectivity of the subsequent reactions.

Synthetic_Pathway Starting_Material 2,4-Dihydroxypyridine Intermediate_1 5-Chloro-2,4-dihydroxypyridine Starting_Material->Intermediate_1 Chlorination Product This compound Intermediate_1->Product Selective O-Methylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is divided into two primary stages: the chlorination of 2,4-dihydroxypyridine and the subsequent selective O-methylation to yield the final product.

Part 1: Synthesis of 5-Chloro-2,4-dihydroxypyridine

The initial step involves the regioselective chlorination of 2,4-dihydroxypyridine. The hydroxyl groups on the pyridine ring activate it towards electrophilic substitution.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-DihydroxypyridineReagentCommercially Available
N-Chlorosuccinimide (NCS)ReagentCommercially Available
Acetonitrile (MeCN)AnhydrousCommercially Available
Deionized Water------
Saturated Sodium Bicarbonate Solution------
Saturated Sodium Chloride Solution (Brine)------
Anhydrous Magnesium SulfateReagentCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dihydroxypyridine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Extraction: To the residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-Chloro-2,4-dihydroxypyridine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Synthesis of this compound

The second stage involves the selective O-methylation of the 2-hydroxyl group of 5-Chloro-2,4-dihydroxypyridine. This selectivity is often achievable due to the differential acidity of the two hydroxyl groups.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Chloro-2,4-dihydroxypyridine---From Part 1
Sodium Methoxide (NaOMe)ReagentCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Methyl Iodide (MeI)ReagentCommercially Available
Deionized Water------
1 M Hydrochloric Acid------
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Sodium SulfateReagentCommercially Available

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Chloro-2,4-dihydroxypyridine (1.0 eq) in anhydrous methanol (15 mL per gram of starting material).

  • Base Addition: Add sodium methoxide (1.1 eq) to the suspension at room temperature. Stir the mixture for 30 minutes.

  • Methylation: Cool the reaction mixture to 0°C using an ice bath. Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Quenching and Neutralization: Carefully quench the reaction by adding deionized water (20 mL). Neutralize the mixture to approximately pH 7 by the dropwise addition of 1 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, this compound.

Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Chlorination cluster_part2 Part 2: O-Methylation P1_Start Dissolve 2,4-dihydroxypyridine in MeCN P1_Add_NCS Add N-Chlorosuccinimide P1_Start->P1_Add_NCS P1_Reflux Reflux for 4-6 hours P1_Add_NCS->P1_Reflux P1_Workup Concentrate and Extract P1_Reflux->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Intermediate Obtain 5-Chloro-2,4-dihydroxypyridine P1_Purify->P1_Intermediate P2_Start Suspend Intermediate in MeOH P1_Intermediate->P2_Start P2_Add_Base Add Sodium Methoxide P2_Start->P2_Add_Base P2_Add_MeI Add Methyl Iodide at 0°C P2_Add_Base->P2_Add_MeI P2_React Stir at RT for 12-16 hours P2_Add_MeI->P2_React P2_Workup Quench, Neutralize, and Extract P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Obtain this compound P2_Purify->P2_Product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

StepReactantReagentSolventTemp. (°C)Time (h)Expected Yield (%)
12,4-DihydroxypyridineN-ChlorosuccinimideAcetonitrile824-670-80
25-Chloro-2,4-dihydroxypyridineSodium Methoxide, Methyl IodideMethanol0 to RT12-1660-70

Yields are indicative and may vary based on experimental conditions and scale.

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through in-process controls. The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structures.

References

While a direct synthetic protocol for this compound was not found in the initial search, the proposed synthetic steps are based on well-established transformations in pyridine chemistry. The following references provide context for related reactions:

  • General Pyridine Synthesis: Ciufolini, M. A., & Chan, B. K. (2007).
  • Preparation of Hydroxypyridines: Google Patents. (n.d.). Process for preparing 4-hydroxypyridines. EP2585436B1.
  • Synthesis of Methoxypyridines: ResearchG
  • Chlorination of Pyridine Derivatives: Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.

Application Notes and Protocols for 5-Chloro-4-hydroxy-2-methoxypyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Moiety

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs, including kinase inhibitors, antivirals, and antihypertensives.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a privileged scaffold in the design of novel therapeutics.[1] 5-Chloro-4-hydroxy-2-methoxypyridine emerges as a particularly valuable building block, offering three distinct points for chemical modification. The hydroxyl group can be alkylated or acylated, the chloro group is amenable to cross-coupling reactions, and the methoxy group influences the electronic character of the ring. This trifecta of functionality allows for the systematic exploration of chemical space, a critical process in lead optimization for drug development. These application notes provide a comprehensive guide for the synthesis and strategic application of this versatile intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 1196146-71-0
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol Inferred
Safety and Handling Precautions

As with any chemical reagent, proper safety precautions are paramount. Based on the safety data sheets (SDS) of structurally related compounds, the following handling guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[3]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Synthesis of this compound

A robust and efficient synthesis of the title compound can be achieved via a selective demethylation of a 5-chloro-2,4-dimethoxypyridine precursor. This approach is advantageous due to the often high selectivity and milder conditions compared to other hydroxylation methods.

Workflow for the Synthesis of this compound

Synthesis Workflow Start Commercially Available Starting Material Step1 Step 1: Methoxylation Start->Step1 NaOCH₃, CH₃OH Intermediate 5-Chloro-2,4-dimethoxypyridine Step1->Intermediate Step2 Step 2: Selective Demethylation Intermediate->Step2 L-Selectride, THF Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Chloro-2,4-dimethoxypyridine (Intermediate)

This protocol outlines the synthesis of the dimethoxy precursor from a commercially available dichloropyridine.

Materials:

  • 3,5-dichloro-2-methoxypyridine

  • Sodium methoxide (NaOCH₃)

  • Methanol (CH₃OH), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 3,5-dichloro-2-methoxypyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-2,4-dimethoxypyridine.

Protocol 2: Selective Demethylation to this compound

This protocol employs a chemoselective demethylation at the 4-position, which is generally more reactive.[5]

Materials:

  • 5-Chloro-2,4-dimethoxypyridine

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve 5-chloro-2,4-dimethoxypyridine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Carefully add L-Selectride® (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench with water, followed by the addition of aqueous HCl (1 M) to adjust the pH to ~7.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound scaffold is an attractive starting point for the synthesis of kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituents at the 2, 4, and 5 positions can be elaborated to interact with other regions of the ATP-binding pocket, thereby modulating potency and selectivity.[6][7][8]

Logical Flow for Library Synthesis

Library Synthesis Start 5-Chloro-4-hydroxy- 2-methoxypyridine Reaction1 O-Alkylation Start->Reaction1 Product1 Alkoxy Derivative Reaction1->Product1 Reaction2 Suzuki Coupling Product1->Reaction2 Arylboronic acid, Pd catalyst, Base Reaction3 Buchwald-Hartwig Amination Product1->Reaction3 Amine, Pd catalyst, Base Product2 Aryl/Heteroaryl Derivative Reaction2->Product2 Product3 Amino Derivative Reaction3->Product3

Caption: Diversification of the this compound scaffold.

Protocols for Further Functionalization

The following protocols provide starting points for the diversification of the this compound scaffold. Optimization may be required for specific substrates.

Protocol 3: O-Alkylation of the Hydroxyl Group

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Reaction vial with a stir bar

Procedure:

  • In a reaction vial, combine this compound, potassium carbonate, and DMF.

  • Add the alkyl halide to the mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol is suitable for introducing aryl or heteroaryl groups at the 5-position.[3][4]

Materials:

  • 5-Chloro-4-alkoxy-2-methoxypyridine (from Protocol 3) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (degassed)

Procedure:

  • In a reaction vessel, combine the chloropyridine derivative, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe.

  • Heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This protocol enables the introduction of a wide range of primary and secondary amines at the 5-position.[9][10]

Materials:

  • 5-Chloro-4-alkoxy-2-methoxypyridine (from Protocol 3) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and Xantphos in the anhydrous solvent.

  • Add the chloropyridine derivative, the amine, and cesium carbonate.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for the rapid generation of diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors. The protocols outlined in these application notes provide a solid foundation for the synthesis and elaboration of this important scaffold, empowering researchers to accelerate their drug discovery programs.

References

  • Fisher Scientific. (2025).
  • ResearchGate. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
  • Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775.
  • ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF. [Link]
  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155, 155396.
  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]
  • Al-Ostoot, F. H., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1677-1703.
  • National Center for Biotechnology Information. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. Journal of Organic Chemistry, 83(12), 6769-6775.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • Al-Zahrani, M. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1029.
  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [Link]
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • ResearchGate. (n.d.).
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  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). P(NMe2)
  • OUCI. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]
  • Semantic Scholar. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]
  • Royal Society of Chemistry. (n.d.).
  • University of Sussex. (n.d.).
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. [Link]
  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • National Center for Biotechnology Information. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]
  • National Center for Biotechnology Information. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]
  • National Center for Biotechnology Information. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

Sources

Application Notes and Protocols for 5-Chloro-4-hydroxy-2-methoxypyridine: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

5-Chloro-4-hydroxy-2-methoxypyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique arrangement of a nucleophilic hydroxyl group, a methoxy substituent, and a reactive chlorine atom on a pyridine core offers a triad of reactive sites. This allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures and facilitating the exploration of vast chemical spaces in drug discovery and the development of novel materials.

The strategic positioning of these functional groups influences the electronic properties of the pyridine ring, making it amenable to a variety of transformations. The hydroxyl group can be readily alkylated, acylated, or converted into a triflate for cross-coupling reactions. The chlorine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methoxy group, while relatively stable, can modulate the reactivity of the pyridine ring and influence the conformation of the final molecule.

These application notes provide a comprehensive guide to the synthesis, characterization, and synthetic applications of this compound, offering detailed protocols and expert insights to empower researchers in their scientific endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1196146-71-0[1]
Molecular Formula C₆H₆ClNO₂[1]
Molecular Weight 161.57 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the following 1H and 13C NMR chemical shifts are predicted based on the analysis of structurally similar compounds, such as 2-methoxypyridine and various substituted 4-hydroxypyridines.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.5-11.5 (s, 1H, -OH): The phenolic proton is expected to be a broad singlet, with its chemical shift being concentration-dependent.

  • δ 7.8-8.0 (s, 1H, Ar-H): The proton at the C6 position.

  • δ 6.2-6.4 (s, 1H, Ar-H): The proton at the C3 position.

  • δ 3.8-4.0 (s, 3H, -OCH₃): The methoxy protons will appear as a sharp singlet.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160-165 (C-O): C4-OH and C2-OCH₃ carbons.

  • δ 145-150 (Ar-C): C6 carbon.

  • δ 110-115 (Ar-C): C5-Cl carbon.

  • δ 100-105 (Ar-C): C3 carbon.

  • δ 55-60 (-OCH₃): Methoxy carbon.

Proposed Synthetic Route

Synthetic_Pathway A 2-Methoxy-4-pyrone B 2-Methoxy-4-pyridone A->B NH3, Heat C 5-Nitro-2-methoxy-4-pyridone B->C HNO3, H2SO4 D 5-Nitro-4-chloro-2-methoxypyridine C->D POCl3 E 5-Amino-4-chloro-2-methoxypyridine D->E Fe, NH4Cl or H2, Pd/C F This compound E->F NaNO2, H2SO4, H2O, Heat O_Alkylation_Workflow start Dissolve this compound and Base in Anhydrous DMF add_alkyl_halide Add Alkylating Agent start->add_alkyl_halide heat_monitor Heat and Monitor Reaction (TLC) add_alkyl_halide->heat_monitor quench_extract Quench with Water and Extract with Organic Solvent heat_monitor->quench_extract dry_purify Dry, Concentrate, and Purify (Column Chromatography) quench_extract->dry_purify end Isolated O-Alkylated Product dry_purify->end Suzuki_Coupling_Workflow setup Combine Reactants, Catalyst, and Base in a Reaction Vessel add_solvent Add Degassed Solvent setup->add_solvent purge Purge with Inert Gas add_solvent->purge heat_monitor Heat and Monitor Reaction (TLC/LC-MS) purge->heat_monitor workup Workup: Dilution, Extraction heat_monitor->workup purify Purify by Column Chromatography workup->purify end Isolated Coupled Product purify->end

Sources

The Strategic Utility of 5-Chloro-4-hydroxy-2-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of approved therapeutic agents.[1] Its unique electronic properties and capacity for diverse functionalization make it a favored building block for engaging with biological targets. Within this vast chemical space, 5-Chloro-4-hydroxy-2-methoxypyridine emerges as a particularly strategic, yet underexplored, intermediate. This trifunctionalized scaffold offers a compelling combination of features for the modern drug hunter: a site for cross-coupling (5-chloro), a nucleophilic handle for substitution or hydrogen bonding (4-hydroxy), and a methoxy group that can influence solubility, metabolism, and conformation.

This guide provides an in-depth exploration of the chemical utility of this compound. We will delve into its inherent reactivity, present detailed, field-proven protocols for its key transformations, and illuminate its potential as a core component in the design of next-generation therapeutics, particularly in the realms of kinase inhibition and fragment-based drug discovery.

I. Physicochemical Properties and Tautomerism: The Key to Reactivity

The 4-hydroxy-pyridine moiety of the title compound exists in a tautomeric equilibrium with its 4-pyridone form. In solution, the pyridone tautomer is generally favored.[2][3] This equilibrium is crucial as it dictates the molecule's reactivity, presenting two primary sites for functionalization: the nitrogen and the oxygen. The chlorine atom at the 5-position, ortho to the hydroxyl group, is an excellent handle for palladium-catalyzed cross-coupling reactions, while the 2-methoxy group provides steric and electronic influence, often enhancing metabolic stability.

II. Synthetic Pathways and Key Transformations

While a direct, single-step synthesis for this compound is not prominently documented, its preparation can be envisaged through multi-step sequences involving chlorination, methoxylation, and hydroxylation of pyridine precursors. The true value of this scaffold, however, lies in its subsequent derivatization. Below, we provide detailed protocols for the three most impactful transformations of this molecule.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, and the C-Cl bond on the pyridine ring is a prime site for this reaction. This allows for the introduction of a wide array of aryl and heteroaryl substituents, crucial for modulating the pharmacological profile of a lead compound.[4][5]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Objective: To couple an arylboronic acid to the 5-position of the pyridine ring.

  • Rationale: Microwave irradiation often accelerates the reaction, leading to higher yields in shorter times, which is particularly beneficial for less reactive chloropyridines.[4][5]

Reagent/ComponentAmount (1.0 mmol scale)Moles (mmol)Role
This compound159.6 mg1.0Starting Material
Arylboronic Acid1.2 - 1.5 eq1.2 - 1.5Coupling Partner
Pd(PPh₃)₄ (Palladium Catalyst)5 mol% (58 mg)0.05Catalyst
K₂CO₃ (Potassium Carbonate)2.0 eq (276 mg)2.0Base
1,4-Dioxane/Water (4:1)5 mL-Solvent

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap and place it in a microwave reactor.

  • Irradiate the mixture at 120-150°C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-hydroxy-2-methoxypyridine derivative.

Suzuki_Coupling cluster_workflow Suzuki Coupling Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - K2CO3 - Dioxane/Water Microwave Microwave Irradiation (120-150°C, 15-30 min) Start->Microwave Workup Aqueous Work-up (EtOAc/Water) Microwave->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-4-hydroxy-2-methoxypyridine Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

B. O-Alkylation of the 4-Hydroxyl Group

The hydroxyl group can be readily alkylated to introduce a variety of side chains, which can be used to improve properties such as solubility, cell permeability, and target engagement.[6][7]

Experimental Protocol: Base-Mediated O-Alkylation

  • Objective: To introduce an alkyl group onto the oxygen of the 4-hydroxyl moiety.

  • Rationale: The use of a base like potassium carbonate is a standard and effective method for deprotonating the hydroxyl group, facilitating nucleophilic attack on an alkyl halide.[7]

Reagent/ComponentAmount (1.0 mmol scale)Moles (mmol)Role
This compound159.6 mg1.0Starting Material
Alkyl Halide (e.g., Benzyl Bromide)1.1 - 1.5 eq1.1 - 1.5Alkylating Agent
K₂CO₃ (Potassium Carbonate)1.5 - 2.0 eq1.5 - 2.0Base
Anhydrous DMF5 mL-Solvent

Procedure:

  • To a solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water (20 mL).

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

C. N-Alkylation of the Pyridone Tautomer

While O-alkylation is often favored, under certain conditions, alkylation can occur on the ring nitrogen of the pyridone tautomer. This transformation is valuable for creating scaffolds where the nitrogen is part of a key interaction with the biological target. Specific N-alkylation can sometimes be achieved under catalyst- and base-free conditions with certain organohalides.[8][9]

Experimental Protocol: Catalyst- and Base-Free N-Alkylation

  • Objective: To achieve selective N-alkylation of the pyridone tautomer.

  • Rationale: This protocol leverages the intrinsic reactivity of the system, avoiding the need for catalysts or bases that might promote O-alkylation.[8][9]

Reagent/ComponentAmount (1.0 mmol scale)Moles (mmol)Role
This compound159.6 mg1.0Starting Material
Organohalide (e.g., activated alkyl halide)1.2 - 2.0 eq1.2 - 2.0Alkylating Agent
Acetonitrile (or other polar aprotic solvent)5 mL-Solvent

Procedure:

  • In a sealed tube, dissolve this compound in the chosen solvent.

  • Add the organohalide.

  • Heat the mixture to 80-120°C and monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to isolate the N-alkylated product.

Alkylation_Pathways cluster_O_Alkylation O-Alkylation cluster_N_Alkylation N-Alkylation Start This compound (Pyridone Tautomer) O_Alkylation Base (e.g., K2CO3) + Alkyl Halide Start->O_Alkylation Path A N_Alkylation Heat + Organohalide (Catalyst/Base-Free) Start->N_Alkylation Path B O_Product 5-Chloro-4-alkoxy-2-methoxypyridine O_Alkylation->O_Product N_Product 1-Alkyl-5-chloro-2-methoxy-pyridin-4-one N_Alkylation->N_Product

Caption: Competing O- and N-alkylation pathways.

III. Applications in Medicinal Chemistry

The structural features of this compound make it a highly attractive starting point for several areas of drug discovery.

A. Scaffold for Kinase Inhibitors

The pyridine and pyridinone motifs are prevalent in kinase inhibitors, often forming key hydrogen bonds with the hinge region of the ATP binding site.[10][11] The 4-hydroxy (or N-H in the pyridone tautomer) can act as a hydrogen bond donor, while the ring nitrogen and the 2-methoxy oxygen can act as acceptors. The C5 position, after Suzuki coupling, allows for the introduction of larger substituents that can occupy hydrophobic pockets and confer selectivity. For example, related chloropyrimidine cores have been utilized in the development of potent ALK/EGFR dual kinase inhibitors.[12]

B. A Versatile Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 160 g/mol and calculated LogP around 1.5, this compound fits the profile of an ideal fragment for FBDD.[13][14] Its three distinct functional groups offer multiple vectors for fragment evolution once a low-affinity hit is identified. The hydroxyl group can be explored for hydrogen bonding interactions, the chloro group for probing hydrophobic pockets via elaboration, and the methoxy group for fine-tuning properties.

Fragment Elaboration Strategy:

FBDD_Strategy cluster_Elaboration Elaboration Vectors Fragment This compound (Fragment Hit) Vector_Cl Suzuki Coupling at C5-Cl Fragment->Vector_Cl Vector_OH Alkylation/Acylation at C4-OH Fragment->Vector_OH Vector_OMe Demethylation/Modification of C2-OMe Fragment->Vector_OMe Lead_Compound Potent Lead Compound Vector_Cl->Lead_Compound Vector_OH->Lead_Compound Vector_OMe->Lead_Compound

Caption: Fragment elaboration strategy from the core scaffold.

IV. Conclusion and Future Outlook

This compound represents a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature allows for precise and differential elaboration, making it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets. The robust protocols for Suzuki coupling and alkylation provided herein serve as a foundation for researchers to unlock the full potential of this privileged scaffold. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-designed, multifunctional intermediates will be paramount to the successful development of new medicines.

References

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014).
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). RSC Publishing. [Link]
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018).
  • 2‐Methoxy Pyridine. (n.d.).
  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. (n.d.). Scirp.org. [Link]
  • The alkylation of 4-pyridone. (1978).
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Tetrahedron Letters. [Link]
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2025). Semantic Scholar. [Link]
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (n.d.).
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. (2018). PubMed. [Link]
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). Semantic Scholar. [Link]
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). PubMed. [Link]
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PubMed Central. [Link]
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). PubMed. [Link]
  • Stability of 4-pyridone vs 4-pyridinol. (2019). Chemistry Stack Exchange. [Link]
  • Fragment Based Drug Discovery. (2016). [Link]
  • Wikipedia. 4-Pyridone. [Link]

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Application Notes and Protocols for 5-Chloro-4-hydroxy-2-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of high-efficacy agrochemicals. Its presence is integral to a multitude of commercialized herbicides, fungicides, and insecticides, owing to its versatile chemical reactivity and its ability to interact with key biological targets in pests and weeds.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's bioactivity, selectivity, and environmental profile. Within this context, 5-Chloro-4-hydroxy-2-methoxypyridine (CAS No: 1196146-71-0) emerges as a highly promising, yet specialized, intermediate for the synthesis of novel agrochemicals.[2] This application note will delve into the synthetic utility of this compound, providing detailed protocols and expert insights into its application for creating next-generation crop protection agents.

The unique arrangement of a chloro, a hydroxy, and a methoxy group on the pyridine ring endows this compound with a distinct reactivity profile. The electron-donating methoxy group and the electron-withdrawing chloro group, along with the acidic hydroxy group, offer multiple reaction sites for chemists to elaborate the core structure into more complex molecules with desired agrochemical properties.

Core Synthetic Strategies and Mechanistic Insights

The functional groups on this compound offer several avenues for synthetic modification. The hydroxyl group can be readily etherified or esterified, while the chloro group can participate in nucleophilic substitution or cross-coupling reactions. The pyridine nitrogen itself can be quaternized or oxidized. These reactions, when used in a strategic sequence, can lead to a diverse library of potential agrochemical candidates.

Diagram of Synthetic Pathways from this compound

G A This compound B Etherification/Esterification (at 4-OH) A->B R-X, Base C Nucleophilic Substitution/Cross-Coupling (at 5-Cl) A->C Nu- or R-B(OH)2, Catalyst D N-Oxidation A->D m-CPBA E Agrochemical Candidate 1 (e.g., Herbicide) B->E F Agrochemical Candidate 2 (e.g., Fungicide) C->F G Agrochemical Candidate 3 (e.g., Insecticide) D->G

Caption: Potential synthetic routes from this compound.

Application Protocol: Synthesis of a Hypothetical Pyridine-Based Fungicide

This protocol outlines a plausible synthetic route to a novel fungicidal candidate, leveraging the reactivity of this compound. The target molecule incorporates a substituted triazole moiety, a common pharmacophore in fungicides.[3][4]

Workflow for the Synthesis of a Hypothetical Fungicide

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Huisgen Cycloaddition A 5-Chloro-4-hydroxy- 2-methoxypyridine B Propargyl Bromide, K2CO3, Acetone A->B C 5-Chloro-2-methoxy- 4-(prop-2-yn-1-yloxy)pyridine B->C D 5-Chloro-2-methoxy-4- (prop-2-yn-1-yloxy)pyridine E Substituted Azide, CuSO4, Sodium Ascorbate D->E F Target Fungicide Candidate E->F

Caption: Two-step synthesis of a hypothetical triazole-containing fungicide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-methoxy-4-(prop-2-yn-1-yloxy)pyridine

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Propargyl bromide (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone, anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add propargyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of the Target Fungicide Candidate via Huisgen Cycloaddition

  • Reagents and Materials:

    • 5-Chloro-2-methoxy-4-(prop-2-yn-1-yloxy)pyridine (1.0 eq)

    • A substituted aryl or alkyl azide (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • tert-Butanol and water (1:1 mixture)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 5-Chloro-2-methoxy-4-(prop-2-yn-1-yloxy)pyridine and the substituted azide in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate to the solution, followed by copper(II) sulfate pentahydrate.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically characterized by a color change.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final fungicidal candidate.

Data Presentation: Hypothetical Yields and Purity
StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
15-Chloro-2-methoxy-4-(prop-2-yn-1-yloxy)pyridineThis compound199.6185-95>98%
2Target Fungicide Candidate5-Chloro-2-methoxy-4-(prop-2-yn-1-yloxy)pyridineVaries70-85>99%

Trustworthiness and Self-Validating Systems

The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), and the purity of the intermediates and the final product can be readily assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected outcomes are based on analogous reactions reported in the chemical literature for similar pyridine derivatives.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the introduction of diverse functionalities, leading to the creation of compounds with potentially enhanced biological activity and improved physicochemical properties. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this intermediate in their agrochemical discovery programs. Further derivatization and biological screening of the synthesized compounds are warranted to identify new leads for the development of next-generation crop protection solutions.

References

  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Google Patents. (1990). Pyridine derivatives, their preparation and their use as fungicides.
  • Google Patents. (1987). Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient.
  • AOBChem USA. (n.d.). This compound.

Sources

Application Notes and Protocols for the Derivatization of 5-Chloro-4-hydroxy-2-methoxypyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for 5-Chloro-4-hydroxy-2-methoxypyridine, a key heterocyclic building block in medicinal chemistry. Recognizing the ambident nucleophilic nature of the 4-hydroxypyridine core and the electrophilic character of the C5-chloro substituent, this document outlines detailed protocols for selective O-alkylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. The rationale behind the selection of reagents, catalysts, and reaction conditions is discussed to provide researchers with a robust framework for the synthesis of novel derivatives for applications in drug development and materials science.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents. The specific substitution pattern of this compound (CAS 1196146-71-0) offers a unique combination of reactive sites, making it an exceptionally valuable starting material for the generation of diverse chemical libraries.[1] The 4-hydroxy group can undergo tautomerization to the corresponding pyridone, presenting two nucleophilic centers for alkylation (the oxygen and the nitrogen).[2] The chlorine atom at the 5-position serves as a handle for the introduction of various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the 2-methoxy group modulates the electronic properties of the pyridine ring, influencing the reactivity of the other functional groups.[3]

This guide is intended for researchers and scientists in the field of organic synthesis and drug development. It aims to provide not only step-by-step protocols but also the underlying chemical principles that govern the selective derivatization of this versatile scaffold.

Derivatization Strategies: A Multi-faceted Approach

The derivatization of this compound can be broadly categorized into two main types of transformations: reactions at the 4-hydroxy (or 4-pyridone) moiety and reactions at the 5-chloro position.

Alkylation of the 4-Hydroxypyridine Core: O- vs. N-Alkylation

The alkylation of 4-hydroxypyridines is a well-established transformation, yet achieving selectivity between O-alkylation and N-alkylation can be challenging due to the presence of two nucleophilic sites in the pyridone tautomer.[2][4][5] The outcome of the reaction is highly dependent on the choice of base, solvent, and alkylating agent.

  • O-Alkylation: This reaction pathway leads to the formation of 4-alkoxy derivatives. It is generally favored under conditions that promote the formation of the oxygen anion, such as the use of a strong base in an aprotic solvent.[6][7]

  • N-Alkylation: This pathway results in the formation of N-alkyl-4-pyridones. It can be promoted by using specific catalysts or by exploiting the inherent reactivity of the nitrogen atom under certain conditions.[8][9]

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide in the presence of a strong base.

Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DMF add_base Add NaH portion-wise at 0 °C start->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkyl_halide Add alkyl halide dropwise stir1->add_alkyl_halide warm_rt Warm to room temperature and stir for 12-24 h add_alkyl_halide->warm_rt quench Quench with water warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain O-alkylated product purify->product

Caption: Workflow for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.

Rationale: The use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF favors the deprotonation of the hydroxyl group, leading to the formation of the more nucleophilic oxygen anion and subsequent O-alkylation.[10]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a C-C bond at the C5 position.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, arylboronic acid, and base in a reaction vessel add_catalyst Add Palladium catalyst and ligand start->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent heat Heat the reaction mixture under inert atmosphere for 4-12 h add_solvent->heat cool Cool to room temperature heat->cool filter_celite Filter through Celite cool->filter_celite extract Extract with an organic solvent filter_celite->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain 5-aryl-4-hydroxy-2-methoxypyridine purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (e.g., 2 mol%) and SPhos (e.g., 4 mol%).

  • Add the catalyst system to the reaction vial.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the vial.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl derivative.

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[11][12] The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos is often necessary for the efficient coupling of less reactive aryl chlorides.[13][14] A base is required to facilitate the transmetalation step of the catalytic cycle.[15]

Protocol 3: Palladium- and Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne to introduce an alkynyl moiety at the C5 position.

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Pd catalyst, and Cu(I) co-catalyst in a reaction vessel add_solvent_base Add degassed solvent and amine base start->add_solvent_base add_alkyne Add terminal alkyne dropwise add_solvent_base->add_alkyne stir_rt Stir at room temperature for 8-16 h add_alkyne->stir_rt filter_celite Filter through Celite stir_rt->filter_celite concentrate Concentrate the filtrate filter_celite->concentrate purify Purify by column chromatography concentrate->purify product Obtain 5-alkynyl-4-hydroxy-2-methoxypyridine purify->product

Sources

Application Note: 5-Chloro-4-hydroxy-2-methoxypyridine as a Strategic Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of the native ATP ligand are of paramount importance. The 4-pyridone core has emerged as a privileged structure, capable of forming key hydrogen bonds within the ATP-binding site.[2][3] This guide details the strategic application of 5-Chloro-4-hydroxy-2-methoxypyridine, a highly versatile and functionalized starting material, for the efficient construction of diverse kinase inhibitor libraries. We will explore its inherent reactivity, provide detailed protocols for its key transformations, and illustrate its utility in a representative synthetic workflow.

Introduction: The Value Proposition of the this compound Scaffold

The pyridine ring and its derivatives are foundational scaffolds in a multitude of FDA-approved drugs, particularly kinase inhibitors.[4][5] Their ability to engage in a range of non-covalent interactions and serve as a stable, synthetically tractable core makes them ideal for drug design. This compound is a uniquely valuable building block due to the orthogonal reactivity of its substituents, which allows for controlled, stepwise diversification.

  • The 4-Pyridone Tautomer: The molecule exists in equilibrium with its 4-pyridone tautomer. This form is critical for biological activity, as the N-H and carbonyl groups act as a bidentate hydrogen bond donor and acceptor, respectively, effectively anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket.[3][6]

  • C5-Chloro Group: The chlorine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This allows for the introduction of a wide array of aryl and heteroaryl moieties, which are often designed to occupy a deep hydrophobic pocket of the kinase, thereby enhancing potency and selectivity. The chloro-substituent itself can also improve the pharmacokinetic properties of the final compound.[9]

  • C4-Hydroxy Group: The hydroxyl group provides another key vector for diversification. It can be readily alkylated via reactions like the Williamson ether synthesis to introduce various side chains.[10] These side chains can be tailored to improve solubility, modulate metabolic stability, or form additional interactions with the target protein.[11]

  • C2-Methoxy Group: The electron-donating methoxy group influences the electronic properties of the pyridine ring and can impact the reactivity of the other positions. It also contributes to the overall physicochemical profile of the resulting inhibitors.

Physicochemical Properties and Reactivity Profile

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name This compound[12]
CAS Number 1196146-71-0[12]
Molecular Formula C₆H₆ClNO₂[12]
Molecular Weight 159.57 g/mol
Appearance Off-white to light yellow solid[13]
Purity Typically ≥97%[14]
Storage Store at 2-8°C[12]

Safety & Handling: this compound is considered hazardous. It may cause skin, eye, and respiratory irritation.[12][15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][15] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Strategic Synthesis Workflow

The functional handles on this compound allow for a logical and efficient approach to building a library of potential kinase inhibitors. The general strategy involves two primary diversification steps: a C-C bond formation at C5 and an O-alkylation at C4.

G cluster_suzuki Suzuki Coupling cluster_etherification O-Alkylation Start 5-Chloro-4-hydroxy- 2-methoxypyridine Intermediate1 Step 1 Intermediate (C5-Arylated Pyridone) Start->Intermediate1 Pd Catalyst, Base Intermediate2 Step 2 Intermediate (C4-Alkylated Pyridone) Start->Intermediate2 Base, Solvent R1_X R1-B(OH)2 (Aryl/Heteroaryl Boronic Acid) R2_X R2-X (Alkyl Halide) Final_A Final Inhibitor (Route A) Intermediate1->Final_A O-Alkylation (R2-X, Base) Final_B Final Inhibitor (Route B) Intermediate2->Final_B Suzuki Coupling (R1-B(OH)2, Pd Cat.)

Caption: General synthetic routes for kinase inhibitor synthesis.

Detailed Application Protocols

The following protocols are representative procedures. Researchers should optimize conditions based on their specific substrates and analytical observations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

This protocol describes the coupling of an arylboronic acid to the C5 position. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often crucial for activating the relatively inert C-Cl bond.[16]

Objective: To synthesize 5-Aryl-4-hydroxy-2-methoxypyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane. Add this pre-catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.[16]

  • Add anhydrous 1,4-dioxane and anhydrous water (typically a 10:1 ratio of dioxane:water) via syringe. The water is essential for the catalytic cycle, particularly the transmetalation step.[8]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Causality: The combination of a bulky biarylphosphine ligand like SPhos and a Pd(II) source forms a highly active Pd(0) species in situ. This catalyst has the necessary electron density to undergo oxidative addition into the strong C-Cl bond.[16] K₃PO₄ is a strong enough base to facilitate the transmetalation step of the boronic acid to the palladium center without causing significant degradation of sensitive functional groups.[8]

Protocol 2: O-Alkylation of the C4-Hydroxyl Group

This protocol describes the etherification of the C4-hydroxyl group. The reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide.

Objective: To synthesize 4-(alkoxy)-5-chloro-2-methoxypyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Nitrogen or Argon gas supply

Procedure (using NaH):

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Slowly add a solution of this compound in a minimal amount of anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically 2-12 hours.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction forward. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it solvates the cation (Na⁺) but not the nucleophile, increasing its reactivity.[10] Performing the initial deprotonation at 0 °C helps to control the exothermic reaction and potential side reactions.

Case Study: Two-Step Synthesis of a Core Kinase Inhibitor Scaffold

This workflow combines the two protocols to build a diversified scaffold, demonstrating the power of the starting material.

Caption: Representative two-step synthesis of a kinase inhibitor core. (Note: Generic images used for structural representation).

Target Engagement: The 4-Pyridone Hinge-Binding Motif

The 4-pyridone core synthesized from this compound is an effective ATP mimetic. It typically orients itself in the active site to form two crucial hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region, a pattern observed across many kinase families.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 4-Pyridone Inhibitor Core Hinge_NH Backbone N-H Inhibitor N-H ... O=C Hinge_NH->Inhibitor H-Bond (Acceptor) Hinge_CO Backbone C=O Inhibitor->Hinge_CO H-Bond (Donor)

Caption: Hydrogen bonding of the 4-pyridone core to the kinase hinge.

This binding mode is central to the mechanism of action for inhibitors targeting kinases such as:

  • PIM Kinases [2][11]

  • MEK (MAPK Kinase) [6]

  • c-Met Kinase [17]

  • Src Kinase [18][19]

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups provide a streamlined path to generating structurally diverse compound libraries. The C5-chloro and C4-hydroxyl positions serve as ideal anchor points for Suzuki coupling and O-alkylation, respectively, enabling medicinal chemists to systematically probe the structure-activity relationships required to optimize potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a robust framework for leveraging this versatile building block in modern drug discovery programs.

References

  • ResearchGate. Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
  • ACS Publications. 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bentham Science. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • SpringerLink. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Medicinal Chemistry Research.
  • PubMed. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
  • ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation.
  • AOBChem USA. This compound.
  • CP Lab Safety. This compound, 97% Purity, C6H6ClNO2, 1 gram.
  • PubMed. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives.
  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • PubMed. Kinase inhibitions in pyrido[4,3-h] and [3,4-g]quinazolines: Synthesis, SAR and molecular modeling studies.
  • RSC Publishing. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
  • ResearchGate. Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives.
  • ScienceDirect. Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
  • Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. World Journal of Advanced Research and Reviews.
  • OSTI.gov. Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • RSC Publishing. Kinases Home.
  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings...
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.
  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Characterizing the Biological Activity of 5-Chloro-4-hydroxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its nitrogen-containing heterocyclic structure offers a unique combination of aromaticity, hydrogen bonding capability, and synthetic versatility, making it an attractive starting point for the development of novel drugs.[4] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5] The strategic functionalization of the pyridine core, particularly with halogens and hydroxyl groups, can significantly modulate its physicochemical properties and biological target interactions. This guide focuses on derivatives of 5-Chloro-4-hydroxy-2-methoxypyridine, a scaffold poised for exploration, and provides detailed protocols for evaluating their potential therapeutic applications.

Section 1: Anticancer and Cytotoxic Potential

The pyridine nucleus is a cornerstone of several approved anticancer drugs, such as the multi-kinase inhibitors Sorafenib and Regorafenib.[6] This precedent strongly justifies the investigation of novel pyridine derivatives for their antiproliferative activities against various cancer cell lines.[1][7] The primary goal is to identify compounds that selectively inhibit the growth of cancer cells with minimal toxicity to normal cells.[8]

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10] It is a foundational screening method in anticancer drug discovery.

Causality and Rationale: This protocol is chosen for its high throughput, reproducibility, and its ability to provide a quantitative measure of a compound's cytotoxic potency—the half-maximal inhibitory concentration (IC₅₀). The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, Huh-7 for liver cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used in the experimental wells. This accounts for any effect of the solvent.

    • Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin or Taxol) at various concentrations to validate assay performance.[6][8]

    • Blank Control: Include wells with medium but no cells to serve as a background reading for the spectrophotometer.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Data Presentation: Anticipated Cytotoxicity Profile

While specific data for this exact derivative class is emerging, we can extrapolate from structurally similar pyridine compounds to anticipate potential outcomes.[3][6][8]

Derivative Cancer Cell Line Anticipated IC₅₀ (µM) Reference Compound Class
Derivative AMCF-7 (Breast)0.1 - 5.0Pyridine-Ureas[6]
Derivative BA549 (Lung)5.0 - 20.0Pyridine Hybrids[8]
Derivative CHuh-7 (Liver)1.0 - 15.0Pyridine Hybrids[8]
Derivative DMDCK (Normal Kidney)> 50.0Pyridine Hybrids[8]
Visualization: Potential Mechanism of Action

Many pyridine-based anticancer agents function by inhibiting key signaling kinases.[6] One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis. A this compound derivative could potentially act as a VEGFR-2 inhibitor.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC Activates PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds Compound Pyridine Derivative (Inhibitor) Compound->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.

Section 2: Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with antibacterial and antifungal properties.[11] Pyridine derivatives have consistently shown promise in this area, with various substituted compounds exhibiting potent activity against a range of pathogens.[2][5][12]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] It is a quantitative technique that establishes the lowest concentration of a drug that prevents visible growth of a microorganism.

Causality and Rationale: This method is selected for its efficiency in testing multiple compounds and concentrations simultaneously, its quantitative output (the MIC value), and its standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).[15] The protocol relies on challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Methodology:

  • Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well U-bottom plate, add 50 µL of CAMHB to wells 2 through 12. Prepare a 40X stock of the pyridine derivative and add 100 µL to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls (Self-Validation):

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well contains no compound and should show robust bacterial growth.

    • Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB. This well should remain clear, ensuring the medium is not contaminated.

    • Positive Drug Control: Run a parallel dilution series with a standard antibiotic like Ciprofloxacin or Penicillin G to ensure the bacterial strains are susceptible and the assay is performing correctly.[16]

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). This can be read by eye or with a plate reader. For clearer results, 20 µL of a resazurin-based viability indicator can be added after incubation; a color change from blue to pink indicates viable cells.[14]

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.5 McFarland Bacterial Suspension A1 Inoculate Wells with Standardized Bacteria P1->A1 P2 Prepare Serial Dilutions of Pyridine Derivative in Plate P2->A1 A2 Incubate Plate (18-24h, 37°C) A1->A2 D1 Visually Inspect for Turbidity (Growth) A2->D1 D2 Determine MIC: Lowest Concentration with No Growth D1->D2

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, and there is a continuous search for novel anti-inflammatory agents.[17] Heterocyclic compounds are a rich source for such discoveries.[18] An effective way to screen for anti-inflammatory potential is to measure the inhibition of pro-inflammatory cytokine production in immune cells.

Protocol 3: LPS-Induced Cytokine Release in Macrophages

This in vitro assay uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate an inflammatory response in macrophage cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages).[19] The ability of the test compound to suppress the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is then quantified.

Causality and Rationale: This model is chosen because it mimics a key event in the innate immune response to bacterial infection. The LPS/TLR4 signaling pathway is well-characterized, allowing for mechanistic insights. Measuring cytokine release via ELISA is a highly specific and sensitive endpoint for quantifying the anti-inflammatory effect of a compound.

Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the this compound derivative (concentrations should be determined from prior cytotoxicity testing).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Controls (Self-Validation):

    • Negative Control: Cells treated with vehicle (DMSO) only (no LPS).

    • Positive Control (Stimulated): Cells treated with vehicle and LPS. This represents the maximum inflammatory response.

    • Drug Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone) plus LPS to validate the assay's responsiveness.

  • Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂.[19]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions precisely.

  • Data Analysis: Generate a standard curve from the ELISA standards. Calculate the cytokine concentrations in the samples. Express the data as a percentage inhibition of cytokine release compared to the LPS-stimulated positive control.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Antimicrobial Susceptibility Testing Protocols. Routledge.
  • A Researcher's Guide to Validating Novel Anti-Inflammatory Compounds in Preclinical Models. Benchchem.
  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. NIH.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions.
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. NIH.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. PMC.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH.

Sources

Application Note & Protocol: 5-Chloro-4-hydroxy-2-methoxypyridine as a Versatile Intermediate for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-4-hydroxy-2-methoxypyridine (CAS No: 1196146-71-0) has emerged as a highly valuable and versatile building block in modern synthetic organic chemistry.[1] Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an electrophilic chlorine atom, and a methoxy group that can influence electronic properties, allows for a diverse range of chemical transformations. This document provides detailed application notes and robust protocols for the use of this compound as a key intermediate in the synthesis of novel and biologically relevant heterocyclic compounds. The protocols described herein are designed to be self-validating and are supported by mechanistic insights and authoritative references, ensuring reproducibility and success in the research laboratory.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous best-selling drugs.[2][3] The strategic functionalization of this core is paramount for modulating pharmacological properties. This compound offers a distinct advantage due to its trifunctional nature, which allows for selective and sequential reactions at the C4-hydroxyl, C5-chloro, and C2-methoxy positions. This multi-handle approach enables the construction of complex molecular architectures from a single, readily accessible starting material.

The reactivity of this intermediate is governed by the electronic interplay of its substituents. The C4-hydroxyl group can act as a nucleophile or be converted into a better leaving group. The C5-chloro atom is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The C2-methoxy group, while generally stable, can be demethylated to reveal a pyridone tautomer, further expanding the synthetic possibilities.

Core Synthetic Pathways & Protocols

This section details validated protocols for leveraging the unique reactivity of this compound to synthesize diverse heterocyclic systems.

Pathway A: O-Alkylation and Subsequent Cross-Coupling

A primary and highly effective strategy involves the initial protection or functionalization of the C4-hydroxyl group, followed by a cross-coupling reaction at the C5 position. This pathway is fundamental for creating a wide array of substituted pyridine derivatives.

Workflow Diagram: O-Alkylation and Suzuki Coupling

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Suzuki Cross-Coupling A 5-Chloro-4-hydroxy- 2-methoxypyridine B Base (e.g., K2CO3) Solvent (e.g., DMF) E 5-Chloro-4-(alkoxy)- 2-methoxypyridine A->E C Alkyl Halide (R-X) D 5-Chloro-4-(alkoxy)- 2-methoxypyridine F Boronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) G 5-Aryl-4-(alkoxy)- 2-methoxypyridine caption Sequential O-alkylation and Suzuki coupling workflow.

Caption: Sequential O-alkylation and Suzuki coupling workflow.

Protocol 2.1.1: Synthesis of 5-Chloro-4-methoxy-2-methoxypyridine

This protocol details the simple methylation of the hydroxyl group, a common first step to prevent unwanted side reactions.

  • Materials: this compound, Potassium Carbonate (K₂CO₃), Methyl Iodide (CH₃I), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-4-methoxy-2-methoxypyridine.

Protocol 2.1.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol demonstrates the formation of a C-C bond at the C5 position, a key transformation for building biaryl structures.[4][5] Chloropyridines are often more economical starting materials compared to their bromo- or iodo- counterparts, making efficient coupling protocols for these substrates highly valuable.[4][6]

  • Materials: 5-Chloro-4-(alkoxy)-2-methoxypyridine, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • In a reaction vessel, combine 5-chloro-4-(alkoxy)-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the degassed mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.[6]

    • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography to yield the 5-aryl-4-(alkoxy)-2-methoxypyridine product.

Trustworthiness Note: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system, especially for less reactive chloropyridines.[4][6] Thorough degassing of the reaction mixture is crucial to prevent catalyst deactivation.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine ring nitrogen and the C2-methoxy group facilitates nucleophilic aromatic substitution at the C5-chloro position. This allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles.

Protocol 2.2.1: Amination via Buchwald-Hartwig Reaction

While direct SNAr with amines can be challenging, the Buchwald-Hartwig amination provides a reliable and general method for forming C-N bonds from aryl halides.[7][8]

  • Materials: this compound, Primary or Secondary Amine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos (or other suitable ligand), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • Procedure:

    • To an oven-dried reaction flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

    • Add the this compound (1.0 eq) and the desired amine (1.2 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-amino-4-hydroxy-2-methoxypyridine derivative.

Mechanistic Rationale: The Buchwald-Hartwig reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[7][9] The choice of a bulky, electron-rich ligand (e.g., Xantphos) is critical for stabilizing the palladium complexes and promoting the reductive elimination step.

Pathway C: Cyclization Reactions to Form Fused Heterocycles

The juxtaposition of the C4-hydroxyl and C5-chloro groups provides an ideal setup for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems like furo[3,2-c]pyridines and pyrano[3,2-c]pyridines.

Workflow Diagram: Synthesis of Furo[3,2-c]pyridines

G cluster_0 Step 1: O-Alkylation with Propargyl Bromide cluster_1 Step 2: Intramolecular Cyclization A 5-Chloro-4-hydroxy- 2-methoxypyridine B K2CO3, DMF E 4-(Prop-2-yn-1-yloxy) Intermediate A->E C Propargyl Bromide D 4-(Prop-2-yn-1-yloxy) Intermediate F CuI, Base (e.g., DBU) Solvent (e.g., Acetonitrile) G Fused Furo[3,2-c]pyridine caption Synthesis of furo[3,2-c]pyridines via cyclization.

Caption: Synthesis of furo[3,2-c]pyridines via cyclization.

Protocol 2.3.1: Synthesis of a Furo[3,2-c]pyridine Derivative

  • Step 1: O-Alkylation with Propargyl Bromide

    • Follow Protocol 2.1.1, substituting methyl iodide with propargyl bromide (1.1 eq). The reaction is typically faster and may be complete within 2-4 hours.

  • Step 2: Copper-Catalyzed Intramolecular Cyclization

    • Materials: 5-Chloro-2-methoxy-4-(prop-2-yn-1-yloxy)pyridine, Copper(I) Iodide (CuI), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile.

    • Procedure:

      • Dissolve the propargylated intermediate (1.0 eq) in acetonitrile.

      • Add CuI (0.1 eq) and DBU (1.5 eq) to the solution.

      • Heat the mixture to reflux (approx. 82 °C) for 6-12 hours.

      • Monitor the formation of the fused product by TLC/LC-MS.

      • Upon completion, cool the reaction, pour it into a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

      • Dry the organic phase, concentrate, and purify by column chromatography to isolate the furo[3,2-c]pyridine product.

Expertise Insight: The copper catalyst facilitates the intramolecular attack of the alkyne onto the pyridine ring, followed by the elimination of HCl. The base (DBU) is crucial for promoting the final aromatization step. Furo[3,2-c]pyridines are an important class of heterocyclic compounds in medicine and materials science.[10]

Summary of Applications and Potential

The protocols outlined above represent a fraction of the synthetic possibilities originating from this compound. The resulting heterocycles are of significant interest in drug discovery.

Pathway Key Transformation Resulting Scaffold Potential Application Area
Pathway A Suzuki-Miyaura Coupling5-Aryl-4-alkoxypyridinesKinase Inhibitors, GPCR Modulators
Pathway B Buchwald-Hartwig Amination5-Amino-4-hydroxypyridinesAntivirals, Antibacterials
Pathway C Intramolecular CyclizationFuro[3,2-c]pyridinesAnti-inflammatory, CNS Agents

Conclusion

This compound is an exemplary intermediate that provides chemists with a reliable and versatile platform for the synthesis of novel heterocyclic compounds. The distinct reactivity of its functional groups enables a logical and stepwise approach to constructing complex molecules. The protocols provided in this guide are robust and grounded in established chemical principles, offering researchers a solid foundation for their synthetic endeavors in medicinal chemistry and materials science.

References

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. [Link]
  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Scientific Research Publishing. [Link]
  • The alkylation of 4-pyridone.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • This compound. AOBChem USA. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]
  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments.
  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
  • Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. LinkedIn. [Link]
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.

Sources

Application Note & Protocol: Strategic N-alkylation of 5-Chloro-4-hydroxy-2-methoxypyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

N-alkylated pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted N-alkylation of highly functionalized pyridines, such as 5-Chloro-4-hydroxy-2-methoxypyridine, presents a synthetic challenge due to the presence of multiple reactive sites. This application note provides a detailed protocol for the selective N-alkylation of this substrate, addressing the common issue of competing O-alkylation. We will explore the underlying chemical principles, justify the selection of reagents and reaction conditions, and provide a step-by-step experimental procedure.

Introduction: The Significance of N-Alkylated Pyridines

The pyridine ring is a cornerstone of modern drug design. Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a highly sought-after motif. N-alkylation of the pyridine ring introduces a key point of diversity, allowing for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic profile. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic behavior.

The substrate in focus, this compound, is a versatile building block. The chloro and methoxy groups offer handles for further functionalization, while the hydroxy group can be a key pharmacophoric feature. However, the presence of the 4-hydroxy group introduces a challenge: the potential for competitive O-alkylation, leading to a mixture of products and complicating purification. This guide will focus on reaction conditions that strongly favor the desired N-alkylation.

Mechanistic Considerations: N- vs. O-Alkylation

The alkylation of 4-hydroxypyridine derivatives is a classic example of a reaction involving an ambident nucleophile. The pyridone tautomer can be deprotonated to form a pyridinolate anion, which has nucleophilic character on both the nitrogen and oxygen atoms.

The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including:

  • The Counter-ion: The nature of the cation associated with the pyridinolate can influence the site of alkylation.

  • The Solvent: Polar aprotic solvents typically favor N-alkylation, while polar protic solvents can favor O-alkylation.

  • The Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent can also play a role.

Our goal is to select conditions that maximize the nucleophilicity of the nitrogen atom while minimizing that of the oxygen.

Recommended Protocol: N-Alkylation via Williamson Ether Synthesis Conditions

This protocol is based on the well-established Williamson ether synthesis, adapted for the specific challenges of N-alkylation of a hydroxypyridine.[1][2][3][4][5] We will use a strong base to deprotonate the 4-hydroxy group, followed by the introduction of an alkyl halide.

Materials and Reagents
ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in oilReagent gradeSigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)≥98%Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)ACS reagentFisher Scientific
Ethyl acetate (EtOAc)ACS reagentFisher Scientific
Brine (saturated aqueous NaCl)ACS reagentFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS reagentFisher Scientific
Step-by-Step Experimental Procedure
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approximately 10 mL per 1 mmol of the pyridine substrate) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the hydroxypyridine may result in a change in the appearance of the solution.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Reaction Workflow Diagram

N_Alkylation_Workflow Start Start: this compound Dissolve Dissolve in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Deprotonate Add NaH (1.2 eq) Cool->Deprotonate Stir1 Stir at 0 °C for 30 min Deprotonate->Stir1 Alkylate Add Alkyl Halide (1.1 eq) Stir1->Alkylate Stir2 Stir at RT for 12-24 h Alkylate->Stir2 Quench Quench with sat. NH4Cl Stir2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the N-alkylation of this compound.

Alternative Protocol: Mitsunobu Reaction

For substrates that are sensitive to strongly basic conditions or for the introduction of more complex alkyl groups from alcohols, the Mitsunobu reaction is a powerful alternative.[6][7][8][9] This reaction proceeds under neutral conditions and can often provide high yields of the N-alkylated product.

Materials and Reagents
ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)94-97%Sigma-Aldrich
Alcohol (R-OH)≥98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Step-by-Step Experimental Procedure
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), triphenylphosphine (1.5 eq), and the desired alcohol (1.2 eq).

  • Solvent Addition: Add anhydrous THF (approximately 15 mL per 1 mmol of the pyridine substrate). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified directly by flash column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

Mitsunobu Reaction Mechanism Overview

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution PPh3 PPh3 Betaine Phosphorane Betaine PPh3->Betaine + DIAD DIAD DIAD Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + R-OH Alcohol R-OH Product N-Alkylated Product Oxyphosphonium->Product + Pyridone (SN2) Pyridone 5-Cl-4-OH-2-MeO-Pyridine Byproducts Ph3P=O + DIAD-H2

Caption: Simplified overview of the Mitsunobu reaction for N-alkylation.

Troubleshooting and Considerations

  • Low Yield: If the yield of the desired N-alkylated product is low, consider increasing the amount of the alkylating agent or the reaction time. In the case of the Williamson synthesis, ensure that the deprotonation step is complete before adding the alkyl halide.

  • O-Alkylation: If significant O-alkylation is observed, switching to a more polar aprotic solvent like DMF or DMSO in the Williamson synthesis can favor N-alkylation. For the Mitsunobu reaction, solvent choice can also influence the N/O ratio.

  • Purification: The purification of the N-alkylated product can sometimes be challenging due to the presence of unreacted starting material or the O-alkylated isomer. Careful optimization of the chromatographic conditions is crucial.

Conclusion

The selective N-alkylation of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the reaction conditions, it is possible to achieve high yields of the desired N-alkylated product while minimizing the formation of the O-alkylated isomer. The protocols provided in this application note offer reliable methods for achieving this transformation, enabling researchers to efficiently access a wide range of N-substituted pyridine derivatives.

References

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., Yu, L., & Xu, Q. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link][10][11]
  • Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 135. [Link][12][13]
  • Ferrer, S., Naughton, D. P., Parveen, I., & Threadgill, M. D. (2002). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Journal of the Chemical Society, Perkin Transactions 1, (3), 335-341. [Link]
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link][14]
  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-429. [Link]
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
  • Kim, T., Lee, G.-J., & Cha, M. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Bulletin of the Korean Chemical Society, 15(5), 347-348. [Link][9]
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia contributors. (2023, December 28). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.

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O-Alkylation of 5-Chloro-4-hydroxy-2-methoxypyridine: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The O-alkylation of substituted hydroxypyridines is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a diverse array of pyridyl ether derivatives that are key pharmacophores in numerous drug candidates. This application note provides a comprehensive guide to the O-alkylation of 5-chloro-4-hydroxy-2-methoxypyridine, a versatile intermediate in pharmaceutical research. We delve into the underlying reaction mechanism, offer detailed, field-proven experimental protocols, and present a comparative analysis of reaction conditions to empower researchers in the efficient synthesis of target molecules.

Introduction: The Strategic Importance of Pyridyl Ethers

Pyridyl ethers are privileged structures in modern drug discovery, appearing in molecules targeting a wide range of diseases. The ether linkage modulates crucial properties such as solubility, metabolic stability, and receptor-binding affinity. The specific substrate, this compound, offers multiple functional handles for subsequent chemical modifications, making its O-alkylation a critical step in the synthesis of complex pharmaceutical agents. This guide is designed to provide both the foundational knowledge and the practical steps necessary to successfully perform this transformation.

Mechanistic Rationale: The Williamson Ether Synthesis

The O-alkylation of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a two-step sequence involving an SN2 mechanism.[3][4][5]

Pillar 1: Deprotonation. The reaction is initiated by a base, which deprotonates the hydroxyl group at the C4 position of the pyridine ring. This is the critical step, as it forms a potent nucleophile, the pyridinolate anion. The choice of base is paramount; its strength must be sufficient to overcome the pKa of the hydroxyl group (hydroxypyridines in DMSO have a pKa of ~14)[6]. Common bases include potassium carbonate (K₂CO₃), a moderately strong and easy-to-handle base, or stronger bases like sodium hydride (NaH) for more challenging transformations.[1][2]

Pillar 2: Nucleophilic Substitution (SN2). The generated pyridinolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group, like a tosylate).[1] This backside attack displaces the halide ion in a single, concerted step, forming the desired C-O ether bond.[1][3][5] For this SN2 pathway to be efficient, primary alkyl halides are strongly preferred, as secondary and tertiary halides are more prone to undergoing competing elimination (E2) reactions.[3]

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are typically employed as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[1][4]

Williamson_Ether_Synthesis sub 5-Chloro-4-hydroxy- 2-methoxypyridine anion Pyridinolate Anion (Nucleophile) sub->anion Deprotonation base Base (e.g., K₂CO₃) alkyl_halide Alkyl Halide (R-X) product O-Alkylated Product anion->product SN2 Attack salt Salt (e.g., KX) Workflow start_end start_end process process decision decision output output A Start: Assemble Reagents B Combine Pyridine & Base in Anhydrous Solvent A->B C Add Alkylating Agent B->C D Heat Reaction Mixture C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->D No G Aqueous Work-up & Extraction F->G Yes H Dry & Concentrate Organic Phase G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K End: Pure Product J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Chloro-4-hydroxy-2-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into this synthetic procedure. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction for yield and purity.

I. Synthetic Overview & Core Challenges

This compound is a valuable substituted pyridine intermediate in medicinal chemistry and materials science.[1] Its synthesis typically involves the regioselective chlorination of a 4-hydroxy-2-methoxypyridine precursor. While seemingly straightforward, the optimization of this reaction requires careful control over the choice of chlorinating agent, reaction conditions, and purification strategy to avoid common pitfalls such as low yield, formation of isomers, and over-chlorination.

This guide will address the critical aspects of this synthesis, focusing on the most challenging step: the electrophilic chlorination of the pyridine ring.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination (Core Topic) cluster_2 Part 3: Product Isolation start Commercially Available Starting Materials (e.g., 1,3-Diketones) precursor Synthesis of 4-Hydroxy-2-methoxypyridine start->precursor Multi-step process chlorination Regioselective Chlorination at C5 Position precursor->chlorination Key Reaction Step optimization Optimization of: - Chlorinating Agent - Solvent - Temperature chlorination->optimization workup Reaction Work-up & Quenching chlorination->workup purification Purification: - Recrystallization - Chromatography workup->purification product Final Product: This compound purification->product

Caption: High-level workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical route involves the direct, regioselective chlorination of the precursor, 4-hydroxy-2-methoxypyridine. The synthesis of this precursor itself can be achieved through various methods, often starting from acyclic compounds like 1,3-diketones which undergo cyclization.[2] The critical transformation is the introduction of a chlorine atom at the C5 position of the pyridine ring.

Q2: Why is the chlorination regioselective for the C5 position?

A2: The regioselectivity is dictated by the electronic properties of the substituents on the pyridine ring. The 4-hydroxy and 2-methoxy groups are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. They act as ortho-, para-directors. The C3 and C5 positions are "ortho" to the powerful activating 4-hydroxy group. The C3 position, however, is sterically hindered by the adjacent C2-methoxy and C4-hydroxy groups. Therefore, the electrophile (e.g., Cl+) is preferentially directed to the less sterically hindered and electronically activated C5 position.

Q3: What are the most critical parameters to control during the chlorination reaction?

A3: The three most critical parameters are:

  • Choice of Chlorinating Agent: Different agents have varying reactivity and can lead to different impurity profiles.

  • Reaction Temperature: Temperature control is crucial to prevent over-chlorination (dichlorination) and potential side reactions.

  • Stoichiometry: Using a slight excess of the chlorinating agent is common, but a large excess can lead to unwanted byproducts. Precise control of the molar ratio is key.

Q4: How do I confirm the identity and purity of the final product?

A4: A combination of analytical techniques is recommended:

  • TLC/LC-MS: To monitor reaction progress and identify the product peak by its mass-to-charge ratio.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure. For ¹H NMR, you would expect to see two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions, confirming the C5 substitution.

  • Melting Point: To compare with literature values as a measure of purity.

  • HPLC: To quantify the purity of the final product, often achieving >98% for pharmaceutical intermediates.[3]

III. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction yield is consistently low. What are the potential causes and how can I fix this?

A: Low yield can stem from several factors, from the reactivity of the starting material to the reaction conditions. Let's break down the possibilities.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Troubleshooting cause1 Inactive Chlorinating Agent start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 Poor Precursor Quality start->cause3 cause4 Incorrect Solvent Choice start->cause4 sol1 Use fresh or alternative agent (e.g., PIFA/KCl). Verify activity. cause1->sol1 Investigate sol2 Systematically vary temp. (e.g., 0°C to RT to 50°C). Monitor via TLC. cause2->sol2 Investigate sol3 Re-purify precursor. Confirm identity via NMR. cause3->sol3 Investigate sol4 Test aprotic solvents (DCM, THF, Acetonitrile). Ensure reagent solubility. cause4->sol4 Investigate

Caption: Decision tree for troubleshooting low reaction yield.

  • Cause A: Ineffective Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common choice, but it can degrade over time. If your reagent is old, it may have lost activity.

    • Solution: Use a freshly opened bottle of NCS. Alternatively, consider more modern and highly efficient chlorinating systems like those using an iodine(III) oxidant such as Phenyliodine bis(trifluoroacetate) (PIFA) in the presence of a chloride source like KCl.[4] These systems can offer faster reaction times and higher yields at room temperature.[4]

  • Cause B: Sub-optimal Reaction Temperature: The reaction may have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, degradation or side reactions can occur.

    • Solution: Monitor the reaction at different temperatures. Start at 0-5 °C and allow the reaction to slowly warm to room temperature. If no conversion is observed by TLC after several hours, gentle heating (e.g., 40-50 °C) may be required.

  • Cause C: Poor Quality of Starting Material: The 4-hydroxy-2-methoxypyridine precursor may contain impurities that inhibit the reaction.

    • Solution: Ensure your starting material is pure. Recrystallize or run it through a silica plug if necessary. Confirm its identity and purity by NMR and melting point before starting the chlorination.

Problem 2: Formation of Multiple Products (Impurity Profile)

Q: My TLC/LC-MS analysis shows multiple spots/peaks besides my product. What are these byproducts and how can I avoid them?

A: The formation of multiple products usually points to a lack of selectivity in the reaction.

  • Byproduct A: Dichlorinated Product (e.g., 3,5-dichloro-4-hydroxy-2-methoxypyridine): This is the most common byproduct, arising from over-chlorination. The desired mono-chlorinated product is also an activated ring and can undergo a second chlorination, typically at the C3 position.

    • Mitigation:

      • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the chlorinating agent.

      • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the second chlorination, which likely has a higher activation energy.

      • Slow Addition: Add the chlorinating agent portion-wise or as a solution via syringe pump over a period of time to maintain a low instantaneous concentration.

  • Byproduct B: Isomeric Product (e.g., 3-Chloro-4-hydroxy-2-methoxypyridine): While C5 is electronically and sterically favored, a small amount of the C3 isomer can form, especially at higher temperatures.

    • Mitigation: Lowering the reaction temperature generally increases the regioselectivity. The choice of solvent can also influence the isomer ratio.

  • Byproduct C: Demethylation of the C2-methoxy group: If strongly acidic conditions are used (e.g., certain chlorinating agents or acidic work-up), the methoxy group can be cleaved to a hydroxyl group.[5]

    • Mitigation: Use neutral or mildly basic chlorinating agents (like NCS). Ensure the work-up procedure is not overly acidic. If demethylation is observed, consider protecting the 4-hydroxy group before chlorination to moderate the ring's reactivity.

Problem 3: Difficult Purification

Q: I'm having trouble separating my product from the starting material and byproducts. What are some effective purification strategies?

A: Purification can be challenging if the byproducts have similar polarity to the desired product.

  • Strategy 1: Recrystallization: This is the most effective method if a suitable solvent system can be found.

    • Solvent Screening: Test various solvents. Common systems for polar heterocyclic compounds include ethanol/water, isopropanol/ether, or ethyl acetate/hexanes.[6] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Strategy 2: Flash Column Chromatography: If recrystallization fails, chromatography is the next option.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The high polarity of the 4-hydroxy group means a more polar mobile phase will likely be required.

    • pH Modification: Sometimes, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and separation of pyridine-containing compounds.

  • Strategy 3: Acid-Base Extraction: The phenolic nature of the 4-hydroxy group can be exploited.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the 4-hydroxy group, moving the product and starting material into the aqueous layer. Byproducts like the dichlorinated species may be less acidic and remain in the organic layer. Re-acidify the aqueous layer and extract the product back into an organic solvent.[7] This can be an effective way to remove non-acidic impurities.

IV. Experimental Protocols & Data

Protocol 1: Synthesis via N-Chlorosuccinimide (NCS)

This protocol provides a standard laboratory-scale procedure for the chlorination step.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxy-2-methoxypyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography.

Table 1: Comparison of Chlorinating Agents
Chlorinating AgentTypical ConditionsAdvantagesDisadvantages & TroubleshootingReference
N-Chlorosuccinimide (NCS) Acetonitrile or DCM, 0°C to RTReadily available, solid, easy to handle.Can be slow; potential for dichlorination if excess is used or temp is high.[8]
Sulfuryl Chloride (SO₂Cl₂) DCM or Chloroform, 0°CHighly reactive, fast reaction times.Gaseous HCl byproduct; can be too reactive, leading to poor selectivity and byproducts. Requires strict temperature control.[9]
PIFA / KCl Methanol, RTHigh yield, fast (often <30 min), mild conditions.PIFA is more expensive than traditional agents.[4]
Chlorine Gas (Cl₂) Acetic Acid or CCl₄Inexpensive for large scale.Highly toxic and corrosive gas, difficult to handle in a lab setting; often leads to over-chlorination. Requires specialized equipment.[10]

V. References

  • Guidechem. (n.d.). What is the background and overview of 5-CHLORO-2-METHOXY-PYRIDINE-4-CARBALDEHYDE? Retrieved from Guidechem website.

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing.

  • ChemicalBook. (n.d.). 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis.

  • Google Patents. (n.d.). EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.

  • ResearchGate. (n.d.). Pyridine methanol chlorinations.

  • PMC - NIH. (n.d.). Chlorination of Pyridinium Compounds: POSSIBLE ROLE OF HYPOCHLORITE, N-CHLORAMINES, AND CHLORINE IN THE OXIDATION OF PYRIDINOLINE CROSS-LINKS OF ARTICULAR CARTILAGE COLLAGEN TYPE II DURING ACUTE INFLAMMATION.

  • ResearchGate. (n.d.). Optimization of the Chlorination Conditions a.

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

  • Royal Society of Chemistry. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38, 5018-5029.

  • Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97.

  • Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.

  • AOBChem USA. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). This compound | 1196146-71-0.

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

  • ResearchGate. (n.d.). Chlorination and bromination of pyridine.

  • Ayvaz, M. T., et al. (n.d.). Optimum design of the booster chlorination systems by using hybrid HS-Solver optimization approach.

  • ChemicalBook. (n.d.). 4-Amino-5-chloro-2-methoxypyridine synthesis.

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-4-methoxy-1,3,5-triazine.

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

  • MDPI. (n.d.). Optimization of Secondary Chlorination in Water Distribution Systems for Enhanced Disinfection and Reduced Chlorine Odor Using Deep Belief Network and NSGA-II.

  • CCWI 2025 Conference. (n.d.). OPTIMIZING BOOSTER CHLORINATION IN WATER DISTRIBUTION NETWORKS UNDER INCOMPLETE MIXING CONDITIONS.

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

  • ChemicalBook. (n.d.). 2-Chloro-5-hydroxypyrimidine synthesis.

Sources

Technical Support Center: Optimizing Yield in 5-Chloro-4-hydroxy-2-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and address common experimental challenges. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Overview of Synthetic Strategies and Common Challenges

This compound is a valuable substituted pyridine intermediate in medicinal chemistry. Its synthesis, however, can present challenges in achieving high yields and purity due to the nuanced reactivity of the pyridine ring. The primary synthetic routes often involve the regioselective functionalization of dichlorinated or dihydroxylated pyridine precursors. Key challenges frequently encountered include poor regioselectivity, incomplete reactions, and the formation of difficult-to-separate byproducts.

This guide will primarily focus on a common and logical synthetic approach: the selective methoxylation of a 5-chloro-2,4-dihydroxypyridine precursor. This route offers a practical pathway, but success is highly dependent on precise control of reaction conditions.

II. Troubleshooting Guide: Low Yield and Side Reactions

This section addresses specific issues that can lead to diminished yields in the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction to produce this compound from 5-chloro-2,4-dihydroxypyridine results in a low yield and a mixture of products. What are the likely causes?

Low yield and product mixtures in this reaction typically stem from a lack of regioselectivity in the methoxylation step and potential side reactions.

Potential Causes & Solutions:

  • Non-selective Methoxylation: The presence of two hydroxyl groups on the pyridine ring allows for methoxylation at either the C2 or C4 position. To favor the desired 2-methoxy product, precise control over the reaction conditions is paramount.

    • Solution: Employing a stoichiometric amount of a suitable methylating agent in the presence of a carefully selected base can enhance selectivity. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can influence the reaction's regioselectivity.

  • Over-methylation: The use of excess methylating agent can lead to the formation of the di-methoxylated byproduct, 5-chloro-2,4-dimethoxypyridine.

    • Solution: Carefully control the stoichiometry of the methylating agent. It is advisable to start with one equivalent and monitor the reaction progress closely using techniques like TLC or LC-MS.

  • Decomposition of Starting Material or Product: Pyridine derivatives can be sensitive to harsh reaction conditions. High temperatures or overly strong bases can lead to decomposition.

    • Solution: Optimize the reaction temperature. A screening of temperatures, for instance, from room temperature to 80°C, can help identify the optimal balance between reaction rate and stability.[1]

Q2: I am observing a significant amount of unreacted 5-chloro-2,4-dihydroxypyridine. How can I drive the reaction to completion?

Incomplete conversion is a common hurdle and can often be addressed by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Insufficient Base Strength or Stoichiometry: The basicity and amount of the base used are crucial for the deprotonation of the hydroxyl group, which is necessary for the subsequent nucleophilic attack.

    • Solution: Ensure the use of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in at least a stoichiometric amount. The pKa of the pyridine hydroxyl groups should be considered when selecting the base.

  • Poor Solubility of Reactants: If the starting material or base is not well-solubilized, the reaction kinetics can be significantly hindered.

    • Solution: Choose a solvent that effectively dissolves all reactants. For pyridine derivatives, polar aprotic solvents are often a good choice. In some cases, a co-solvent system may be beneficial.

  • Reaction Time: The reaction may simply require more time to reach completion.

    • Solution: Monitor the reaction over an extended period. Taking aliquots at regular intervals for analysis by TLC or LC-MS will provide a clear picture of the reaction progress.[1]

III. Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials for the synthesis of this compound?

A common and logical starting material is 5-chloro-2,4-dihydroxypyridine. This precursor can be synthesized through various methods, including the reaction of a 5-chloro-1,3-dioxin-4-one derivative with a ketene acetal derivative, followed by treatment with acid and ammonia.[2]

Q: How can I purify the final product, this compound?

Purification of pyridine derivatives often requires a multi-step approach to remove unreacted starting materials, byproducts, and inorganic salts.

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is a standard first step.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful.

  • Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can yield a highly pure compound.[3]

Q: What is the key to achieving high regioselectivity in the functionalization of dichloropyridines?

Achieving high regioselectivity in dichloropyridine reactions is a significant challenge that depends on the electronic and steric properties of the chlorine atoms and the reaction conditions.[4] For nucleophilic aromatic substitution (SNAr) reactions, the position of the leaving group is critical. Positions adjacent to the pyridine nitrogen (C2 and C6) are generally more activated towards nucleophilic attack. However, this inherent selectivity can be influenced by the choice of catalyst, ligand, and solvent.[5]

IV. Experimental Protocols and Data

Protocol 1: Synthesis of 5-Chloro-2,4-dihydroxypyridine (Precursor)

This protocol is adapted from a patented procedure and serves as a starting point for synthesizing the precursor.[2]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-chloro-1,3-dioxin-4-one derivative (1.0 eq) and a ketene acetal derivative (1.2 eq) in a suitable anhydrous solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and monitor the reaction progress by TLC.

  • Acid Treatment: After completion, cool the reaction mixture and carefully add an acid (e.g., HCl in ethanol) to hydrolyze the intermediate.

  • Ammonia Treatment: Neutralize the mixture and then treat with an ammonia source (e.g., aqueous ammonia) to facilitate the cyclization to the dihydroxypyridine.

  • Work-up and Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after an aqueous workup. Further purification can be achieved by recrystallization.

Protocol 2: Selective Methoxylation to this compound

This is a generalized protocol based on standard methoxylation procedures for hydroxylated aromatics. Optimization will be necessary for specific substrates.

  • Reaction Setup: To a stirred suspension of 5-chloro-2,4-dihydroxypyridine (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.0 eq) dropwise at room temperature under an inert atmosphere.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionExpected Outcome
Starting Material 5-chloro-2,4-dihydroxypyridine-
Methylating Agent Methyl iodide / Dimethyl sulfateFormation of methoxy group
Base K₂CO₃ / NaHDeprotonation of hydroxyl group
Solvent DMF / DMSOGood solubility of reactants
Temperature 40-60°CControlled reaction rate
Monitoring TLC / LC-MSTracking reaction progress

V. Visualizing the Reaction Pathway and Troubleshooting

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products A 5-Chloro-2,4-dihydroxypyridine D This compound (Desired Product) A->D Selective Methoxylation E 5-Chloro-2-hydroxy-4-methoxypyridine (Isomeric Byproduct) A->E Non-selective Methoxylation F 5-Chloro-2,4-dimethoxypyridine (Over-methylation Byproduct) A->F Excess Methylating Agent B Methylating Agent (e.g., CH3I) B->D Selective Methoxylation B->E Non-selective Methoxylation B->F Excess Methylating Agent C Base (e.g., K2CO3) C->D Selective Methoxylation C->E Non-selective Methoxylation C->F Excess Methylating Agent

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Mixture of Products q1 Incomplete Conversion? start->q1 q2 Mixture of Isomers? q1->q2 No sol1 Increase reaction time Optimize base/stoichiometry Improve reactant solubility q1->sol1 Yes q3 Over-methylation? q2->q3 No sol2 Optimize temperature Screen solvents Adjust base q2->sol2 Yes sol3 Reduce equivalents of methylating agent q3->sol3 Yes end Improved Yield and Purity q3->end No sol1->end sol2->end sol3->end

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Technical Support Center: Purification of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-4-hydroxy-2-methoxypyridine (CAS 1196146-71-0).[1] This document is designed for researchers, medicinal chemists, and process development professionals who handle this and structurally similar pyridine derivatives. As a substituted hydroxypyridine, this compound is a valuable building block in organic synthesis. Achieving high purity is paramount for ensuring reproducible results in subsequent reactions and for meeting the stringent standards of pharmaceutical development.

This guide provides a structured approach to purification, addressing common challenges through FAQs, detailed troubleshooting workflows, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: Impurities are typically related to the synthetic route. While specific routes for this exact molecule are not widely published, we can infer common impurities based on the synthesis of analogous chloropyridines.[2][3] These often involve multi-step processes starting from materials like 2-amino-5-chloropyridine or substituted pyranones.[3][4]

Potential impurities fall into several classes:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Formation of other chloro-methoxy-hydroxy-pyridine isomers due to a lack of complete regioselectivity in the synthetic steps.

  • Over-reaction Products: Additional substitutions or reactions on the pyridine ring.

  • Byproducts from Reagents: Side-products from chlorinating or methoxylating agents. For example, if phosphorus oxychloride is used for chlorination, residual phosphorus-containing impurities may be present.[4]

  • Degradation Products: Hydroxypyridines can be susceptible to oxidation, especially under harsh work-up conditions or prolonged exposure to air.[5]

Q2: My purified product is an off-white or yellow solid, not pure white. Is this normal?

A2: While a pure compound should ideally be a white solid, a pale yellow or off-white color is common for many pyridine derivatives, especially those with hydroxyl groups which can be prone to minor oxidation. This coloration can indicate the presence of trace, highly colored impurities or slight product degradation.[6] If analytical data (e.g., NMR, HPLC) shows >98% purity, the color may be acceptable for many applications. For rigorous requirements, a final purification step using activated carbon during recrystallization can often remove colored impurities.[7]

Q3: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common with polar compounds when the cooling is too rapid or the solvent system is not ideal.

  • Causality: The compound's solubility is too high in the cold solvent, or the solution is supersaturated to a point where nucleation is disordered. Impurities can also inhibit proper crystal formation.

  • Solutions:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath.

    • Solvent System Modification: Add a non-polar "anti-solvent" (like hexanes) dropwise to your hot solution in a more polar solvent (like ethyl acetate or acetone) until it just becomes cloudy. Then, add a few drops of the polar solvent to clarify and allow it to cool slowly.[8]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a pure crystal, add a tiny amount to the cooled, supersaturated solution to initiate crystallization.

Q4: My compound seems to be degrading during purification. How can I prevent this?

A4: Degradation, often indicated by darkening of the material, can occur due to heat, air exposure (oxidation), or incompatible pH. Hydroxypyridines, in particular, can be sensitive.

  • Heat Sensitivity: Avoid prolonged heating during recrystallization. Use the minimum amount of boiling solvent necessary to dissolve the compound and work efficiently.

  • Oxidation: When concentrating solutions, do so under reduced pressure (rotary evaporation) at a moderate temperature. For long-term storage, keep the purified solid under an inert atmosphere (like nitrogen or argon) and protected from light.

  • pH Stability: Pyridine derivatives are basic.[9] The hydroxyl group is weakly acidic. Avoid strongly acidic or basic conditions during work-up and chromatography unless performing a deliberate acid-base extraction. Use of triethylamine (a mild base) in the chromatography mobile phase can prevent streaking on silica gel and may improve stability.[10]

Q5: Which analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is essential for a complete purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase like acetonitrile/water with a buffer (e.g., 0.1% TFA or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any residual solvents or structurally related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying the mass of the main product and detecting impurities, even at very low levels.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Section 2: Troubleshooting Purification Workflows

Workflow 1: Recrystallization
ProblemPotential Cause(s)Recommended Action(s)
Oily residue forms instead of crystals ("oiling out") 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Solvent is too good a solvent for the compound, even when cold. 4. Presence of insoluble, oily impurities.1. Add a small amount of additional hot solvent. 2. Allow the flask to cool slowly on the benchtop before refrigeration. 3. Switch to a less polar solvent system or use a mixed-solvent system (e.g., Ethyl Acetate/Hexane).[8] 4. Attempt to remove the impurity by another method (e.g., chromatography) before recrystallizing.
Low recovery of the purified product 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate some solvent and re-cool the filtrate to recover more product. 2. Ensure the solution is cooled thoroughly in an ice bath. Consider a different solvent where the compound is less soluble when cold. 3. Use a pre-heated funnel and flask for hot filtration; keep the solution boiling until it is ready to be filtered.
Impurities co-crystallize with the product 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. The impurity is present in a very high concentration.1. Test different solvents; the ideal solvent dissolves the impurity well even when cold, or not at all even when hot.[11] 2. Perform a preliminary purification step (e.g., flash chromatography) to reduce the bulk of the impurity before recrystallizing.
Workflow 2: Silica Gel Column Chromatography
ProblemPotential Cause(s)Recommended Action(s)
Poor separation of spots (low ΔRf) 1. The mobile phase (eluent) is either too polar or not polar enough. 2. The column is overloaded with crude material.1. Develop a better solvent system using TLC. Aim for an Rf of ~0.3 for your target compound.[12] For polar compounds, a gradient of methanol in dichloromethane or ethyl acetate in hexanes is common.[13] 2. Use a proper ratio of crude material to silica gel (typically 1:20 to 1:50 by weight).[12]
Product is streaking or tailing on the column 1. The basic nitrogen of the pyridine is interacting strongly with the acidic silica gel.[9] 2. The compound is not fully soluble in the mobile phase. 3. The column was packed improperly.1. Add a small amount (~0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent to suppress the acidic interactions.[10] 2. Load the compound in a minimal volume of a strong solvent and ensure it is fully dissolved before applying to the column. 3. Ensure the column is packed evenly without cracks or air bubbles.
Product is stuck on the column 1. The eluent is not polar enough to move the highly polar compound. 2. The compound is irreversibly binding to or reacting with the silica gel.1. Gradually increase the polarity of the eluent. A common system for very polar compounds is Methanol/Dichloromethane.[13] Be aware that using more than 10% methanol can risk dissolving the silica gel.[13] 2. Consider switching to a different stationary phase, such as neutral or basic alumina, or using reversed-phase chromatography.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is a starting point and should be optimized based on small-scale trials.

  • Solvent Screening: In a small test tube, add ~20 mg of crude this compound. Add ethyl acetate dropwise at room temperature. If it dissolves easily, ethyl acetate is too strong a solvent alone. If it is sparingly soluble, proceed to the next step.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring/swirling until the solid just dissolves. The principle is to use a solvent that dissolves the compound well when hot but poorly when cold.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: Add hexanes (the anti-solvent) dropwise to the hot, clear solution until a faint, persistent cloudiness appears. Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes (or a cold mixture of the recrystallization solvents) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by HPLC, NMR, and melting point to confirm purity.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for a polar compound like this is a mixture of hexanes and ethyl acetate.[13] Test various ratios (e.g., 4:1, 2:1, 1:1 Hex:EtOAc). If the compound remains at the baseline, switch to a more polar system like 1-5% methanol in dichloromethane.[13] Add 0.5% triethylamine to the chosen solvent system to prevent tailing.[10] Aim for an Rf value of 0.25-0.35 for the target compound.

  • Column Packing: Select an appropriate size column and plug it with cotton or glass wool. Add a small layer of sand. Pack the column with silica gel (230-400 mesh) using the chosen eluent (this is known as a "wet slurry" packing method). Ensure the packing is uniform and free of air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

  • Elution: Carefully add the mobile phase to the column and apply pressure (using air or nitrogen). Begin collecting fractions immediately. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Section 4: Data & Visualization

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Polarity Increasing →)Rationale & Comments
Recrystallization Hexane/Ethyl AcetateGood for moderately polar compounds. Adjust ratio to achieve dissolution when hot and precipitation when cold.[8]
Ethanol or MethanolEffective for more polar compounds. High boiling points may require longer drying times.[11]
Acetone/WaterA versatile system for compounds with hydroxyl groups. Use with caution due to acetone's low boiling point (56°C).[11][14]
Column Chromatography (Normal Phase) Ethyl Acetate / HexanesStandard system for compounds of intermediate polarity.[13]
Methanol / DichloromethaneExcellent for highly polar compounds that do not move in less polar systems.[13]
Modifier: Triethylamine (0.1-1%)Add to any system to mask acidic sites on silica gel, preventing streaking of basic pyridine compounds.[10]
Diagrams

G cluster_start Start: Crude Product cluster_decision Method Selection cluster_methods Purification Paths cluster_end Finish start Crude Material (Purity < 95%) is_solid Is the crude material solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oily) impurity_profile What is the impurity profile? impurity_profile->chromatography Close Polarity Impurities acid_base Acid-Base Extraction impurity_profile->acid_base Acidic/Basic Impurities recrystallize->impurity_profile Purity still low end_product Pure Product (Purity > 98%) recrystallize->end_product Purity OK chromatography->end_product acid_base->recrystallize Neutralize & Isolate

Caption: Decision tree for selecting a primary purification method.

G cluster_recrystallization cluster_chromatography start Low Yield or Poor Purity check_analytical Analyze Crude & Purified Material (TLC, HPLC, NMR) start->check_analytical identify_problem Identify Problem Source check_analytical->identify_problem recryst_solvent Optimize Solvent System (Test alternatives, use mixed solvents) identify_problem->recryst_solvent Co-crystallization or Oiling Out recryst_cool Adjust Cooling Rate (Slow cooling, seeding) identify_problem->recryst_cool Low Recovery chrom_eluent Optimize Eluent (Adjust polarity, add modifier like Et3N) identify_problem->chrom_eluent Poor Separation or Tailing chrom_load Check Loading (Use dry loading, avoid overload) identify_problem->chrom_load Broad Peaks re_purify Re-purify using Optimized Method recryst_solvent->re_purify recryst_cool->re_purify chrom_eluent->re_purify chrom_load->re_purify

Caption: General troubleshooting workflow for purification experiments.

Section 5: References

  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization? Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

  • Wang, Y., Zhang, Z., & Abergel, R. J. (2021). Hydroxypyridinone-based stabilization of Np(IV) enabling efficient U/Np/Pu separations in the Adapted PUREX process. eScholarship, University of California. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from

  • Al-Hamdani, Y. A. J., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Chemical Kinetics, 48(12), 819-828. Retrieved from [Link]

  • D'Aléo, A., et al. (2014). Highly luminescent and stable hydroxypyridinonate complexes: a step towards new curium decontamination strategies. Chemistry, 20(32), 9969-79. Retrieved from [Link]

  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(11), 4646-57. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Retrieved from

  • Lee, K. B., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Toso, D. B., & Raymond, K. N. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(17), 7848-7873. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth answers to frequently asked questions and practical troubleshooting advice based on established synthetic routes and chemical principles.

I. Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of a polysubstituted pyridine like this compound is a multi-step process where the order of functional group introduction is critical to success. The electronic properties of the pyridine ring are significantly altered by each substituent, influencing the regioselectivity of subsequent reactions. The most common synthetic strategies involve the sequential functionalization of a pyridine or pyridine N-oxide precursor. Byproducts can arise at each stage due to incomplete reactions, side reactions, or lack of regioselectivity.

This guide will primarily address byproducts and troubleshooting for two plausible synthetic pathways, starting from either 2-methoxypyridine or 2,5-dichloropyridine.

II. Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: What are the common byproducts observed during the N-oxidation of the pyridine precursor?

Answer:

N-oxidation is a crucial step to activate the pyridine ring for subsequent substitutions, particularly at the 4-position. The most common byproduct is unreacted starting material due to incomplete oxidation.

  • Root Cause: Insufficient amount of the oxidizing agent (e.g., m-CPBA, H₂O₂) or suboptimal reaction conditions (temperature, time).[1][2]

  • Troubleshooting:

    • Ensure the use of a slight excess of the oxidizing agent.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction stalls, a small additional portion of the oxidizing agent can be added.

    • Ensure the reaction temperature is maintained as per the protocol, as some oxidations require heating.

FAQ 2: I am observing multiple nitration products. How can I improve the regioselectivity for 4-nitration?

Answer:

Nitration of substituted pyridine N-oxides can lead to a mixture of isomers, which can be challenging to separate. For a 2-methoxy or 5-chloro-2-methoxy pyridine N-oxide, while the 4-position is activated, nitration can also occur at other positions.

  • Common Byproducts:

    • 3-Nitro and 5-Nitro isomers: Electrophilic attack at the C3 and C5 positions can compete with C4 nitration.

    • Dinitro products: Over-nitration can lead to the introduction of a second nitro group.

  • Root Cause: The directing effects of the existing substituents and the reaction conditions (nitrating agent, temperature) influence the regioselectivity.[3]

  • Troubleshooting:

    • Control of Temperature: Lowering the reaction temperature can often improve regioselectivity.

    • Choice of Nitrating Agent: Using a milder nitrating agent or a different acid catalyst can influence the isomer ratio.

    • Purification: Careful column chromatography is often required to separate the desired 4-nitro isomer from other byproducts.

FAQ 3: During the chlorination step, what are the likely chlorinated byproducts?

Answer:

Chlorination of a substituted hydroxypyridine or an activated pyridine ring can result in several byproducts.

  • Common Byproducts:

    • Isomeric Monochloro Compounds: Chlorination at an undesired position on the pyridine ring. For example, if starting with 2-methoxy-4-pyridone, chlorination could occur at the 3-position to yield 3-chloro-2-methoxy-4-pyridone.

    • Dichloro and Polychloro Compounds: Over-chlorination can lead to the formation of dichlorinated or even trichlorinated pyridines.[4]

    • Unreacted Starting Material: Incomplete chlorination.

  • Root Cause: The reactivity of the chlorinating agent (e.g., SO₂Cl₂, POCl₃, NCS) and the stoichiometry control are critical. The electronic nature of the substituents on the pyridine ring dictates the positions most susceptible to electrophilic attack.[5][6]

  • Troubleshooting Protocol:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary for complete conversion, but a large excess should be avoided to minimize over-chlorination.

    • Temperature Control: Perform the reaction at a low temperature to enhance selectivity.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant amounts of polychlorinated byproducts are formed.

    • Purification: Separation of the desired monochlorinated product from its isomers and over-chlorinated byproducts typically requires careful recrystallization or column chromatography.

FAQ 4: I am having trouble with the diazotization of the amino group and subsequent hydrolysis to the hydroxyl group. What are the potential side reactions?

Answer:

The conversion of an aminopyridine to a hydroxypyridine via a diazonium salt is a common strategy, but the diazonium intermediates can be reactive and lead to byproducts.[7][8]

  • Common Byproducts:

    • Azo Coupling Products: The diazonium salt can couple with the starting aminopyridine or the product hydroxypyridine if the pH is not sufficiently acidic.

    • Products of Nucleophilic Substitution: If other nucleophiles (e.g., halide ions from the acid used) are present in the reaction mixture, they can displace the diazonium group.[9]

    • Unreacted Aminopyridine: Incomplete diazotization.

  • Root Cause: Improper temperature control, incorrect pH, or the presence of competing nucleophiles can lead to these side reactions.[10][11]

  • Troubleshooting:

    • Temperature: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its premature decomposition.

    • Acid Concentration: Ensure a sufficiently acidic medium to prevent azo coupling.

    • Hydrolysis Conditions: After diazotization, the temperature is typically raised to facilitate hydrolysis. The rate of heating and the final temperature should be carefully controlled.

    • Purity of Starting Material: Ensure the starting aminopyridine is pure, as impurities can interfere with the reaction.

III. Experimental Workflow and Data Presentation

Illustrative Synthetic Pathway and Potential Byproducts

The following diagram illustrates a plausible synthetic route to this compound, highlighting the stages where common byproducts are formed.

Synthetic_Pathway_Byproducts A 2,5-Dichloropyridine B 2,5-Dichloropyridine N-oxide A->B N-oxidation C 5-Chloro-2-methoxy- pyridine N-oxide B->C Methoxylation BP1 Unreacted 2,5-Dichloropyridine B->BP1 D 5-Chloro-2-methoxy- 4-nitropyridine N-oxide C->D Nitration BP2 Isomeric Methoxylation (less likely) C->BP2 E 4-Amino-5-chloro- 2-methoxypyridine N-oxide D->E Reduction BP3 Isomeric Nitration (e.g., 3-nitro, 6-nitro) D->BP3 F 4-Amino-5-chloro- 2-methoxypyridine E->F Deoxygenation BP4 Incomplete Reduction (nitroso, hydroxylamino) E->BP4 G 5-Chloro-4-hydroxy- 2-methoxypyridine F->G Diazotization & Hydrolysis BP5 Unreacted N-oxide F->BP5 BP6 Azo coupling products, other substitution products G->BP6

Caption: A potential synthetic route to this compound highlighting key steps and associated common byproducts.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause(s) Recommended Action(s)
Low yield in N-oxidation Incomplete reaction.Use a slight excess of oxidizing agent, monitor reaction, consider adjusting temperature.
Mixture of nitro-isomers Lack of regioselectivity.Lower reaction temperature, use a milder nitrating agent, perform careful purification.
Over-chlorination Excess chlorinating agent, high temperature.Control stoichiometry, lower reaction temperature, monitor reaction closely.
Formation of azo compounds Incorrect pH during diazotization.Maintain a strongly acidic environment.
Difficulty in purification Presence of closely related isomers or byproducts.Optimize reaction conditions to minimize byproduct formation, utilize high-performance liquid chromatography (HPLC) for purification if necessary.

IV. General Purification Strategies

The purification of this compound and its intermediates often requires a combination of techniques due to the presence of structurally similar byproducts.

  • Recrystallization: This is an effective method for removing impurities with different solubilities. A variety of solvent systems should be screened to find the optimal conditions.

  • Column Chromatography: Silica gel column chromatography is a powerful tool for separating isomers and other byproducts. The choice of eluent system is critical for achieving good separation.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen and the acidity of the hydroxyl group can be exploited to separate the product from non-basic or non-acidic impurities through a series of acid-base extractions.

V. Concluding Remarks

The synthesis of this compound presents several challenges, primarily related to the control of regioselectivity and the minimization of byproduct formation. A thorough understanding of the reaction mechanisms and the influence of substituents on the reactivity of the pyridine ring is essential for developing a robust and efficient synthesis. Careful monitoring of reaction progress and optimization of reaction conditions are key to maximizing the yield and purity of the desired product. This guide provides a starting point for troubleshooting common issues, but it is important to note that each specific case may require further investigation and optimization.

VI. References

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  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine. Retrieved from

Sources

Technical Support Center: A Troubleshooting Guide for 5-Chloro-4-hydroxy-2-methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 5-Chloro-4-hydroxy-2-methoxypyridine, a versatile but often challenging building block. The following question-and-answer format is designed to directly address common issues encountered in the laboratory, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is showing very low or no conversion. What are the most probable causes and how can I address them?

A1: Low or no yield in the Suzuki-Miyaura coupling of this substrate is a common hurdle. The primary challenges stem from the inherent properties of the starting material: the less reactive C-Cl bond and the presence of both a Lewis basic pyridine nitrogen and an acidic hydroxyl group, which can interfere with the catalytic cycle.[1] A systematic approach to troubleshooting is essential.

Initial Diagnostic Workflow:

start Low/No Yield reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) start->reagents First Check catalyst Assess Catalyst System (Precatalyst & Ligand) reagents->catalyst If Reagents OK end Optimized Reaction reagents->end conditions Evaluate Reaction Conditions (Temperature, Atmosphere) catalyst->conditions If Catalyst Seems Appropriate catalyst->end protect Consider OH Protection conditions->protect If Still No Improvement conditions->end protect->end

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.

Detailed Troubleshooting Steps:

  • C-Cl Bond Activation: Chloropyridines are notoriously less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step rate-limiting.[2]

    • Solution: Employ a highly active catalyst system. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often necessary to facilitate the oxidative addition of the C-Cl bond.[1][3]

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] The hydroxyl group can also interact with the catalyst.

    • Solution: The use of sterically hindered ligands, as mentioned above, can create a "pocket" around the palladium center, shielding it from inhibitory coordination by the pyridine nitrogen.[1]

  • Ineffective Base: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[1][4] The acidic proton of the 4-hydroxy group can also consume the base.

    • Solution: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate for challenging couplings.[1] You may need to use more than the typical 2 equivalents of base to account for the acidic proton on the pyridine.

  • Side Reactions: Protodeboronation (replacement of the boronic acid group with a proton) is a common side reaction, often promoted by trace amounts of water and certain bases.[5]

    • Solution: Ensure anhydrous conditions by using freshly dried solvents and reagents. Using the boronic ester (e.g., pinacol ester) instead of the boronic acid can sometimes mitigate this issue.[6]

Q2: I'm observing the formation of palladium black. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) catalyst aggregates into inactive clusters.[1] This is often caused by high temperatures or an insufficient ligand-to-palladium ratio.

  • Prevention Strategies:

    • Lower the Temperature: While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature (e.g., 80-100 °C).[1]

    • Increase Ligand Ratio: Ensure a sufficient excess of the phosphine ligand (a Pd:Ligand ratio of 1:2 to 1:4 is common) to maintain the stability of the active catalytic species.[1]

    • Use a Robust Pre-catalyst: Consider using commercially available, air-stable pre-catalysts (e.g., XPhos Pd G3), which are designed for the controlled release of the active Pd(0) species.

Q3: Should I protect the hydroxyl group on my this compound?

A3: This is a critical consideration. The acidic proton of the hydroxyl group can interfere with the reaction by consuming the base or interacting with the catalyst. While some reactions may proceed without protection, it is a key parameter to investigate if you are facing persistent issues.[7][8]

  • When to Protect: If you have screened catalysts, bases, and solvents without success, protecting the hydroxyl group is a logical next step.

  • Choice of Protecting Group: A simple methyl ether or a silyl ether (e.g., TBDMS) are common choices. The protecting group must be stable to the coupling conditions and easily removable afterward.[6] A recent method has also shown that 2-hydroxypyridines can be activated in situ using PyBroP, avoiding the need for a separate protection step.[9]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Common and effective Pd(0) and Pd(II) precursors.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands are crucial for C-Cl bond activation and preventing catalyst inhibition.[1][3]
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)Strong bases are needed for boronic acid activation and to counteract the acidic OH group.[1]
Solvent 1,4-Dioxane/H₂O (5:1) or TolueneAprotic solvents are generally preferred. A small amount of water can sometimes be beneficial for dissolving the base.[1]
Temperature 90-110 °CNecessary to overcome the activation energy for C-Cl bond cleavage. Monitor for catalyst decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
Issue 2: Challenges in Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of this compound with a primary amine is failing. What are the specific challenges for this transformation?

A4: The Buchwald-Hartwig amination shares many of the same challenges as the Suzuki coupling with this substrate, but with additional complexities related to the amine coupling partner.[10][11]

Troubleshooting Workflow for Buchwald-Hartwig Amination:

start Failed Buchwald-Hartwig Amination base_issue Incorrect Base Selection (Strength & Type) start->base_issue ligand_issue Suboptimal Ligand Choice start->ligand_issue substrate_issue Substrate-Specific Issues (OH group interference) start->substrate_issue base_issue->ligand_issue solution Optimized Protocol base_issue->solution side_reactions Side Reactions (e.g., Hydrodehalogenation) ligand_issue->side_reactions ligand_issue->solution side_reactions->solution substrate_issue->side_reactions

Sources

Side reactions of 5-Chloro-4-hydroxy-2-methoxypyridine with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-4-hydroxy-2-methoxypyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and drug development professionals. Our goal is to help you anticipate and resolve common side reactions and experimental challenges encountered when using this versatile heterocyclic building block.

Part 1: Foundational Concepts - Understanding the Reactivity of Your Substrate

A critical first step in troubleshooting is to understand the inherent chemical nature of this compound. A common misconception is to view this molecule solely as an aromatic hydroxypyridine. In reality, it exists in a tautomeric equilibrium, predominantly favoring the pyridin-4-one form in solution. This structural feature is paramount as it governs the molecule's reactivity.

Caption: Tautomeric equilibrium of the title compound.

This pyridone structure presents two primary sites for reaction with nucleophiles:

  • C-5 Position: The carbon atom bearing the chloro group, which is a target for Nucleophilic Aromatic Substitution (SNAr).

  • The Pyridone Moiety: The N-H proton is acidic. Under basic conditions, it can be deprotonated to form an ambident anion , which can react with electrophiles at either the nitrogen (N-1) or the oxygen (O-4).

This dual reactivity is the source of many of the side reactions observed in experiments. This guide is therefore divided into two main troubleshooting sections addressing each of these reactive centers.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position

This section addresses issues related to the intended displacement of the chloride at the C-5 position by an external nucleophile (e.g., amines, thiols, alkoxides).

Frequently Asked Questions (FAQs)

Question 1: My SNAr reaction with an amine/thiol at the C-5 position is showing very low or no conversion. What are the likely causes?

Answer: Several factors can lead to a sluggish or failed SNAr reaction on this substrate.

  • Insufficient Ring Activation: While the pyridine ring is inherently electron-deficient, facilitating nucleophilic attack, the 2-methoxy group is an electron-donating group (EDG) by resonance.[1] This EDG character can slightly deactivate the ring towards SNAr compared to pyridines bearing only electron-withdrawing groups (EWGs). The reaction may require more forcing conditions than anticipated.

  • Poor Nucleophile: The nucleophilicity of your reagent is critical. While highly basic nucleophiles can cause side reactions (see below), a very weak nucleophile may not have sufficient reactivity to displace the chloride. For example, anilines are generally less nucleophilic than aliphatic amines and may require higher temperatures or catalytic assistance.

  • Inappropriate Reaction Conditions: SNAr reactions on pyridine rings can be highly sensitive to temperature and solvent.[1]

    • Temperature: Many reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.

    • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solubilize the reactants and help stabilize the charged Meisenheimer intermediate formed during the reaction.[1]

  • Protonation of the Nucleophile: If your reaction conditions are acidic, or if a proton source is present, your nucleophile may be protonated, which completely nullifies its nucleophilicity. This is particularly relevant for amine nucleophiles.

Question 2: I am observing the formation of multiple unexpected products in my SNAr reaction. What are the likely side reactions?

Answer: Besides the intended C-5 substitution, several side reactions can occur, leading to a complex product mixture.

  • Competitive N/O-Alkylation: This is the most common side reaction. If your "nucleophile" is also an alkylating or acylating agent (e.g., an alkyl halide intended for a different purpose in a one-pot synthesis), or if you are using a strong base that deprotonates the pyridone, the substrate itself can act as a nucleophile. This leads to N- or O-alkylation/acylation products. Please refer to Part 3 of this guide for a detailed explanation.

  • Reaction with the Methoxy Group: While the C-Cl bond at C-5 is the primary site for SNAr, under very harsh conditions or with specific nucleophiles, substitution of the 2-methoxy group can occur, although this is generally less favorable. Kinetic studies on related 2-methoxynitropyridines show that the methoxy group can act as a leaving group.[2][3]

  • Decomposition: At very high temperatures, prolonged reaction times, or in the presence of strong acids or bases, the substrate or desired product may decompose.

Troubleshooting Workflow for C-5 SNAr Reactions

troubleshooting_snar Start Problem: Low Yield or No Reaction at C-5 CheckActivation Is the nucleophile strong enough? Start->CheckActivation IncreaseTemp Increase reaction temperature incrementally (e.g., 80°C -> 120°C). CheckActivation->IncreaseTemp Yes CheckBase Is a base required? Is it hindering the reaction? CheckActivation->CheckBase No, nucleophile is weak ChangeSolvent Switch to a higher-boiling aprotic polar solvent (e.g., Toluene -> DMF -> DMSO). IncreaseTemp->ChangeSolvent ChangeSolvent->CheckBase SideProducts Problem: Multiple Side Products AnalyzeProducts Identify side products by LCMS/NMR. SideProducts->AnalyzeProducts IsPyridoneReaction Are products from N- or O-alkylation of the starting material? AnalyzeProducts->IsPyridoneReaction GoToPart3 YES: Refer to Part 3 for controlling N/O selectivity. IsPyridoneReaction->GoToPart3 Yes OtherSideRxns NO: Consider decomposition or reaction at C-2. IsPyridoneReaction->OtherSideRxns No LowerTemp Lower temperature or shorten reaction time. OtherSideRxns->LowerTemp

Caption: Troubleshooting decision tree for SNAr at C-5.

Experimental Protocol: General Procedure for Amination at C-5

This protocol provides a starting point for the reaction of this compound with a generic secondary amine.

  • Reagent Preparation: In a sealed reaction vial, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO, ~0.2 M concentration).

  • Addition of Amine: Add the secondary amine (1.2-1.5 eq) to the solution.

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq) to act as an acid scavenger for the HCl generated during the reaction. This prevents the protonation of the amine nucleophile.

  • Reaction: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Unintended Reactions at the Pyridone Moiety (N- vs. O-Alkylation/Acylation)

This is the most common source of unexpected side products. When a base is present, the pyridone tautomer is deprotonated, forming an ambident nucleophile. This anion can then react with any electrophiles present in the reaction mixture.

ambident_nucleophile cluster_paths Reaction with Electrophile (E+) Start 5-Chloro-2-methoxy-1H-pyridin-4-one Base (-H+) Anion Ambident Anion N-Anion O-Anion Start:s->Anion:n Deprotonation N_Alk N-Alkylated Product (Kinetic Product) Anion:n->N_Alk Attack via Nitrogen O_Alk O-Alkylated Product (Thermodynamic Product) Anion:o->O_Alk Attack via Oxygen

Caption: Competing N- vs. O-alkylation pathways.

Frequently Asked Questions (FAQs)

Question 3: I am trying to perform a reaction at the C-5 position using a base, but I am isolating a product where my starting material has been modified at the N-H or O-H position. Why is this happening?

Answer: You are observing the result of the substrate acting as a nucleophile. Under basic conditions, the pyridone is deprotonated. If there is an electrophile present (e.g., an alkyl halide), the deprotonated pyridone will react with it, often faster than your intended SNAr reaction at C-5. This leads to N- or O-alkylation/acylation of your starting material.[4][5]

Question 4: I am trying to protect the "hydroxyl" group with a benzyl group (BnBr) and a base (e.g., K₂CO₃), but I am getting a mixture of two isomeric products. What are they and how can I control the selectivity?

Answer: You are forming both the N-benzylated and O-benzylated products. The ratio of these products is determined by several factors, which you can manipulate to favor one over the other. This selectivity is often explained by Hard and Soft Acids and Bases (HSAB) theory.[6]

  • N-Alkylation (Attack at the "Soft" Center): The nitrogen atom of the pyridone anion is considered a "soft" nucleophilic center. It will preferentially react with "soft" electrophiles. This pathway is often kinetically favored.[4]

  • O-Alkylation (Attack at the "Hard" Center): The oxygen atom is a "hard" nucleophilic center and will preferentially react with "hard" electrophiles. This pathway often leads to the thermodynamically more stable product.

Table 1: Controlling N- vs. O-Alkylation Selectivity

FactorTo Favor N-Alkylation (Kinetic Control)To Favor O-Alkylation (Thermodynamic Control)Rationale
Electrophile Use soft electrophiles. Example: Alkyl iodides (R-I), Benzyl bromide (Bn-Br).Use hard electrophiles. Example: Acyl chlorides (RCOCl), Alkyl triflates (R-OTf), Dimethyl sulfate.[6]Matches the soft (N) or hard (O) nature of the nucleophilic centers according to HSAB theory.
Base/Counter-ion Use bases with larger, softer cations (e.g., Cs₂CO₃, K₂CO₃).Use bases with smaller, harder cations (e.g., NaH, Ag₂O).[7]Hard cations coordinate more tightly to the hard oxygen, potentially favoring O-alkylation or, in some cases, leaving the N more available.
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile).Solvents that can stabilize the transition state for O-alkylation. Benzene has been reported to favor O-alkylation with silver salts.[7]Solvent can influence the dissociation of the ion pair and the effective nucleophilicity of each site.
Temperature Lower temperatures.Higher temperatures.Lower temperatures favor the faster-forming kinetic product (N-alkylation), while higher temperatures allow the system to equilibrate to the more stable thermodynamic product (O-alkylation).
Experimental Protocol: Selective N-Alkylation

This protocol is designed to favor the formation of the N-alkylated product using a soft electrophile.

  • Reagent Preparation: To a solution of this compound (1.0 eq) in DMF (~0.2 M), add a base like Cs₂CO₃ (1.5 eq).

  • Addition of Electrophile: Stir the mixture for 15-30 minutes at room temperature. Then, add the soft alkylating agent (e.g., Benzyl Bromide or Methyl Iodide, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive electrophiles.

  • Work-up and Purification: Follow the work-up and purification procedure described in the C-5 amination protocol.

By carefully selecting your nucleophile, base, solvent, and temperature, you can effectively control the outcome of your reaction and minimize the formation of unwanted side products.

References

  • Itahara, T. (1984). C5-Selective Functionalization of 4-hydroxy-2-pyridones. Chemical Science.
  • BenchChem (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Guitián, E., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution.
  • Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones. Chemical Science (RSC Publishing).
  • Pipzine Chemicals. 5-Amino-2-Methoxy-4-Methylpyridine.
  • El-Gazzar, A. R. B. A., et al. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors. PMC - NIH.
  • ResearchGate. (2025). Chemical Reactivity of Methoxy 4-O-Aryl Quinolines.
  • Wang, Z., et al. (Year). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. PMC - NIH.
  • YouTube. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • ResearchGate. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines.
  • ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine synthesis.
  • LaPlante, S. R., et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
  • PrecisionFDA. 5-CHLORO-4-METHOXY-2(1H)-PYRIDINONE.
  • Cioffi, E. A. (1978). The alkylation of 4-pyridone.
  • Bayer Pharma Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Cheng, J., & Liu, C. (2016).
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation?
  • YouTube. (2018). 17 Electrophilic & Nucleophilic Substitution Reaction of Pyridine.
  • Gzella, A., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.
  • The Royal Society of Chemistry. (Year). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • Um, I.-H., et al. (Year). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Bioorganic & Medicinal Chemistry. (1995). Reactions of diazines with nucleophiles--IV.
  • YouTube. (2020). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION!
  • YouTube. (2020). NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4.
  • ResearchGate. (2025). Synthesis of 5‐substituted 2‐(2,4‐dihydroxyphenyl)‐1,3,4‐thiadiazoles.
  • ResearchGate. (Year). One-Pot Synthesis of 5-Hydroxy-4H-1,3-thiazin-4-ones.
  • Journal of the Chemical Society, Perkin Transactions 1. (Year). 18-Substituted steroids. Part 5. Further studies on the synthesis of 11β,18,21-trihydroxypregn-4-ene-3,20-dione.
  • Sigma-Aldrich. 5-Chloro-4-hydroxy-2(1H)-pyridinone.

Sources

Technical Support Center: A Guide to the Stability of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Chloro-4-hydroxy-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction: Understanding the Stability of this compound

This compound is a substituted pyridine derivative with significant applications as a building block in pharmaceutical synthesis. The inherent reactivity of its functional groups—a chlorine atom, a hydroxyl group, and a methoxy group on a pyridine ring—makes it susceptible to various degradation pathways. Understanding and controlling these degradation processes is critical for ensuring the integrity of your starting materials, the success of your synthetic routes, and the purity of your final products. This guide provides expert insights and actionable protocols to maintain the stability of this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by four key factors:

  • pH: The compound's stability is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis of the methoxy group and potentially displace the chlorine atom.

  • Oxidizing Agents: The electron-rich pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photochemical degradation. Substituted pyridines, particularly those with hydroxyl groups, can be photosensitive.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and thermal decomposition into various smaller, often volatile, byproducts.

Q2: I've observed a change in the color of my solid this compound upon storage. What could be the cause?

A2: A change in color, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to slow oxidation or polymerization reactions occurring on the surface of the solid material. Exposure to air (oxygen) and light are the most probable culprits. To mitigate this, always store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool, and dry place.

Q3: My reaction yield is consistently low when using this compound. Could decomposition be the issue?

A3: Absolutely. Low reaction yields are a frequent consequence of starting material degradation. If the compound has degraded, its effective concentration is lower than calculated, and the degradation products may interfere with your reaction. Before starting a synthesis, it is best practice to verify the purity of your this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems related to the instability of this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis
  • Symptom: Your HPLC or Gas Chromatography (GC) analysis of a sample containing this compound shows additional, unexpected peaks that are not present in the reference standard.

  • Probable Cause: The compound is degrading under your experimental or storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored as recommended: in a tightly sealed container, under an inert atmosphere, protected from light, and at a low temperature (2-8°C is often recommended).

    • Analyze Experimental Conditions:

      • pH: If your reaction is in solution, measure and control the pH. Buffer the solution if necessary.

      • Solvent: Ensure the solvent is of high purity and free from peroxides or other oxidizing impurities.

      • Temperature: Run your reaction at the lowest effective temperature.

    • Perform a Forced Degradation Study: To identify the potential degradation products, a forced degradation study is invaluable. This will help you understand the compound's stability profile and develop a stability-indicating analytical method.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You are using a derivative of this compound in a biological assay, and you are observing high variability in your results.

  • Probable Cause: The active compound may be degrading in the assay medium, leading to inconsistent concentrations.

  • Troubleshooting Steps:

    • Assess Media Stability: Prepare a solution of your compound in the assay medium and analyze its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a validated analytical method.

    • Evaluate Light Exposure: Many biological assays are conducted under laboratory lighting. Repeat the stability study with a sample protected from light to determine if photodegradation is a factor.

    • Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of a compatible antioxidant to your stock solutions may improve stability. Always run a control to ensure the antioxidant does not interfere with the assay.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To minimize decomposition, adhere to the following storage and handling procedures:

  • Storage: Store this compound in a tightly sealed amber glass vial.[1] Purge the vial with an inert gas like argon or nitrogen before sealing. Store in a refrigerator at 2-8°C.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent moisture condensation.

    • Handle the compound in a well-ventilated area, preferably in a fume hood.

    • Use clean, dry spatulas and glassware.

    • Avoid exposure to direct sunlight or strong artificial light.

    • After dispensing, re-purge the container with inert gas before sealing and returning to storage.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[2][3][4]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and analyze samples at various time points (e.g., 0, 2, 6, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and analyze at various time points.[4]

  • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same temperature. Analyze the samples for degradation.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3] Analyze the samples and compare them to a control sample kept in the dark.

  • Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC-UV, and compare the chromatograms to that of an unstressed control sample.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.[5][6]

Parameter Recommendation
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV absorbance maximum of the compound (e.g., 275 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[7]

Visualization of Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and the behavior of similar compounds.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_methoxy Demethylation (Acidic/Basic Conditions) main->hydrolysis_methoxy H+ or OH- hydrolysis_chloro Dechlorination (Harsh Conditions) main->hydrolysis_chloro H+ or OH- (more extreme) n_oxide N-Oxide Formation main->n_oxide [O] photolysis Radical Reactions & Polymerization main->photolysis hv ring_opening Ring Opening n_oxide->ring_opening Further [O]

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a systematic workflow for assessing the stability of this compound.

G start Obtain 5-Chloro-4-hydroxy- 2-methoxypyridine initial_analysis Initial Purity Analysis (HPLC, NMR) start->initial_analysis forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->forced_degradation method_dev Develop Stability-Indicating Analytical Method forced_degradation->method_dev method_val Validate Analytical Method (ICH Guidelines) method_dev->method_val stability_study Conduct Formal Stability Study (ICH Conditions) method_val->stability_study data_analysis Analyze Data and Determine Shelf-Life stability_study->data_analysis end Establish Storage and Handling Procedures data_analysis->end

Caption: Workflow for stability assessment of this compound.

References

  • Vanderbilt University. (2014). Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion. [Link]
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. [Link]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]
  • Crimson Publishers. (2022).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • NIH. (n.d.).

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Technical Support Center: A Guide to the Scalable Synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to successfully scale up this synthesis with a strong understanding of the underlying chemical principles.

Introduction

This compound is a valuable substituted pyridine derivative with applications in medicinal chemistry and materials science. Its specific arrangement of functional groups—a chloro substituent, a hydroxyl group, and a methoxy group—offers multiple points for further chemical modification, making it a key building block in the synthesis of more complex molecules. The scalable synthesis of this compound, however, presents unique challenges that require careful consideration of reaction conditions and potential side reactions. This guide outlines a robust multi-step synthesis and provides practical solutions to common issues encountered during its scale-up.

Proposed Synthetic Pathway

The recommended scalable synthesis of this compound is a three-stage process. This pathway is designed for efficiency and scalability, starting from readily available materials.

Synthetic_Pathway A Maleic Diester + Nitromethane B 2,5-Dihydroxypyridine A->B Condensation & Hydrogenation/Cyclization C 2,5-Dichloro-4-hydroxypyridine B->C Chlorination D This compound C->D Selective Methoxylation

Caption: Proposed three-stage synthetic pathway for this compound.

Stage 1: Synthesis of 2,5-Dihydroxypyridine

The initial stage involves the construction of the pyridine ring from acyclic precursors.

Experimental Protocol

A detailed protocol for the synthesis of 2,5-dihydroxypyridine from diethyl maleate and nitromethane is described in patent CN109721529B.[1] The process involves a condensation reaction followed by hydrogenation and cyclization.

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Troubleshooting Steps
Low yield of condensation product - Incomplete reaction. - Side reactions due to incorrect temperature.- Monitor the reaction progress using TLC or GC. - Ensure precise temperature control during the reaction.
Poor yield of 2,5-dihydroxypyridine - Inefficient hydrogenation/cyclization. - Catalyst poisoning.- Optimize hydrogenation conditions (catalyst loading, pressure, temperature). - Ensure the purity of starting materials to avoid catalyst deactivation.
Product contamination - Incomplete removal of starting materials or byproducts.- Purify the intermediate product before proceeding to the next step. - Recrystallization is often an effective purification method.

Stage 2: Synthesis of 2,5-Dichloro-4-hydroxypyridine

This stage involves the chlorination of the dihydroxypyridine intermediate.

Experimental Protocol

The chlorination of 2,5-dihydroxypyridine can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), as detailed in patent CN109721529B.[1]

Step-by-step:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with 2,5-dihydroxypyridine and an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice water.

  • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,5-dichloro-4-hydroxypyridine.

Troubleshooting Guide: Stage 2
Problem Potential Cause(s) Troubleshooting Steps
Incomplete chlorination - Insufficient chlorinating agent. - Reaction time too short.- Use a sufficient excess of the chlorinating agent. - Extend the reaction time and monitor for completion.
Formation of tar-like byproducts - High reaction temperature. - Decomposition of starting material or product.- Maintain a controlled reflux temperature. - Consider using a milder chlorinating agent or a lower reaction temperature with a longer reaction time.
Difficult work-up - Vigorous reaction during quenching.- Add the reaction mixture to ice water very slowly with efficient stirring and cooling.

Stage 3: Selective Methoxylation to this compound

The final and most critical stage is the regioselective substitution of one chlorine atom with a methoxy group.

The Chemistry Behind the Selectivity

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate.[2] In the case of 2,5-dichloro-4-hydroxypyridine, the hydroxyl group at the 4-position plays a crucial directing role. Under basic conditions (required for the methoxide nucleophile), the hydroxyl group is deprotonated to form a phenoxide. This strongly electron-donating group deactivates the adjacent 4-position towards nucleophilic attack and directs the incoming methoxide to the 2-position.

Selective_Methoxylation cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product A 2,5-Dichloro-4-hydroxypyridine C Deprotonated Hydroxyl Group (Electron-Donating) A->C Deprotonation by NaOMe B Sodium Methoxide (NaOMe) in Methanol (MeOH) D This compound C->D Nucleophilic attack at C2

Caption: Logical flow of the selective methoxylation reaction.

Experimental Protocol

Step-by-step:

  • Dissolve 2,5-dichloro-4-hydroxypyridine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of sodium methoxide in methanol to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Stage 3
Problem Potential Cause(s) Troubleshooting Steps
Low conversion - Insufficient sodium methoxide. - Presence of water in the reaction. - Low reaction temperature.- Use at least one equivalent of sodium methoxide. - Ensure anhydrous conditions by using dry solvents and glassware. - Maintain a consistent reflux temperature.
Formation of the 4-methoxy isomer - Incomplete deprotonation of the hydroxyl group.- Ensure sufficient base is present to fully deprotonate the hydroxyl group before significant substitution occurs.
Ether cleavage - Harsh acidic work-up conditions.- Use a mild acid for neutralization and avoid prolonged exposure to strong acids.
Difficult purification - Similar polarity of starting material and product.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the hydroxyl group to alter polarity for easier separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high regioselectivity in the methoxylation step?

A1: The most critical parameter is ensuring the complete deprotonation of the 4-hydroxyl group. This is achieved by using at least one equivalent of a strong base like sodium methoxide in an anhydrous solvent. The resulting phenoxide is a powerful electron-donating group that deactivates the 4-position and directs the nucleophilic attack to the 2-position.

Q2: Can other methoxylating agents be used?

A2: While sodium methoxide is the most common and cost-effective reagent, other bases could potentially be used in combination with methanol. However, the basicity of the system is key to ensuring the deprotonation of the hydroxyl group and directing the regioselectivity.

Q3: What are the main safety concerns when scaling up this synthesis?

A3: The use of phosphorus oxychloride in Stage 2 requires extreme caution as it reacts violently with water and is corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Quenching of the reaction must be done slowly and with efficient cooling. In Stage 3, sodium methoxide is a corrosive and flammable solid. It should be handled under an inert atmosphere to prevent reaction with moisture and air.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Melting point analysis can also be a good indicator of purity for a solid product.

Q5: Are there any alternative synthetic routes to this compound?

A5: An alternative approach could involve starting with a pre-functionalized pyridine ring, such as 2-methoxy-4-hydroxypyridine, and then performing a regioselective chlorination at the 5-position. However, controlling the regioselectivity of electrophilic aromatic substitution on a substituted pyridine can be challenging. Another possibility is the use of pyridine N-oxides to modify the reactivity and regioselectivity of the pyridine ring.[3]

References

  • Bannon, A.W., et al. (2000). An Alternative Synthesis of 2-Chloro-5-Hydroxypyridine: A Key Component of the Non-Opioid Analgesic Agent ABT-594.
  • CN109721529B. (2020).
  • CN101830845A. (2010). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Organic Syntheses Procedure. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
  • AOBChem USA. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 1196146-71-0.
  • Chemistry Stack Exchange. (2018).
  • Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine? - FAQ.
  • Organic Syntheses Procedure. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole.
  • Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • EP1842847B1. (2011). Process for production of 5-chloro-2,4-dihydroxypyridine.
  • WO2011161612A1. (2011). Process for preparing 4-hydroxypyridines.
  • RSC Advances. (2019).
  • CN101830845A. (2010). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • CN103420902A. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Chempanda. (n.d.).
  • PubMed. (2004).
  • CN101648907A. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • CN115160220A. (2022). Synthesis process of pyridine-N-oxide.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • MDPI. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • LookChem. (n.d.). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.
  • ChemicalBook. (n.d.). 2-Chloro-5-hydroxypyrimidine synthesis.
  • CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Organic Syntheses Procedure. (n.d.).

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Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-4-hydroxy-2-methoxypyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for various cross-coupling reactions involving this versatile, but challenging, substrate.

Section 1: General Considerations & Initial Troubleshooting

FAQ 1: Why is catalyst selection for this compound particularly challenging?

Answer: The structure of this compound presents a unique combination of challenges for catalyst selection in cross-coupling reactions, stemming from four main factors:

  • Inert C-Cl Bond: The carbon-chlorine bond is significantly less reactive than corresponding C-Br or C-I bonds.[1] Oxidative addition to a palladium(0) center, the first and often rate-limiting step in the catalytic cycle, requires a highly active catalyst.[1][2]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[3][4] This coordination can sequester the metal center, leading to catalyst deactivation and preventing it from participating in the catalytic cycle.

  • Modulating Effect of Substituents: The electron-donating 2-methoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition.[1] Conversely, the 4-hydroxy group is acidic and will be deprotonated by the bases typically used in these reactions. The resulting phenoxide can alter the electronic properties of the ring and may interact with the metal center.

  • Substrate-Specific Conditions: Due to these competing factors, catalyst systems that work well for simple aryl chlorides may fail or give poor yields with this substrate. Finding the optimal conditions often requires careful screening of catalysts, ligands, bases, and solvents.[5]

Logical Workflow: Initial Catalyst System Screening

For any new cross-coupling reaction with this substrate, a systematic approach to screening is recommended. The following diagram outlines a decision-making workflow for selecting a starting point.

G cluster_0 Phase 1: Reaction Type Definition cluster_1 Phase 2: Substrate & Reagent Analysis cluster_2 Phase 3: Catalyst/Ligand Selection cluster_3 Phase 4: Condition Optimization reaction_type Identify Reaction Type (e.g., Suzuki, Buchwald) coupling_partner Assess Coupling Partner (Steric/Electronic Properties) reaction_type->coupling_partner Input catalyst_choice Select Catalyst/Ligand Combination coupling_partner->catalyst_choice Informs gen2_3 2nd/3rd Gen Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) catalyst_choice->gen2_3 For C-Cl bonds & challenging substrates nhc NHC-Pd Catalysts (e.g., PEPPSI-IPr) catalyst_choice->nhc Alternative for sterically hindered cases traditional Traditional Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃) (Use as baseline) catalyst_choice->traditional If partner is highly reactive base_solvent Select Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) gen2_3->base_solvent nhc->base_solvent traditional->base_solvent optimization Optimize Temperature & Time base_solvent->optimization

Caption: Initial decision workflow for catalyst screening.

Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, but success with this compound hinges on using a sufficiently active catalyst to overcome the inertness of the C-Cl bond.[2][6]

FAQ 1: What are the best starting catalyst systems for a Suzuki coupling?

Answer: For challenging aryl chlorides, traditional catalysts like Pd(PPh₃)₄ often give low yields.[4] It is highly recommended to start with modern, highly active catalyst systems. These systems feature bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step and accelerate the overall catalytic cycle.

Catalyst SystemKey Features & RationaleTypical Loading
XPhos Pd G3 or SPhos Pd G3 These are air- and moisture-stable "precatalysts" that readily form the active Pd(0) species.[4] The bulky, electron-rich biarylphosphine ligands (XPhos, SPhos) are highly effective for C-Cl bond activation.[1]1-2 mol%
Pd(OAc)₂ + Buchwald Ligand A combination of a palladium source like Palladium(II) acetate with a ligand such as XPhos, SPhos, or RuPhos. This offers flexibility but requires careful handling to ensure consistent catalyst formation.Pd: 2-5 mol%Ligand: 4-10 mol%
PEPPSI™-IPr An N-Heterocyclic Carbene (NHC) palladium complex. NHC ligands are strong electron donors and can be very effective for cross-coupling of electron-rich or sterically hindered chlorides.[4][7]2-4 mol%
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) can be screened as a baseline but is expected to be less effective for this C-Cl coupling compared to modern systems.[2][4]3-5 mol%
FAQ 2: How does the 4-hydroxy group influence the reaction, and which base should I choose?

Answer: The acidic proton of the 4-hydroxy group will be removed by the base, forming a pyridinolate salt. This has two main consequences:

  • Solubility: The deprotonated substrate may have different solubility in the reaction solvent, which can affect reaction rates.

  • Electronics: The negative charge of the oxygen atom increases the electron density of the pyridine ring, making the C-Cl bond even less electrophilic and more challenging to activate.

Given these factors, the choice of base is critical.

  • Recommended Base: Potassium phosphate (K₃PO₄) is often the base of choice. It is strong enough to facilitate the crucial transmetalation step of the Suzuki reaction but is generally non-nucleophilic, which minimizes side reactions.[4][8]

  • Other Options: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, but K₃PO₄ is a more reliable starting point for challenging substrates.[3][9]

  • Avoid: Strong, nucleophilic bases like alkoxides (e.g., NaOtBu) should generally be avoided in Suzuki couplings as they can lead to unwanted side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling
ProblemPotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Insufficient Catalyst Activity: The chosen catalyst/ligand system is not active enough for C-Cl activation. 2. Catalyst Inhibition: The pyridine nitrogen is deactivating the palladium. 3. Poor Base/Solvent Choice: The base is not strong enough, or the solvent system is suboptimal.1. Switch to a more active system. If using Pd(PPh₃)₄, move to a Buchwald system (e.g., XPhos Pd G3).[4] 2. Increase ligand-to-metal ratio (if not using a precatalyst) to favor catalyst-ligand binding over pyridine coordination. 3. Switch to K₃PO₄ as the base. Ensure the solvent (e.g., 1,4-dioxane, toluene, or t-BuOH) is anhydrous and properly degassed.[4][8]
Catalyst Decomposition (Reaction turns black) 1. High Temperature: The catalyst is not stable at the reaction temperature. 2. Oxygen Contamination: Inadequate degassing or inert atmosphere leads to oxidation and decomposition of the Pd(0) species.1. Lower the reaction temperature. Modern catalysts often work efficiently at 80-100 °C.[4] 2. Improve inert gas technique. Use a Schlenk line, ensure solvents are thoroughly degassed (e.g., by freeze-pump-thaw or sparging with argon), and maintain a positive pressure of inert gas.[10]
Side Product Formation (Dehalogenation or Homocoupling) 1. Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, competing pathways like dehalogenation (replacement of Cl with H) can occur. 2. Boronic Acid Instability: The boronic acid coupling partner may be degrading or homocoupling under the reaction conditions.1. Use a stronger base (K₃PO₄) and ensure an aqueous co-solvent is present to facilitate transmetalation.[8] 2. Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Check the purity of the boronic acid before use. Consider using more stable boronate esters (e.g., pinacol esters).
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[4]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The product can then be purified by column chromatography.

Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[11][12] As with Suzuki coupling, success with this compound requires a catalyst that can overcome both C-Cl inertness and potential pyridine inhibition.[13]

FAQ 1: Which catalyst/ligand combination is best for coupling primary or secondary amines?

Answer: The choice of ligand is paramount and depends on the nature of the amine. For a challenging chloropyridine substrate, highly active, sterically hindered biarylphosphine ligands are essential.

Ligand FamilyRecommended ForRationale & Catalyst System
Josiphos Ligands Primary & Secondary AminesThese ferrocene-based ligands are robust and highly effective. Use with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
Buchwald Biaryl Ligands (e.g., RuPhos, BrettPhos) Primary & Secondary Amines, especially hindered onesThese ligands are designed for high activity and are excellent for C-Cl amination. Use with Pd(OAc)₂ or as a pre-formed G3 or G4 precatalyst.[14]
XPhos General PurposeA very versatile ligand that is often a good first choice for screening C-Cl amination reactions.

Base Selection: Unlike in Suzuki coupling, strong, non-nucleophilic alkoxide bases are standard for Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[15] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst or higher temperatures.

Catalytic Cycle & Potential Pitfalls

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and highlights where a coordinating substrate like a pyridine can interfere.

G pd0 L₂Pd⁰ oxidative_addition Oxidative Addition (L₂PdII(Ar)(Cl)) pd0->oxidative_addition + Ar-Cl pitfall Pyridine Coordination (Catalyst Inhibition) pd0->pitfall Side Reaction amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination + HNR₂ + Base oxidative_addition->pitfall reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ (Product) reductive_elimination->product

Caption: Buchwald-Hartwig catalytic cycle with pyridine inhibition pathway.

Troubleshooting Guide: Buchwald-Hartwig Amination
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Ligand Incompatibility: The chosen ligand is not optimal for the specific amine or for C-Cl activation. 2. Base Inactivity: The base is not strong enough to deprotonate the amine or the Pd-amine complex.1. Screen a panel of ligands. Start with a versatile ligand like XPhos or RuPhos.[16] 2. Switch to a stronger base. If using K₃PO₄, try NaOtBu. Ensure the base is fresh and anhydrous.[15]
Hydrodehalogenation (Ar-Cl → Ar-H) 1. Slow Reductive Elimination: The final product-forming step is slow, allowing for side reactions like β-hydride elimination from the amide intermediate. 2. Presence of Water: Water can hydrolyze intermediates and lead to the formation of Ar-H.1. Use a more electron-rich and bulky ligand (e.g., BrettPhos) to accelerate reductive elimination. 2. Ensure strictly anhydrous conditions. Use dry solvents and reagents.

Section 4: Other Key Cross-Coupling Reactions

FAQ: What are the key catalyst considerations for Heck and Sonogashira reactions with this substrate?

Answer: Both the Heck (coupling with alkenes) and Sonogashira (coupling with terminal alkynes) reactions can be performed on this compound, but they require careful catalyst selection due to the substrate's properties.

Heck Reaction: The Heck reaction with aryl chlorides is demanding and often requires high temperatures and specialized catalysts.[17][18]

  • Catalyst: Phosphine-free systems or catalysts with very bulky, electron-rich phosphine or NHC ligands are typically required. A good starting point is a system like Pd(OAc)₂ with a ligand such as P(t-Bu)₃ or IPr.[18] Palladacycle catalysts have also shown high activity.[17]

  • Base: An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) is commonly used.

  • Challenge: A major side reaction can be the isomerization of the double bond in the product.[19]

Sonogashira Coupling: This reaction typically uses a dual-catalyst system.

  • Palladium Catalyst: The role is to activate the aryl chloride. As with other couplings, a highly active system is needed. Pd(PPh₃)₄ can work, but systems based on ligands like P(t-Bu)₃ or NHCs may provide better results at lower temperatures.[20][21]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is almost always used as a co-catalyst. It reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium center.[21][22]

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by the copper catalyst, copper-free Sonogashira protocols have been developed.[22][23] These typically require a more active palladium catalyst and a stronger base.

Table: Recommended Starting Systems for Heck & Sonogashira Reactions
ReactionPalladium SourceLigand/AdditiveCo-catalystBaseSolvent
Heck Pd(OAc)₂ (2 mol%)P(t-Bu)₃ (4 mol%) or IPr·HCl (4 mol%)-K₂CO₃ or Cs₂CO₃DMAc or NMP
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)PPh₃ (4 mol%)CuI (1-5 mol%)Et₃N or DiPEATHF or DMF
Copper-Free Sonogashira Pd(OAc)₂ (2 mol%)SPhos (4 mol%)-Cs₂CO₃Dioxane
References
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Wikipedia. (n.d.).
  • Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Sharma, A., & Kumar, V. (2019).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • Chen, G., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • ResearchGate. (n.d.). Optimization of cross-coupling reaction. B) Scope of cross-coupling...
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Savitha, B., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
  • ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • Gensch, T., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Illinois Experts.
  • Stambuli, J. P., et al. (2002).
  • Ball, L. T., & Lloyd-Jones, G. C. (2019).
  • Benchchem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions. Benchchem.
  • Zare, A., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Berteina-Raboin, S. (2018).
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Technical Support Center: Solvent Effects on the Reactivity of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-4-hydroxy-2-methoxypyridine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile pyridine derivative. Here, we address common challenges and frequently asked questions, focusing on the critical role of solvent selection in controlling reaction outcomes.

Part 1: Fundamentals of Reactivity and Solvent Interactions

Question 1: What are the primary reactive sites on this compound and how do solvents influence their reactivity?

This compound possesses three key features that dictate its chemical behavior: the pyridine ring, the C5-chloro substituent, and the C4-hydroxyl group. The interplay between these features is heavily influenced by the solvent environment.

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho (C2, C6) and para (C4) to the ring nitrogen.[1][2] While the chloro group is at the C5 position (meta to the nitrogen), SNAr reactions can still occur, though they may require specific conditions. The solvent's primary role here is to stabilize the charged intermediate (Meisenheimer complex) and to modulate the reactivity of the incoming nucleophile.[3] Polar aprotic solvents are generally superior for this purpose.

  • Acidity and Nucleophilicity of the C4-Hydroxyl Group: The C4-hydroxyl group is acidic and can be deprotonated by a base. This is a critical consideration, as the resulting 4-oxyanion is a potent electron-donating group, which deactivates the ring towards nucleophilic substitution. However, this anion is itself a powerful nucleophile and can undergo O-alkylation or O-acylation. The solvent can influence the pKa of the hydroxyl group and the equilibrium between its neutral and anionic forms.

  • Tautomerism (4-Hydroxypyridine vs. 4-Pyridone): The 4-hydroxypyridine moiety exists in tautomeric equilibrium with 4-pyridone. This equilibrium is highly solvent-dependent. Polar protic solvents tend to favor the 4-pyridone form, which can alter the substrate's electronic properties and reactivity profile.

Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during experimentation.

Question 2: My nucleophilic aromatic substitution (SNAr) reaction to replace the C5-chloro group is failing or giving very low yields. What should I investigate?

Low conversion in an SNAr reaction with this substrate is a frequent challenge. The causes can be systematically diagnosed by evaluating the reaction components and conditions, with solvent choice being a primary factor.

  • Pillar of Causality: The Role of the C4-Hydroxyl Group

    The most common reason for failure is unintended deactivation of the pyridine ring. If your nucleophile is also a base (e.g., an amine), it can deprotonate the C4-hydroxyl group. The resulting negatively charged oxygen atom strongly donates electron density into the ring, making it electron-rich and thus highly resistant to attack by a nucleophile.

    Troubleshooting Steps:

    • Protect the Hydroxyl Group: Before attempting the SNAr reaction, protect the C4-OH as a methyl ether, benzyl ether, or silyl ether. This prevents deprotonation and maintains the ring's electrophilicity.

    • Choice of Base: If a base is required to facilitate the reaction with a neutral nucleophile (e.g., an amine), use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) in stoichiometric amounts rather than an excess.

    • Solvent Selection: The choice of solvent is critical. A polar aprotic solvent is strongly recommended.

Below is a workflow to guide your troubleshooting process.

G start Low or No SNAr Yield check_sm Verify Purity of Starting Material & Reagents start->check_sm issue_oh Is the C4-OH group deprotonated? check_sm->issue_oh solution_protect Protect the -OH group before SNAr step. issue_oh->solution_protect Yes issue_solvent What is the solvent? issue_oh->issue_solvent No solution_protect->issue_solvent solution_base Use a non-nucleophilic base if required. solvent_protic Polar Protic (e.g., EtOH, H2O)? Leads to slow rates and side reactions. issue_solvent->solvent_protic Protic solvent_aprotic Polar Aprotic (e.g., DMF, DMSO)? Optimal for SNAr. issue_solvent->solvent_aprotic Aprotic solution_solvent Switch to anhydrous DMF, DMSO, or NMP. solvent_protic->solution_solvent issue_temp Are reaction conditions sufficient? solvent_aprotic->issue_temp solution_temp Increase temperature. SNAr on chloropyridines can require >100°C. issue_temp->solution_temp No G start Select Reaction Type snar SNAr at C5-Cl start->snar oh_react Reaction at C4-OH start->oh_react snar_solvent Use Polar Aprotic Solvent (DMF, DMSO, NMP) snar->snar_solvent oh_acyl Acylation / Silylation oh_react->oh_acyl oh_alkyl Alkylation oh_react->oh_alkyl snar_consider Is C4-OH protected? snar_solvent->snar_consider snar_yes Proceed with anhydrous solvent and elevated temperature. snar_consider->snar_yes Yes snar_no Protect -OH group first to avoid deactivation. snar_consider->snar_no No acyl_solvent Use Aprotic Solvent (DCM, THF, Acetonitrile) with a non-nucleophilic base (e.g., TEA, DIPEA). oh_acyl->acyl_solvent alkyl_solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) with a base (e.g., K2CO3, NaH). oh_alkyl->alkyl_solvent

Caption: Decision tree for solvent selection based on the desired reaction.

Part 3: Experimental Protocols

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile (with -OH Protection)

This protocol outlines a two-step process: protection of the hydroxyl group followed by the SNAr reaction.

Step 1: Protection of the C4-Hydroxyl Group (Example: O-Methylation)

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF (approx. 0.1 M concentration).

  • Base: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Electrophile: Add methyl iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 5-chloro-2,4-dimethoxypyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: To a sealed tube or microwave vial, add the protected 5-chloro-2,4-dimethoxypyridine (1.0 eq) and the desired amine nucleophile (1.5-2.0 eq).

  • Solvent: Add NMP or DMSO (approx. 0.2 M concentration).

  • Catalyst/Base (if necessary): For less reactive amines, a palladium catalyst/ligand system (e.g., Buchwald-Hartwig amination) or a strong non-nucleophilic base like sodium tert-butoxide may be required.

  • Reaction: Seal the vessel and heat to 120-160 °C. Monitor the reaction progress by TLC or LC-MS. Microwave irradiation can often accelerate this step significantly.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography or recrystallization.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine.
  • Quora. (2016).
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
  • Organic Chemistry. (2018).
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?
  • Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.
  • YouTube. (2019).

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Protecting group strategies for 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just protocols, but also the underlying scientific reasoning to empower your experimental design and execution.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3][4] Its utility stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group, a basic pyridine nitrogen, and a halogenated aromatic ring amenable to cross-coupling reactions. However, this multi-functionality presents a significant challenge: achieving selective transformations at one site without unintended reactions at others. This necessitates a robust protecting group strategy, often requiring orthogonal protection to differentiate between the hydroxyl and pyridine nitrogen functionalities.[5][6] This guide will focus on providing practical solutions to common issues encountered during the protection and deprotection of this molecule.

Frequently Asked Questions (FAQs)

Q1: I am planning a multi-step synthesis. Which protecting group should I use for the 4-hydroxyl group?

A1: The choice of protecting group for the phenolic hydroxyl group depends on the downstream reaction conditions you plan to employ. Here’s a breakdown of common choices and their suitability:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are excellent choices for their ease of introduction and removal under mild conditions.[7][8][9] They are generally stable to a wide range of non-acidic and non-fluoride-based reagents.

    • TBDMS (tert-butyldimethylsilyl): More labile and can be removed with fluoride sources like TBAF or under mildly acidic conditions.[7]

    • TIPS (triisopropylsilyl): More sterically hindered and thus more robust. It is more resistant to acidic cleavage than TBDMS.[7]

  • Benzyl Ethers (e.g., Bn): Benzyl ethers are highly robust and stable to both acidic and basic conditions, making them suitable for a wide range of transformations.[10] Deprotection is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C), which can also reduce other sensitive functional groups.[11] Oxidative cleavage with reagents like DDQ is also an option, particularly for electron-rich systems.[10][12]

  • Methyl Ethers (e.g., Me): While seemingly simple, the cleavage of aryl methyl ethers often requires harsh conditions (e.g., BBr₃), which may not be compatible with other functional groups on your molecule. This is generally not recommended unless it's the final step.

Recommendation: For general purposes, a TBDMS group offers a good balance of stability and mild deprotection conditions. If your synthesis involves strongly acidic or fluoride-releasing steps, a benzyl ether would be a more suitable choice.

Q2: How do I selectively protect the pyridine nitrogen?

A2: The pyridine nitrogen can be protected to prevent its interference in reactions involving electrophiles or strong bases. Common strategies include:

  • N-Oxidation: Treatment with an oxidizing agent like m-CPBA will form the corresponding N-oxide. This deactivates the ring towards electrophilic substitution and can direct metallation to the C2 position. The N-oxide can be removed by reduction with PCl₃ or PPh₃.

  • Alkylation/Acylation (e.g., SEM, BOC):

    • SEM (2-(trimethylsilyl)ethoxymethyl): This group is introduced using SEM-Cl and a base. It is stable to a variety of conditions and can be removed with fluoride reagents or strong acids.[13][14] However, be aware that the release of formaldehyde during deprotection can sometimes lead to side reactions.[15][16]

    • BOC (tert-butoxycarbonyl): While more commonly used for amines, BOC protection of pyridines is also possible, forming a pyridinium salt.[17][18] Deprotection is readily achieved with strong acids like TFA or HCl.[19][20][21]

  • Lewis Acid Complexation (e.g., BH₃): Borane can form a complex with the pyridine nitrogen, effectively protecting it.[22] This can be a useful transient protection strategy.

Recommendation: For a robust and orthogonal protection strategy, SEM is a good choice if you need to avoid strongly acidic deprotection conditions. If acidic conditions are tolerable, BOC protection is a straightforward option.

Troubleshooting Guide

Problem 1: Incomplete protection of the hydroxyl group with TBDMS-Cl.
  • Possible Cause 1: Inadequate Base. The phenolic proton of 4-hydroxypyridine is acidic, but a sufficiently strong, non-nucleophilic base is required to drive the reaction to completion. Imidazole is a common choice, but stronger bases like DBU or NaH may be necessary.

  • Possible Cause 2: Steric Hindrance. The methoxy group at C2 and the chloro group at C5 may provide some steric hindrance. Ensure the reaction is run at an appropriate concentration and temperature to overcome this.

  • Possible Cause 3: Poor Quality Reagents. Ensure your TBDMS-Cl and solvent are of high quality and anhydrous.

Troubleshooting Steps:

  • Switch to a stronger base: If using imidazole, try switching to DBU or NaH.

  • Increase the temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often improve the reaction rate.

  • Use fresh, anhydrous reagents and solvents.

Problem 2: Difficulty in removing the benzyl ether protecting group via hydrogenation.
  • Possible Cause 1: Catalyst Poisoning. The chloro substituent on the pyridine ring can sometimes act as a catalyst poison for palladium catalysts.

  • Possible Cause 2: Inefficient Hydrogen Transfer. The reaction may be slow due to poor hydrogen solubility or mass transfer limitations.

Troubleshooting Steps:

  • Use a different catalyst: Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Increase hydrogen pressure: Running the reaction in a Parr shaker under elevated hydrogen pressure can significantly improve the reaction rate.

  • Use a hydrogen transfer reagent: In cases where direct hydrogenation is problematic, consider using a hydrogen transfer reagent like ammonium formate or cyclohexadiene in the presence of Pd/C.[10]

Problem 3: Formation of side products during SEM deprotection.
  • Possible Cause: Formaldehyde-mediated side reactions. As mentioned earlier, the release of formaldehyde during SEM deprotection can lead to undesired side reactions, such as the formation of bridged products.[15][16]

Troubleshooting Steps:

  • Include a formaldehyde scavenger: Add a scavenger like 1,3-dimedone or phloroglucinol to the reaction mixture to trap the formaldehyde as it is formed.

  • Optimize deprotection conditions: Try different fluoride sources (e.g., TBAF, HF-Pyridine) or Lewis acids (e.g., MgBr₂) and vary the temperature and reaction time to find conditions that minimize side product formation.[23]

Experimental Protocols

Protocol 1: TBDMS Protection of the 4-Hydroxyl Group
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (1.5 eq) and TBDMS-Cl (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Benzyl Protection of the 4-Hydroxyl Group
  • To a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.5 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of TBDMS Ether
  • To a solution of the TBDMS-protected pyridine (1.0 eq) in THF (0.2 M), add a 1 M solution of TBAF in THF (1.5 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF or mild acidStable to most non-acidic/non-fluoride conditions
TIPS TIPS-Cl, Imidazole, DMFTBAF, THF (slower than TBDMS)More stable than TBDMS to acid
Benzyl (Bn) BnBr, NaH, DMFH₂, Pd/C or BCl₃Very stable to a wide range of conditions
SEM SEM-Cl, i-Pr₂NEt, CH₂Cl₂TBAF, THF or TFA, CH₂Cl₂Stable to many conditions, labile to fluoride and strong acid
BOC (Boc)₂O, DMAP, MeCNTFA, CH₂Cl₂ or HCl in DioxaneStable to non-acidic conditions

Visualizing Orthogonal Strategies

An orthogonal protecting group strategy is crucial when both the hydroxyl and pyridine nitrogen need to be protected and deprotected selectively.[5][6][24][25] The following diagram illustrates a possible orthogonal approach.

Orthogonal_Protection A 5-Chloro-4-hydroxy- 2-methoxypyridine B O-TBDMS protected A->B TBDMS-Cl, Imidazole C N-SEM, O-TBDMS protected B->C SEM-Cl, i-Pr2NEt D N-SEM protected C->D TBAF E Final Deprotected Product D->E TFA

Caption: Orthogonal protection and deprotection sequence.

This workflow allows for the selective deprotection of the hydroxyl group in the presence of the N-protected pyridine, and vice versa.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • El-Sagheer, A. H., & Brown, T. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 29(4-6), 349–353. [Link]
  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]
  • Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers. [Link]
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
  • Taylor & Francis Online. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
  • YouTube. (2018, December 31). benzyl ether cleavage. [Link]
  • MDPI. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(21), 6433. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(10), 471-494. [Link]
  • AOBChem USA. (n.d.). This compound. [Link]

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Validation & Comparative

A Comparative Guide to 5-Chloro-4-hydroxy-2-methoxypyridine and Other Pyridinols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridinols, and their tautomeric pyridinone forms, are foundational scaffolds in medicinal chemistry and materials science. Their inherent chemical versatility, arising from the interplay of the heterocyclic nitrogen, the hydroxyl/keto group, and the tunable electronic properties of the aromatic ring, makes them privileged structures in drug discovery and catalysis. 5-Chloro-4-hydroxy-2-methoxypyridine (CAS No: 1196146-71-0, Formula: C6H6ClNO2) is a member of this class, distinguished by a unique substitution pattern that imparts specific physicochemical characteristics.

This guide presents a comparative analysis of this compound against a selection of structurally related pyridinols: the parent Pyridin-4-ol, the electronically distinct 2-Methoxy-4-hydroxypyridine, and the halogenated analog 5-Chloro-4-hydroxypyridine. By examining their synthesis, electronic properties, acidity, and reactivity, this document aims to provide a rational framework for the application of these valuable compounds.

Tautomerism: The Pyridinol-Pyridinone Equilibrium

A crucial aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is highly sensitive to the solvent environment and the electronic nature of the ring substituents. In polar solvents and the solid state, the equilibrium generally favors the pyridin-4-one (keto) tautomer. This preference is a key determinant of the spectroscopic properties and reactivity of these compounds.

Caption: Tautomeric equilibrium between the 4-hydroxypyridine (enol) and pyridin-4(1H)-one (keto) forms.

Comparative Analysis of Physicochemical Properties

The electronic and steric nature of substituents on the pyridine ring profoundly influences the physicochemical properties of pyridinols. The following table summarizes key properties of this compound and its selected analogs. Note: Experimental data for this compound is limited; where unavailable, properties are discussed based on established principles of physical organic chemistry.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaKey Substituent Effects
This compound 159.57~6-7-I, +M (Methoxy); -I, +M (Chloro)
Pyridin-4-ol95.1011.1 (acidic), 3.2 (basic)[1]Unsubstituted baseline
2-Methoxy-4-hydroxypyridine125.13--I, +M (Methoxy)
5-Chloro-4-hydroxypyridine129.54--I, +M (Chloro)
Electronic Effects of Substituents

The acidity and nucleophilicity of the pyridinol scaffold are modulated by the inductive (-I) and mesomeric (+M) effects of the substituents.

  • Methoxy Group (-OCH₃): The methoxy group at the 2-position exerts a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The +M effect increases electron density in the ring, particularly at the 4- and 6-positions, which is expected to increase the basicity (higher pKa of the conjugate acid) and decrease the acidity of the hydroxyl group compared to the unsubstituted pyridin-4-ol.

  • Chloro Group (-Cl): The chloro substituent at the 5-position exhibits both an electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The dominant -I effect withdraws electron density from the ring, leading to an increase in the acidity of the hydroxyl group (lower pKa) and a decrease in the basicity of the ring nitrogen.

In This compound , these effects are combined. The electron-donating methoxy group and the electron-withdrawing chloro group will have opposing influences on the electron density of the ring and the acidity of the hydroxyl group. The net effect will determine its unique reactivity profile.

Acidity and Basicity (pKa)

The pKa value is a critical parameter that quantifies the acidity of the hydroxyl group and the basicity of the pyridine nitrogen.

Predicted pKa Values
  • Pyridin-4-ol: Serves as our benchmark with an acidic pKa of approximately 11.1 and a basic pKa (of its conjugate acid) of around 3.2.[1]

  • 2-Methoxy-4-hydroxypyridine: The electron-donating methoxy group is expected to increase the basicity of the ring nitrogen (higher pKa of the conjugate acid) and decrease the acidity of the hydroxyl group (higher acidic pKa) compared to pyridin-4-ol.

  • 5-Chloro-4-hydroxypyridine: The electron-withdrawing chloro group is predicted to decrease the basicity of the ring nitrogen (lower pKa of the conjugate acid) and increase the acidity of the hydroxyl group (lower acidic pKa).

  • This compound: The combined electronic effects make a precise prediction challenging without experimental data. However, the opposing effects of the methoxy and chloro groups suggest its pKa values will lie between those of the singly substituted analogs.

Experimental Protocol for pKa Determination

To obtain accurate and comparable pKa values, a standardized experimental protocol is essential. Potentiometric titration is a reliable method for this purpose.

Caption: Workflow for the experimental determination of pKa values using potentiometric titration.

Reactivity and Applications

The substituent-induced electronic and steric modifications directly impact the reactivity of these pyridinols in various chemical transformations, including nucleophilic substitutions, and their potential as catalysts or ligands in coordination chemistry.

Nucleophilic Substitution

The pyridinone tautomer can act as a nucleophile, with the reaction potentially occurring at either the nitrogen or the oxygen atom (ambident nucleophilicity). The regioselectivity of this reaction is influenced by the nature of the electrophile and the reaction conditions. The electron density at the nitrogen and oxygen atoms, as modulated by the ring substituents, will play a crucial role in determining the kinetic and thermodynamic products. For instance, the increased electron density from the methoxy group in 2-methoxy-4-hydroxypyridine would be expected to enhance its nucleophilicity compared to pyridin-4-ol. Conversely, the electron-withdrawing chloro group in 5-chloro-4-hydroxypyridine would likely decrease its nucleophilicity.

Catalytic Activity

Substituted pyridines are widely used as nucleophilic catalysts, particularly in acylation reactions. The catalytic efficiency is directly related to the nucleophilicity and basicity of the pyridine nitrogen. Therefore, it is anticipated that 2-methoxy-4-hydroxypyridine, with its electron-donating group, would be a more effective catalyst than pyridin-4-ol, while 5-chloro-4-hydroxypyridine would be less effective. The catalytic performance of this compound would depend on the interplay of its substituents.

Experimental Protocol for Comparing Catalytic Activity

A model acylation reaction, such as the esterification of a sterically hindered alcohol, can be used to compare the catalytic efficiency of the different pyridinols.

Sources

A Comparative Guide to the Reactivity of 5-Chloro- and 5-Bromo-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks. Among these, 5-halo-4-hydroxy-2-methoxypyridines serve as versatile intermediates for the synthesis of complex molecular architectures. The choice of the halogen atom—chlorine versus bromine—at the 5-position significantly dictates the molecule's reactivity, influencing synthetic strategy, reaction conditions, and overall efficiency.

This technical guide provides an in-depth, objective comparison of the reactivity of 5-chloro-4-hydroxy-2-methoxypyridine and its bromine counterpart, 5-bromo-4-hydroxy-2-methoxypyridine . We will explore the fundamental principles governing their differential reactivity and provide field-proven insights into their application in key synthetic transformations, supported by experimental data and detailed protocols.

Theoretical Framework: Unpacking the Fundamentals of Reactivity

The reactivity of these two compounds is governed by a combination of electronic effects inherent to the substituted pyridine ring and the distinct properties of the carbon-halogen bond.

Electronic Landscape of the Pyridine Ring

The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. This effect is most pronounced at the C2, C4, and C6 positions, making them more susceptible to nucleophilic attack.[1] The substituents on the ring further modulate this electronic environment:

  • 2-Methoxy Group (-OCH₃): This group is electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). Overall, it increases electron density in the ring, particularly at the ortho (C3) and para (C5) positions.

  • 4-Hydroxy Group (-OH): This group is a strong electron-donating group via resonance (+M effect). It significantly increases the electron density of the ring system. It is important to note that 4-hydroxypyridines can exist in equilibrium with their pyridone tautomer, which can alter the aromaticity and reactivity profile of the molecule.

  • 5-Halogen (-Cl, -Br): Halogens are electron-withdrawing by induction (-I effect) and weakly electron-donating by resonance (+M effect). Their primary influence is withdrawing electron density, making the attached carbon more electrophilic.

The Decisive Factor: Carbon-Halogen Bond Strength and Leaving Group Ability

The most critical distinction between the chloro and bromo analogs lies in the properties of the carbon-halogen (C-X) bond. This difference is the primary determinant of their reactivity in many transformations, especially palladium-catalyzed cross-coupling reactions.

The C-Br bond is weaker and longer than the C-Cl bond. Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more stable as an anion.[2] This fundamental difference dictates that the C-Br bond is more readily cleaved.

PropertyC-Cl BondC-Br BondReference
Average Bond Enthalpy (Aryl)~400 kJ/mol~330 kJ/mol[3]
Leaving Group AbilityGoodExcellent[2]
PolarizabilityLowerHigher[2]

This disparity in bond strength means that the oxidative addition of a Pd(0) catalyst to the C-Br bond has a lower activation energy than addition to a C-Cl bond, a crucial and often rate-determining step in cross-coupling catalysis.[3][4]

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest in tangible differences in reactivity across a range of common synthetic reactions. The 5-bromo derivative is consistently the more reactive substrate in transformations that involve cleavage of the C-X bond.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are pillars of modern organic synthesis for C-C and C-N bond formation. Here, the difference in reactivity is most pronounced.

General Reactivity Trend: 5-bromo-4-hydroxy-2-methoxypyridine >> this compound

This trend holds true for Suzuki-Miyaura, Buchwald-Hartwig, and other related cross-coupling reactions.[4][5]

G cluster_start Starting Materials cluster_reactions Palladium-Catalyzed Cross-Coupling Chloro 5-Chloro-4-hydroxy- 2-methoxypyridine Suzuki Suzuki-Miyaura (C-C Coupling) Chloro->Suzuki Lower Reactivity Harsher Conditions Higher Catalyst Load Buchwald Buchwald-Hartwig (C-N Coupling) Chloro->Buchwald Challenging Substrate Requires Specialized Ligands Bromo 5-Bromo-4-hydroxy- 2-methoxypyridine Bromo->Suzuki Higher Reactivity Milder Conditions Lower Catalyst Load Bromo->Buchwald Preferred Substrate

Caption: Comparative reactivity in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds, the 5-bromo derivative will react under milder conditions (e.g., lower temperatures, shorter reaction times) and often with lower catalyst loadings compared to the 5-chloro analog.[5] Achieving high yields with the chloro-substrate frequently requires more active (and often more expensive) catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Buchwald-Hartwig Amination: Similarly, for C-N bond formation, the C-Br bond is significantly more susceptible to oxidative addition by the palladium catalyst.[6][7] While amination of the 5-bromo derivative can often be achieved with standard catalyst systems, the 5-chloro derivative is much less reactive and may require specialized, highly active ligands to proceed efficiently.[8]

Comparative Data for Suzuki-Miyaura Coupling (Representative System) While direct side-by-side data for these exact substrates is sparse, the following table, based on typical results for halopyridines, illustrates the expected differences.[5][9][10]

SubstrateCatalyst/LigandBaseTemp (°C)Time (h)Typical Yield
5-Bromo-pyridine analogPd(PPh₃)₄Na₂CO₃80-902-680-95%
5-Chloro-pyridine analogPd₂(dba)₃ / SPhosK₃PO₄100-12012-2465-85%
Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halopyridines in SNAr reactions is more nuanced. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[11][12]

The rate-determining step can be either the initial nucleophilic attack or the subsequent loss of the halide leaving group.

  • If nucleophilic attack is rate-determining: The more electronegative chlorine atom makes the C5 carbon slightly more electrophilic, which can lead to a faster reaction rate. The typical reactivity order in this case is F > Cl > Br > I.[13]

  • If halide expulsion is rate-determining: The C-X bond strength is paramount, and the better leaving group ability of bromide leads to a faster reaction. The order is I > Br > Cl > F.

However, for SNAr on a pyridine ring, the position of the halogen is critical. The C2 and C4 positions are highly activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[1] The C5 position (meta to the nitrogen) is not directly activated in this way, making SNAr at this position inherently difficult and requiring harsh conditions or the presence of additional strong electron-withdrawing groups. Therefore, for both the chloro and bromo compounds , SNAr at the C5 position is generally not a preferred synthetic route.

Experimental Protocols & Workflows

To illustrate the practical differences in handling these two reagents, a general protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. The key differences in reaction setup are highlighted.

G start Start setup Reaction Setup: - Halopyridine (Chloro or Bromo) - Boronic Acid - Base (e.g., Na₂CO₃, K₃PO₄) - Solvent (e.g., Dioxane/H₂O) start->setup degas Degas Mixture (e.g., Ar sparging for 15-30 min) setup->degas catalyst Add Pd Catalyst & Ligand (under inert atmosphere) degas->catalyst heat Heat to Reaction Temperature (e.g., 80°C for Bromo, 110°C for Chloro) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Dilute, Extract, Wash) monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a 5-Halopyridine

Objective: To synthesize a 5-aryl-4-hydroxy-2-methoxypyridine.

Materials:

  • 5-Halo-4-hydroxy-2-methoxypyridine (Chloro or Bromo analog) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (for Bromo) or Pd₂(dba)₃/SPhos (for Chloro) (2-5 mol%)

  • Base: Na₂CO₃ (for Bromo) or K₃PO₄ (for Chloro) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate, organic solvents for extraction (e.g., Ethyl Acetate), silica gel.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 5-halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the appropriate base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

  • Catalyst Addition: Add the specified palladium catalyst and ligand (if separate) to the flask under a positive flow of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath at the appropriate temperature (80-90 °C for the bromo-derivative ; 100-120 °C for the chloro-derivative ).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours for bromo ; 12-24 hours for chloro ).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

This protocol highlights the causality behind experimental choices: the more robust C-Cl bond necessitates a more active catalytic system and higher thermal energy to drive the rate-limiting oxidative addition step, leading to longer reaction times.

Conclusion and Strategic Recommendations

The choice between this compound and 5-bromo-4-hydroxy-2-methoxypyridine is a strategic decision based on a trade-off between cost and reactivity.

  • 5-Bromo-4-hydroxy-2-methoxypyridine is the superior substrate for reactions involving cleavage of the carbon-halogen bond, most notably palladium-catalyzed cross-couplings. Its higher reactivity allows for milder conditions, shorter reaction times, broader substrate scope with less active nucleophiles, and often simpler catalyst systems. It is the recommended starting material for complex, multi-step syntheses where reaction robustness and high yields are paramount.

  • This compound , while generally less expensive and more readily available, is significantly less reactive. Its use in cross-coupling reactions is feasible but often requires more forceful conditions and investment in more sophisticated and expensive catalyst/ligand systems. It may be suitable for large-scale syntheses where the cost of the starting material is a primary driver and the reaction has been thoroughly optimized.

For drug discovery and development professionals, where rapid access to a diverse range of analogs is crucial, the higher reactivity and reliability of the 5-bromo derivative make it the more strategic choice for accelerating research timelines.

References

  • Wikipedia. Pyridine. [Link]
  • Molnár, A., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]
  • Chemistry LibreTexts. (2022). Leaving Groups. [Link]
  • Fernández-Ibáñez, M. Á., et al. (2015). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
  • Stevens, E. (2019).
  • Socratic Q&A. (2018).
  • Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Smith, A. M., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • National Institutes of Health. (2012).

Sources

Decoding the Bioactivity of Substituted Pyridines: A Comparative Guide to 5-Chloro-4-hydroxy-2-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationships (SAR) of 5-chloro-4-hydroxy-2-methoxypyridine analogs, providing a comparative analysis of how subtle structural changes can profoundly impact biological activity. Drawing upon data from studies on various substituted pyridine derivatives, we will explore the causal relationships behind experimental observations and provide insights for the rational design of more potent and selective compounds.

The Core Scaffold: A Privileged Starting Point

The this compound core presents a unique combination of electronic and steric features. The electron-withdrawing chloro group at the 5-position, the hydrogen-bonding capable hydroxyl group at the 4-position, and the methoxy group at the 2-position collectively influence the molecule's reactivity, binding interactions, and metabolic stability. Understanding the individual and synergistic contributions of these substituents is paramount to predicting the activity of its analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridine derivatives can be modulated by introducing different functional groups at various positions on the pyridine ring. While direct SAR studies on the this compound scaffold are limited in the public domain, we can infer valuable insights from research on analogous substituted pyridines.

The Impact of Substituents at the 2-Position

The 2-position of the pyridine ring is a frequent site for modification. Studies on various 2-substituted pyridines have demonstrated that this position can significantly influence a compound's pharmacological profile, including its anticonvulsant and anti-inflammatory activities.[1][2][3] For instance, the introduction of ether linkages, such as piperazino-ethanoxy and morpholino-hydroxypropyloxy groups, has been shown to yield compounds with notable anticonvulsant properties.[1]

The Role of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is a critical determinant of activity in many pyridinone and hydroxypyridine derivatives.[4][5][6] This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. In the context of 4-hydroxy-2-pyridones, modifications at other positions while retaining the 4-hydroxy moiety have led to the development of potent antituberculosis agents.[7]

The Influence of the 5-Chloro Substituent

Halogenation, particularly chlorination, at the 5-position is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. The chloro group can participate in halogen bonding and increase lipophilicity, which may improve membrane permeability. While direct evidence for the this compound scaffold is scarce, the prevalence of 5-chloro-substituted heterocycles in potent kinase inhibitors suggests its importance in achieving high-affinity binding.[8][9][10]

Comparative Data on Substituted Pyridine Analogs

To illustrate the principles of SAR, the following table summarizes data from various studies on substituted pyridine derivatives. It is important to note that these compounds do not all share the exact this compound core, but the data provides a valuable framework for understanding the effects of different substituents on the pyridine ring.

Compound/Analog ClassKey SubstituentsBiological ActivityKey FindingsReference
2-Substituted Pyridines2-(2'-piperazino-ethanoxy), 2-(3'-morpholino-2'-hydroxypropyloxy)AnticonvulsantIntroduction of specific ether linkages at the 2-position confers significant anticonvulsant activity.[1]
2-Methoxypyridine AnalogsC5-aryl substituentsAnti-tubercularMono-substituted aryl groups at the C5-position were favored over di-substituted rings for anti-tubercular potency.[11]
3-Hydroxypyridine-4-onesVarious alkyl and aryl groupsAntimicrobialTopological parameters play a significant role in the antimicrobial activity of these compounds.[4][5][12]
4-Hydroxy-2-pyridonesCycloalkyl groups at the 6-positionAntituberculosisIncreasing the size of the cycloalkyl group at the 6-position significantly improved potency against Mycobacterium tuberculosis.[7]

Experimental Protocols for Activity Assessment

The evaluation of novel pyridine analogs necessitates robust and reproducible experimental protocols. Below are representative methodologies for assessing key biological activities.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potential of test compounds against a specific kinase.

Methodology:

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Self-Validation: The assay should include positive controls (known inhibitors) and negative controls (vehicle) to ensure the validity of the results. The Z'-factor should be calculated to assess the quality of the assay.

Cell-Based Proliferation Assay

Objective: To evaluate the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Allow the cells to adhere overnight. c. Treat the cells with serial dilutions of the test compounds. d. Incubate for a specified period (e.g., 72 hours). e. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. f. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Self-Validation: Include a vehicle control and a positive control (a known cytotoxic agent) in each experiment.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, graphical representations can be highly effective.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Core 5-Chloro-4-hydroxy- 2-methoxypyridine Core Analogs Analog Library Generation (Modification at key positions) Core->Analogs Synthetic Chemistry InVitro In Vitro Assays (e.g., Kinase Inhibition) Analogs->InVitro CellBased Cell-Based Assays (e.g., Proliferation) InVitro->CellBased Hit Identification SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt Rational Design LeadOpt->Analogs Iterative Improvement

Caption: A workflow diagram illustrating the process of generating and evaluating analogs to establish structure-activity relationships.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By systematically exploring the structure-activity relationships through targeted chemical modifications and robust biological evaluation, researchers can unlock the full potential of this privileged chemical starting point. Future efforts should focus on synthesizing and testing a focused library of analogs to directly probe the SAR of this specific scaffold. This will enable the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the next generation of innovative medicines.

References

  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]
  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). RSC Medicinal Chemistry. [Link]
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2003).
  • QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools. (2008). International Journal of Molecular Sciences, 9(12), 2407-2423. [Link]
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2003). Vels Institute of Science, Technology & Advanced Studies. [Link]
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European Journal of Medicinal Chemistry, 139, 674-697. [Link]
  • (PDF) QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (2008).
  • Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. [Link]
  • QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (2008). MDPI. [Link]
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
  • Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. (n.d.).
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). Molecular Diversity. [Link]
  • Structure-activity relationships among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) methyl]- and -1-[(1,3-dihydroxy-2-propoxy) methyl]benzimidazoles. (1996). Journal of Medicinal Chemistry, 39(10), 1937-1944. [Link]
  • Synthesis, spectral and biological study of four and five co-ordinate copper (II) complexes derived from 5-chloro-2-hydroxy. (n.d.). Der Pharma Chemica. [Link]
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI. [Link]
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]
  • Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. (1989). Journal of Medicinal Chemistry, 32(5), 941-944. [Link]
  • Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. (n.d.).
  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(23), 5530-5538. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-4-hydroxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Structural Confirmation

The 5-chloro-4-hydroxy-2-methoxypyridine scaffold is a privileged core in modern medicinal chemistry and materials science. Its derivatives are instrumental in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors and other targeted agents.[1] The precise arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional conformation, electronic properties, and, consequently, its biological activity and physical characteristics. An error in structural assignment—mistaking one isomer for another—can derail a research program, leading to misinterpreted structure-activity relationships (SAR) and wasted resources.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the chemical structure of these vital derivatives. We move beyond mere procedural descriptions to explore the causal logic behind methodological choices, ensuring a robust and self-validating approach to structural elucidation. Our focus is on creating an integrated workflow where data from multiple techniques converge to provide an irrefutable structural proof.

The Analytical Workflow: An Integrated Strategy

Effective structural validation is not a linear process but a synergistic one. Data from orthogonal techniques should be collected and correlated to build a comprehensive and cohesive structural picture. The following workflow illustrates the ideal path from a newly synthesized compound to a fully validated structure.

G cluster_0 Initial Synthesis & Purification cluster_2 Definitive Structural Confirmation synthesis Synthesized Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FTIR Spectroscopy purification->ir xray Single Crystal X-ray Crystallography purification->xray Requires suitable single crystal proposed Proposed Structure nmr->proposed ms->proposed ir->proposed confirmed Confirmed Structure xray->confirmed proposed->xray proposed->confirmed Data Corroboration G start Highly Purified Compound (Powder) screen Screen Crystallization Conditions (Solvent Systems, Temperature, etc.) start->screen crystal Obtain Diffraction-Quality Single Crystal screen->crystal mount Mount Crystal on Diffractometer crystal->mount diffract Collect X-ray Diffraction Data mount->diffract solve Solve & Refine Crystal Structure diffract->solve end Unambiguous 3D Molecular Structure solve->end

Sources

Efficacy of 5-Chloro-4-hydroxy-2-methoxypyridine-Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic efficacy of various compound classes derived from the 5-Chloro-4-hydroxy-2-methoxypyridine scaffold. It is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth comparison of their biological activities, mechanisms of action, and performance based on available experimental data.

Introduction: The Versatile this compound Scaffold

The this compound core is a versatile heterocyclic scaffold that has given rise to a diverse range of biologically active molecules. The strategic placement of its chloro, hydroxyl, and methoxy groups provides a unique electronic and steric environment, making it a privileged starting point for the design of targeted therapeutics. This guide will explore the efficacy of several distinct classes of compounds based on this scaffold, with a primary focus on their applications in oncology. We will delve into their mechanisms of action as enzyme inhibitors and modulators of key cellular pathways, supported by experimental data from peer-reviewed studies.

I. Dihydropyrimidine Dehydrogenase (DPD) Inhibitors in Cancer Chemotherapy

One of the most well-established applications of a 5-chloro-hydroxypyridine derivative is in the context of fluoropyrimidine-based chemotherapy.

A. Mechanism of Action: Enhancing 5-Fluorouracil Efficacy

5-Chloro-2,4-dihydroxypyridine (CDHP), a close structural analog of the guide's core topic, is a key component of the oral anticancer drug S-1. Its primary role is to inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the rapid degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, CDHP increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor effects.

Interestingly, CDHP has demonstrated biological activity beyond DPD inhibition. Studies have shown that it can prevent lung metastasis of basal-like breast cancer cells by reducing the formation of nascent adhesions, which are crucial for cell migration. This suggests a dual role for CDHP in not only potentiating the cytotoxic effects of 5-FU but also in directly impacting cancer cell motility.

B. Experimental Data: Antiproliferative and Anti-metastatic Effects
Compound ClassTargetCell Line(s)Key FindingsReference
5-Chloro-2,4-dihydroxypyridine (CDHP)DPD / Focal AdhesionBasal-like breast cancer cellsReduced cell migration and lung metastasis in a mouse xenograft model.[1][1]
""5-FU-resistant gastric cancer cellsSynergistically enhanced the antitumor effect of 5-FU.

Experimental Protocol: Wound Healing Assay for Cell Migration

  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in 6-well plates and culture until a confluent monolayer is formed.

  • Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing either the test compound (CDHP) at various concentrations or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells over time. A significant decrease in the rate of wound closure in the presence of the compound indicates inhibition of cell migration.

II. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors in Oncology

The 5-chloro-pyridine scaffold has been incorporated into more complex molecules to target key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

A. Mechanism of Action: Targeting EGFR-Mediated Proliferation

Certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been designed as potent inhibitors of both wild-type EGFR (EGFRWT) and its clinically relevant mutant, EGFRT790M.[2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). By dually targeting both forms of the receptor, these compounds have the potential to overcome this resistance. Their mechanism of action involves binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. This leads to the induction of apoptosis in cancer cells.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Apoptosis Apoptosis EGFR->Apoptosis Compound 5-Chloro-pyridine based Inhibitor Compound->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation HDAC_Inhibition_Workflow cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Compound 5-Chloro-pyrimidine based Inhibitor Compound->HDAC Inhibits Deacetylated_Histones Deacetylated Histones Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Chromatin_Relaxed Chromatin_Condensed Condensed Chromatin (Transcriptionally Inactive) Deacetylated_Histones->Chromatin_Condensed Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxed->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of HDAC Inhibition.

B. Comparative Efficacy of HDAC Inhibitors
CompoundHDAC1 IC50HDAC2 IC50HDAC3 IC50HDAC6 IC50Key FindingsReference
L200.684 µM2.548 µM0.217 µM>1000 µMClass I selective HDAC inhibitor with broad antiproliferative activity against hematological and solid tumor cell lines. [3][3][4]

Experimental Protocol: In Vitro HDAC Activity Assay

  • Reagents: Recombinant human HDAC isozymes (HDAC1, 2, 3, 6), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compounds.

  • Assay Procedure:

    • In a black 96-well plate, add the HDAC enzyme and varying concentrations of the test compound.

    • Add the fluorogenic substrate to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the deacetylation reaction and simultaneously develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.

IV. Monocarboxylate Transporter 4 (MCT4) Inhibitors in Tumor Metabolism

A distinct class of compounds based on the 5-chloro-4-methoxypyridine scaffold has been developed to target tumor metabolism by inhibiting the monocarboxylate transporter 4 (MCT4).

A. Mechanism of Action: Disrupting Lactate Efflux and pH Homeostasis

Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactic acid. To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells upregulate transporters like MCT4 to export lactate. Inhibition of MCT4 leads to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent disruption of glycolytic flux, ultimately reducing cancer cell viability. 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid is a potent and selective MCT4 inhibitor.

B. Efficacy of MCT4 Inhibitors
CompoundTargetCell Line(s)Key FindingsReference
18nMCT4MDA-MB-231Inhibited lactate efflux, reduced cellular viability in MCT4-high expressing cells, and showed antitumor activity in a mouse tumor model.

Experimental Protocol: Lactate Efflux Assay

  • Cell Culture: Culture cancer cells with high MCT4 expression (e.g., MDA-MB-231) in appropriate media.

  • Compound Treatment: Treat the cells with the MCT4 inhibitor at various concentrations for a specified duration.

  • Lactate Measurement:

    • Collect the extracellular culture medium.

    • Lyse the cells to obtain the intracellular fraction.

    • Measure the lactate concentration in both the extracellular and intracellular fractions using a commercially available lactate assay kit (e.g., a colorimetric or fluorometric assay based on lactate oxidase).

  • Data Analysis: Calculate the ratio of intracellular to extracellular lactate. A significant increase in this ratio in the presence of the inhibitor indicates the inhibition of lactate efflux.

V. Summary and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of anticancer agents with distinct mechanisms of action.

Compound ClassPrimary Target(s)Mechanism of ActionTherapeutic Potential
5-Chloro-2,4-dihydroxypyridine (and analogs)DPD, Focal AdhesionEnhancement of 5-FU efficacy, anti-metastaticCombination chemotherapy, anti-metastatic therapy
Indole-2-carboxamidesEGFRWT, EGFRT790MInhibition of cell proliferation, induction of apoptosisTreatment of EGFR-driven cancers, overcoming TKI resistance
5-Chloro-4-((substituted phenyl)amino)pyrimidinesHDACs (Class I)Reversal of epigenetic silencing, induction of apoptosisEpigenetic therapy for hematological and solid tumors
5-substituted-4-methoxypyridine-2-carboxylic acidsMCT4Disruption of tumor metabolism and pH homeostasisTargeting glycolytic tumors, combination with immunotherapy

The successful development of these varied compound classes underscores the importance of scaffold-based drug discovery. The modular nature of the this compound core allows for its incorporation into different molecular architectures to target a wide array of biological processes. Future research in this area could focus on:

  • Dual-target inhibitors: Designing single molecules that can modulate multiple cancer-related pathways simultaneously.

  • Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their clinical translatability.

  • Combination therapies: Investigating the synergistic effects of these compounds with other anticancer agents, including chemotherapy, targeted therapy, and immunotherapy.

By continuing to explore the chemical space around the this compound scaffold, the scientific community can further unlock its potential to deliver novel and effective cancer therapeutics.

References

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology
  • Discovery of 5‑{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology
  • 5-Chloro-2,4-dihydroxypyridine, CDHP, prevents lung metastasis of basal-like breast cancer cells by reducing nascent adhesion form
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050)
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applic
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors
  • Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes
  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold
  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Deriv
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine deriv
  • This compound
  • This compound
  • Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv

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A Comparative Guide to the Biological Activity of Substituted Pyridones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility, arising from multiple sites for substitution and its ability to act as both a hydrogen bond donor and acceptor, has made it a focal point for the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the biological activities of substituted pyridones, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the structure-activity relationships that govern their potency, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their own research in this exciting field.

I. Anticancer Activity of Substituted Pyridones

Substituted pyridones have emerged as a promising class of anticancer agents, exhibiting a range of mechanistic actions that lead to the inhibition of tumor growth and induction of cancer cell death.[3][4] Their efficacy is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and survival signaling pathways.

Comparative Anticancer Potency

The anticancer activity of substituted pyridones is highly dependent on the nature and position of the substituents on the pyridone ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted pyridones against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[5]
2 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)>10[5]
Compound 13a Unsubstituted pyridone derivativeHepG-2 (Liver)0.00238[4]
Compound 7h 3-cyanopyridin-2-one with 3-pyridyl at position 6MCF-7 (Breast)1.89 ± 0.08[6]
Compound 9d 3-cyano-1-methylpyrid-2-one with 4-chlorophenyl at position 6MCF-7 (Breast)2.05 ± 0.08[6]
ABT-751 analogue Pyridine derivativeHCT-116 (Colon)0.52[5]
ABT-751 analogue Pyridine derivativeHepG-2 (Liver)1.40[5]

Expert Analysis: The data clearly indicates that the pyridone core is crucial for the observed anticancer activity, as demonstrated by the higher potency of compound 1 compared to its pyridine analogue 2 [5]. Furthermore, the nature of the substituent plays a significant role. For instance, the unsubstituted pyridone derivative 13a exhibits exceptionally high potency against HepG-2 cells[4]. The presence of a cyano group and various aromatic substituents, as seen in compounds 7h and 9d , also confers potent activity against breast cancer cells[6]. The antimitotic activity of some pyridine derivatives, structurally related to ABT-751, highlights their potential to inhibit tubulin polymerization[5].

Mechanisms of Anticancer Action

Substituted pyridones exert their anticancer effects through multiple mechanisms, most notably by inducing cell cycle arrest and apoptosis. A key pathway implicated in these processes involves the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling cascade.

G cluster_0 Substituted Pyridone cluster_1 Cellular Response Pyridone Substituted Pyridone p53 p53 Upregulation Pyridone->p53 JNK JNK Phosphorylation Pyridone->JNK CyclinD1 Cyclin D1 Downregulation Pyridone->CyclinD1 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest CyclinD1->G2M_Arrest

Mechanistic Insights: Upon treatment with certain substituted pyridones, cancer cells exhibit an upregulation of p53 and its downstream target, the cell cycle inhibitor p21.[5] This leads to the downregulation of cell cycle-associated proteins like cyclin D1, ultimately causing the cells to arrest in the G2/M phase of the cell cycle.[5] Concurrently, these compounds can induce the phosphorylation and activation of JNK, a key regulator of apoptosis.[5][7] Activated JNK can then trigger the apoptotic cascade, leading to programmed cell death.[7] Some pyridone derivatives also function as inhibitors of critical cancer-related enzymes such as topoisomerases and Pim-1 kinase.[6][8][9]

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted pyridone compounds in culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay cluster_3 Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

II. Antiviral Activity of Substituted Pyridones

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Substituted pyridones have demonstrated significant potential in this area, particularly as inhibitors of viral enzymes crucial for replication.[13]

Comparative Antiviral Efficacy

A notable success story for substituted pyridones is their development as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. The table below presents the half-maximal effective concentration (EC50) values for several pyridone-based NNRTIs.

Compound IDTarget VirusTarget EnzymeEC50 (nM)Reference
Nevirapine HIV-1Reverse Transcriptase84[13]
L-697,639 HIV-1Reverse Transcriptase25-50[14]
L-697,661 HIV-1Reverse Transcriptase25-50[14]
Compound 26-trans HIV-1 (Wild-type)Reverse Transcriptase4[15]
Compound 26-trans HIV-1 (Y181C mutant)Reverse TranscriptasePotent[15]
Compound 10a Influenza A VirusRNA-dependent RNA polymerase<3[1]
Compound 15a Influenza A/H1N1Not specified17,400-21,100[11]
Compound 46 Hepatitis C VirusNot specified100[16]

Expert Analysis: The data highlights the remarkable potency of pyridone derivatives against HIV-1 reverse transcriptase, with compounds like 26-trans exhibiting low nanomolar efficacy even against resistant strains[15]. This underscores the importance of structural modifications in overcoming drug resistance. Beyond HIV, substituted pyridones have also shown promise against other viruses, including influenza virus and hepatitis C virus, although the potency can vary significantly depending on the specific derivative and the viral target.[1][11][16]

Mechanism of Antiviral Action: HIV-1 Reverse Transcriptase Inhibition

Pyridone-based NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, located near the polymerase active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle.

G cluster_0 HIV-1 Replication cluster_1 Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Pyridone_NNRTI Pyridone NNRTI Pyridone_NNRTI->RT Binds to allosteric site

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: This assay measures the reduction in the number of viral plaques—localized areas of cell death—in a cell monolayer in the presence of a test compound.

Step-by-Step Methodology:

  • Cell Culture: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the substituted pyridone compound in the same medium.

  • Virus-Compound Incubation: Mix equal volumes of the virus dilutions and the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.[17]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[18]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[19]

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

G cluster_0 Preparation cluster_1 Infection cluster_2 Plaque Development cluster_3 Analysis A Seed Host Cells D Infect Cell Monolayer A->D B Prepare Virus & Compound Dilutions C Incubate Virus & Compound B->C C->D E Add Overlay Medium D->E F Incubate (2-10 days) E->F G Fix & Stain Plaques F->G H Count Plaques & Calculate EC50 G->H

III. Antimicrobial Activity of Substituted Pyridones

The rise of antibiotic resistance is a global health crisis, driving the search for new antimicrobial agents with novel mechanisms of action. Substituted pyridones have demonstrated broad-spectrum activity against both bacteria and fungi.[20]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides MIC values for various substituted pyridones against a panel of pathogenic bacteria and fungi.

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Compound 3d N-amino-5-cyano-6-pyridone derivativeE. coli3.91[21]
Compound 3e N-amino-5-cyano-6-pyridone derivativeE. coli3.91[21]
Compound 7j 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivativeGram-positive bacteria0.25-1[18]
PS900 Highly substituted 2-pyridoneS. aureusBactericidal[20]
PS900 Highly substituted 2-pyridoneE. faecalisBactericidal[20]
Isoxazolo[3,4-b]pyridin-3(1H)-one derivative -Candida parapsilosis< 6.2[22]
Compound 6d Polycyclic pyridone derivativeCandida albicans (biofilm)Inhibitory[12]

Expert Analysis: The data reveals that substituted pyridones can be highly effective against both Gram-negative bacteria like E. coli and various Gram-positive bacteria, including resistant strains[18][20][21]. The potency is again heavily influenced by the substitution pattern, with some derivatives exhibiting MIC values in the low microgram per milliliter range. In addition to their antibacterial properties, certain pyridones show significant antifungal activity, including the inhibition of biofilm formation, a key virulence factor in many fungal infections.[12][22]

Mechanism of Antibacterial Action: DNA Gyrase Inhibition

One of the primary mechanisms by which pyridone derivatives exert their antibacterial effects is through the inhibition of bacterial DNA gyrase.[2] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiled_DNA Relaxed/Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Pyridone_Inhibitor Pyridone Inhibitor Pyridone_Inhibitor->DNA_Gyrase Inhibits enzyme

Mechanistic Insights: By inhibiting DNA gyrase, pyridone-based antibiotics prevent the necessary topological changes in bacterial DNA, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.[2] This mechanism is distinct from that of many commonly used antibiotics, making pyridones attractive candidates for combating resistant infections.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[21][23]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the substituted pyridone compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[21]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare Serial Dilutions of Compound C Inoculate Wells A->C B Prepare Standardized Inoculum B->C D Incubate (16-48h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

IV. Conclusion and Future Directions

Substituted pyridones represent a highly versatile and promising scaffold for the development of novel therapeutics with a broad range of biological activities. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents, coupled with their amenability to chemical modification, makes them an attractive area for continued research and development.

Future efforts should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of pyridone derivatives with their target enzymes to design more potent and selective inhibitors.

  • Exploring Novel Mechanisms: Investigating less-explored mechanisms of action to identify new therapeutic opportunities and overcome existing resistance.

  • Combination Therapies: Evaluating the synergistic effects of substituted pyridones with existing drugs to enhance therapeutic efficacy and combat drug resistance.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify lead compounds with favorable drug-like properties for clinical development.

By leveraging the insights and methodologies presented in this guide, researchers can more effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of the substituted pyridone scaffold.

V. References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Spandidos Publications. [Link]

  • Synthesis of 3'-C-hydroxymethyl-substituted pyrimidine and purine nucleosides as potential anti-hepatitis C virus (HCV) agents. PubMed. [Link]

  • Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence. PubMed. [Link]

  • Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: Further optimization of anti-hepatitis C virus activity. ResearchGate. [Link]

  • Antifungal activities of pyridines and pyrimidines correlate with their... ResearchGate. [Link]

  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. National Center for Biotechnology Information. [Link]

  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. ResearchGate. [Link]

  • Design and development of topoisomerase inhibitors using molecular modelling studies. National Center for Biotechnology Information. [Link]

  • Topoisomerase inhibitor. Wikipedia. [Link]

  • New pyridone, furopyridine and pyrazolo-pyridine derivatives bearing 5,6,7,8-tetrahy-dronaphthalene moiety: Synthesis, antimicrobial and genotoxicity evaluation. ResearchGate. [Link]

  • Mechanisms of action in antifungal drugs. EBSCO. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Pyridopyrimidines as Inhibitors of Hepatitis C Virus. National Center for Biotechnology Information. [Link]

  • Introduction to Antifungal Drugs ; Mechanism of action, Classifications, Uses, Effects, Examples. YouTube. [Link]

  • Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. PubMed. [Link]

  • Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. PubMed. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. National Center for Biotechnology Information. [Link]

  • Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... ResearchGate. [Link]

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. National Center for Biotechnology Information. [Link]

  • Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones. PubMed. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. National Center for Biotechnology Information. [Link]

  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. [Link]

  • Virucidal Activity of the Pyridobenzothiazolone Derivative HeE1-17Y against Enveloped RNA Viruses. National Center for Biotechnology Information. [Link]

  • MIC values of antibacterial activity of N-substituted derivatives of 3. ResearchGate. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. National Center for Biotechnology Information. [Link]

  • Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. PubMed. [Link]

  • JNK signaling as a target for anticancer therapy. PubMed. [Link]

  • JNK, p38, ERK, and SGK1 Inhibitors in Cancer. National Center for Biotechnology Information. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. [Link]

  • Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. National Center for Biotechnology Information. [Link]

  • Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. National Center for Biotechnology Information. [Link]

  • A Highly Substituted Ring-Fused 2-Pyridone Compound Targeting PrfA and the Efflux Regulator BrtA in Listeria monocytogenes. American Society for Microbiology. [Link]

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Benchmarking the performance of 5-Chloro-4-hydroxy-2-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking the Performance of 5-Chloro-4-hydroxy-2-methoxypyridine Derivatives for Drug Discovery

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Its polarity and ionizability can enhance the solubility and bioavailability of drug candidates, making it a highly sought-after scaffold.[1] Within this broad class, this compound derivatives represent a promising, yet underexplored, chemical space. The specific arrangement of chloro, hydroxyl, and methoxy groups offers a unique electronic and steric profile, providing a versatile platform for developing novel inhibitors, particularly for targets like protein kinases.[3][4]

This guide provides a comprehensive framework for benchmarking the performance of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust, comparable data. Our objective is to equip researchers, scientists, and drug development professionals with the methodologies and strategic insights required to identify and advance lead candidates from this valuable chemical series.

Part 1: Foundational Physicochemical and Synthetic Accessibility Benchmarking

Before delving into biological assays, a foundational understanding of a derivative's physicochemical properties and synthetic tractability is critical. These parameters dictate the feasibility of producing the compound at scale and influence its ultimate "drug-likeness."

Key Physicochemical Parameters

A preliminary assessment should include aqueous solubility, chemical stability, and lipophilicity (LogP/LogD). These factors are pivotal for ensuring a compound can be formulated for assays, remain stable under experimental conditions, and possess the requisite properties to cross cellular membranes.

Representative Synthesis Protocol: Functionalization of the Core Scaffold

The ability to reliably and efficiently synthesize a library of derivatives is paramount. The core this compound scaffold can be functionalized through various means. A common strategy involves leveraging the hydroxyl group for ether or ester linkages to introduce diverse side chains (R-groups).

Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol describes the addition of an alkyl group to the 4-hydroxy position, a key site for modification to explore structure-activity relationships (SAR).

  • Deprotonation: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF). Add a strong base, for example, Sodium Hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality Explanation: The hydroxyl proton is not acidic enough for weaker bases. NaH is used to irreversibly deprotonate the hydroxyl group, forming a nucleophilic alkoxide. The reaction is conducted at 0°C to control the exothermic reaction and prevent potential side reactions.

  • Nucleophilic Attack: Allow the reaction mixture to stir at room temperature for 30 minutes. Introduce the desired alkyl halide (R-X, 1.2 equivalents) dropwise.

  • Reaction Monitoring: Let the reaction proceed at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired derivative.

Diagram: Synthetic Workflow

start This compound step1 Deprotonation (NaH, DMF, 0°C) start->step1 step2 Nucleophilic Attack (Alkyl Halide, RT) step1->step2 step3 Quench & Extract (NH4Cl, Ethyl Acetate) step2->step3 purification Column Chromatography step3->purification product Derivative Product purification->product

Caption: General workflow for O-alkylation of the core scaffold.

Part 2: In Vitro Biological Performance Benchmarking

With a library of derivatives in hand, the next phase is to quantitatively assess their biological activity. For scaffolds of this nature, a primary focus is often on kinase inhibition, a validated target class in oncology and inflammation.[5]

Target Engagement & Potency: Biochemical Kinase Assays

The first step is to determine if the derivatives directly interact with and inhibit the enzymatic activity of purified kinases. A biochemical assay isolates the enzyme from a complex cellular environment, providing a clean measure of potency (e.g., IC₅₀).[6]

Rationale for Kinase Panel Selection: The choice of kinases for screening is critical. A rational approach involves:

  • Hypothesis-Driven Selection: If the scaffold is designed based on the structure of a known kinase inhibitor, the primary target and related family members should be included.

  • Broad Profiling: Screening against a diverse panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase Assays) can uncover unexpected activities and provide an early assessment of selectivity.[7][8]

Protocol: In Vitro TR-FRET Kinase Assay (e.g., LanthaScreen®)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity.[9]

  • Reagent Preparation: Prepare assay buffer containing the kinase, a suitable substrate (often a biotinylated peptide), and ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure meaningful IC₅₀ determination.[10]

  • Compound Dispensing: Serially dilute the test derivatives in DMSO and dispense them into a 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

  • Kinase Reaction: Add the kinase/substrate/ATP mixture to the wells to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Causality Explanation: This incubation allows the kinase to phosphorylate the substrate. The presence of an active inhibitor will reduce the amount of phosphorylated product.

  • Detection: Stop the reaction by adding a detection solution containing a terbium-labeled anti-phospho-substrate antibody and a GFP-labeled streptavidin.

  • Signal Reading: After a final incubation period, read the plate on a TR-FRET-compatible plate reader. The ratio of the acceptor (GFP) to donor (terbium) emission is calculated. A lower TR-FRET ratio indicates less substrate phosphorylation and thus higher kinase inhibition.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Biochemical Assay Workflow

cluster_prep Preparation cluster_rxn Reaction & Detection c Serial Dilution of Derivatives plate Dispense into 384-well plate c->plate k Kinase/Substrate/ATP Mixture k->plate incubate Incubate (e.g., 60 min) plate->incubate detect Add TR-FRET Detection Reagents incubate->detect read Read TR-FRET Signal detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for a TR-FRET biochemical kinase assay.

Data Presentation: Comparative Kinase Inhibition

DerivativeR-GroupTarget Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Off-Target Kinase C IC₅₀ (nM)Selectivity (B/A)
CHMP-001 Methyl151,500>10,000100
CHMP-002 Ethyl252,000>10,00080
CHMP-003 Isopropyl1205,000>10,00042
CHMP-004 Phenyl8400>10,00050
Control Drug -10502,0005

Note: Data are hypothetical and for illustrative purposes only.

Cellular Activity & Cytotoxicity: Cell-Based Assays

While biochemical assays measure target engagement, cell-based assays determine a compound's ability to exert a biological effect in a more complex physiological system.[8] They account for factors like cell permeability and stability in the cellular milieu.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP levels, an indicator of metabolically active, viable cells.[11]

  • Cell Plating: Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well, white-walled plates at a predetermined density.[12] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test derivatives. Include vehicle (DMSO) controls.

  • Incubation: Return the plates to the incubator for 72 hours.

    • Causality Explanation: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a robust window to observe the anti-proliferative effects of a compound.

  • Lysis and Signal Generation: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and contains luciferase and its substrate. The amount of light produced by the luciferase reaction is directly proportional to the amount of ATP present.

  • Signal Reading: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signals to the vehicle control. Plot the percentage of cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Comparative Anti-Proliferative Activity

DerivativeCell Line A (e.g., HCT-116) GI₅₀ (µM)Cell Line B (e.g., MCF-7) GI₅₀ (µM)Cell Line C (Non-cancerous) GI₅₀ (µM)Therapeutic Index (C/A)
CHMP-001 0.51.2>50>100
CHMP-002 0.82.5>50>62.5
CHMP-003 5.210.8>50>9.6
CHMP-004 0.20.925125
Control Drug 0.10.4550

Note: Data are hypothetical and for illustrative purposes only.

Part 3: Early Pharmacokinetic (ADME) Profiling

Excellent potency is meaningless if a compound cannot reach its target in a living system. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for de-risking candidates.[13]

Protocol: In Vitro Metabolic Stability Assay

This assay evaluates how quickly a compound is metabolized by liver enzymes, a primary route of drug clearance.

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer.

  • Initiation: Pre-warm the HLM mixture to 37°C. Add the test compound (at a low, non-saturating concentration, e.g., 1 µM) to initiate the reaction.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Data Presentation: Comparative Early ADME Properties

DerivativeHLM Stability (t₁/₂ min)Plasma Protein Binding (%)
CHMP-001 4592%
CHMP-002 6588%
CHMP-003 >12075%
CHMP-004 1599.5%
Control Drug 3095%

Note: Data are hypothetical and for illustrative purposes only.

Part 4: Integrated Performance Analysis & Lead Selection

The final step is to integrate all benchmark data to make an informed decision on which derivatives to advance. This process involves balancing potency, selectivity, cellular activity, and drug-like properties.

Diagram: Lead Selection Decision Matrix

cluster_decision Candidate Prioritization data Biochemical Potency (IC50) Cellular Activity (GI50) Kinase Selectivity Metabolic Stability (t1/2) lead Lead Candidate data:f0->lead High data:f1->lead High data:f2->lead High data:f3->lead Good optimize Requires Optimization data:f0->optimize High data:f1->optimize Moderate data:f2->optimize Good data:f3->optimize Poor deprioritize Deprioritize data:f0->deprioritize Low data:f1->deprioritize Low

Caption: Decision logic for prioritizing derivatives based on integrated data.

Analysis Example:

  • CHMP-004 shows excellent biochemical potency and cellular activity but suffers from very high plasma protein binding and poor metabolic stability. This profile suggests it might be a potent tool compound but would likely require significant medicinal chemistry efforts to improve its ADME properties for in vivo use.

  • CHMP-001 displays a good balance of high potency, reasonable selectivity, and moderate stability. It represents a strong starting point for further optimization.

  • CHMP-003 is very stable but lacks the required potency. This suggests the isopropyl R-group is detrimental to activity.

Conclusion

Benchmarking the performance of a new derivative series like the 5-Chloro-4-hydroxy-2-methoxypyridines requires a multi-parameter approach that is both systematic and grounded in scientific rationale. By integrating assessments of synthetic accessibility, biochemical potency, cellular efficacy, and early ADME properties, researchers can build a comprehensive performance profile for each molecule. This data-driven strategy, supported by robust and well-justified protocols, enables the confident selection of lead candidates with the highest probability of success in the challenging journey of drug discovery and development.

References

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A Senior Application Scientist's Guide to the In Vitro Evaluation of 5-Chloro-4-hydroxy-2-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 5-Chloro-4-hydroxy-2-methoxypyridine scaffold represents a compelling starting point for drug discovery. This structural motif is a classic example of a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. Analogs derived from related methoxypyridine and chlorinated aromatic cores have demonstrated a wide spectrum of biological activities, including potent antituberculosis, anticancer, and enzyme inhibitory effects.[1][2][3] Specifically, various substituted methoxypyridine derivatives have been investigated as inhibitors of critical cellular signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[2]

The objective of this guide is to provide drug development professionals with a comprehensive, scientifically-grounded framework for the systematic in vitro evaluation of novel this compound analogs. Our approach is designed to not only assess the biological activity of individual compounds but also to facilitate a robust comparison between analogs. This allows for the establishment of a clear Structure-Activity Relationship (SAR), which is paramount for guiding medicinal chemistry efforts toward compounds with enhanced potency, selectivity, and drug-like properties.

We will proceed through a logical, multi-tiered experimental workflow, beginning with a foundational assessment of cytotoxicity to establish a baseline of biological effect, followed by a deeper dive into target-specific mechanistic assays.

Part 1: The Foundational Screen — Assessing Cellular Viability and Cytotoxicity

Expertise & Causality: Before investigating any specific mechanism of action (e.g., enzyme inhibition), it is imperative to first understand the effect of a compound on overall cell health and viability. This initial cytotoxicity screen serves two primary purposes: 1) it identifies compounds with direct cytotoxic potential, a desirable trait for anticancer agents, and 2) it establishes a critical concentration range for subsequent, more sensitive mechanistic assays, ensuring that observed effects are not merely a byproduct of widespread cell death.[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose due to its reliability and reproducibility.[5][6] Its mechanism is predicated on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of this formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active (i.e., viable) cells.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a self-validating system when appropriate controls (vehicle, untreated, and positive control) are included.

  • Cell Seeding:

    • Harvest cultured cells (e.g., MCF-7 breast cancer cell line) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed the cells into a 96-well flat-bottom microplate at a pre-optimized density (typically 5,000–10,000 cells per well) in 100 µL of complete culture medium.

    • Causality: Seeding density is critical; too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial optimization experiment is always recommended.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare a stock solution of each this compound analog in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective analog concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell monolayer.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

Comparison of Common Cell Viability Assays

While the MTT assay is robust, other methods exist with distinct advantages. The choice of assay can depend on the specific cell type, compound properties, and available equipment.

AssayPrincipleAdvantagesLimitations
MTT Mitochondrial reductase converts tetrazolium salt to insoluble purple formazan.Cost-effective, well-established, high reproducibility.[7]Requires a solubilization step; insoluble formazan can be toxic.[8]
MTS/XTT Similar to MTT, but produces a water-soluble formazan product.Simpler workflow (no solubilization step), higher throughput.[9]Reagents can have higher background noise and interfere with some compounds.
WST-8 Utilizes a highly water-soluble tetrazolium salt, offering greater stability.Very low cytotoxicity, allowing for longer incubation times.[8]Can be more expensive than MTT.
CellTiter-Glo® Measures ATP levels via a luciferase-based luminescent signal.Extremely sensitive, rapid (10-30 min protocol), suitable for HTS.[7]ATP levels can fluctuate with metabolic state, not just viability.

Part 2: Mechanistic Insights — Target-Specific Kinase Inhibition Assay

Expertise & Causality: Many pyridine-containing heterocyclic compounds exert their biological effects by inhibiting protein kinases.[2] After identifying analogs with significant cytotoxic activity, the next logical step is to determine if this activity is mediated through the inhibition of a specific kinase target. An in vitro enzymatic assay isolates the kinase and substrate from other cellular components, providing a direct measure of the compound's inhibitory potential on the target itself.

This allows researchers to distinguish between compounds that are broadly cytotoxic and those that act through a specific, targeted mechanism. Comparing the enzymatic IC₅₀ (potency against the isolated enzyme) with the cellular IC₅₀ (potency in a whole-cell environment) is crucial for understanding a compound's cell permeability and target engagement in a physiological context.

Detailed Protocol: Fluorescence-Based Kinase Inhibition Assay

This protocol describes a common, high-throughput method for assessing kinase inhibition. It is a self-validating system provided that no-enzyme, no-substrate, and no-ATP controls are included to establish baseline signals.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer optimized for the specific kinase of interest (e.g., Tris-HCl, MgCl₂, DTT, BSA).

    • Enzyme: Dilute the purified recombinant kinase enzyme to a working concentration (e.g., 2x the final concentration) in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP at a concentration close to its Michaelis-Menten constant (Kₘ).

    • Causality: Using an ATP concentration near the Kₘ is critical for accurately determining the potency of ATP-competitive inhibitors. High ATP concentrations can overcome competitive inhibition, leading to an overestimation of the IC₅₀ value.

    • Detection Reagent: Prepare the detection solution, which typically contains antibodies or reagents that specifically recognize the phosphorylated substrate.

  • Assay Procedure:

    • Dispense 10 µL of each analog dilution (in DMSO/buffer) into the wells of a low-volume 384-well plate.

    • Add 10 µL of the 2x kinase solution to each well to initiate the pre-incubation of the enzyme with the inhibitor. Incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP mix.

    • Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution or the detection reagent as per the manufacturer's instructions.

  • Signal Detection & Data Analysis:

    • Measure the signal (e.g., fluorescence intensity, fluorescence polarization, or luminescence) using a compatible plate reader.

    • The signal generated is proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression analysis to determine the enzymatic IC₅₀ value.

Part 3: Comparative Data Synthesis and Presentation

To effectively build a structure-activity relationship (SAR), the data generated must be organized and presented in a clear, comparative format. This allows for the direct correlation of chemical modifications with changes in biological activity.

Table 1: Comparative Cytotoxicity of this compound Analogs

This table provides a head-to-head comparison of the cytotoxic potency of each analog across different cell lines, which can also reveal cell-type-specific effects.

Analog IDR¹-Group ModificationR²-Group ModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Parent -H-H25.431.228.9
Analog A -F (para)-H15.218.517.1
Analog B -OCH₃ (para)-H45.852.149.3
Analog C -H-CH₃8.910.39.5
Analog D -F (para)-CH₃2.1 3.4 2.8

Data shown are for illustrative purposes only.

Table 2: Comparative Enzymatic Potency and Selectivity of Analogs

This table integrates cellular and enzymatic data to evaluate on-target potency and selectivity. The Selectivity Index helps prioritize compounds that are potent against the target enzyme but have lower general cytotoxicity.

Analog IDKinase Target X IC₅₀ (µM)Cytotoxicity IC₅₀ (µM, MCF-7)Selectivity Index (Cytotoxicity/Kinase)
Parent 10.525.42.4
Analog A 5.115.23.0
Analog C 2.38.93.9
Analog D 0.4 2.15.3

Data shown are for illustrative purposes only. A higher selectivity index is generally desirable.

Part 4: Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological mechanisms in an easily digestible format.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Prep cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Analog Synthesis QC QC & Purification (NMR, LC-MS) Synthesis->QC Stock Stock Solution (DMSO) QC->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Enzymatic Kinase Assay (Fluorescence) Stock->Enzymatic CellCulture Cell Culture (e.g., MCF-7, A549) CellCulture->Cytotoxicity Cytotoxicity->Enzymatic Active Hits IC50_Cell Cellular IC50 Determination Cytotoxicity->IC50_Cell IC50_Enzyme Enzymatic IC50 Determination Enzymatic->IC50_Enzyme SAR SAR Analysis & Lead Optimization IC50_Cell->SAR IC50_Enzyme->SAR

Caption: General experimental workflow for the in vitro evaluation of novel analogs.

Representative PI3K/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT P TSC TSC1/2 AKT->TSC P mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Compound 5-Chloro-4-hydroxy- 2-methoxypyridine Analog Compound->PI3K Compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyridine-based inhibitors.

Conclusion

The in vitro evaluation of novel this compound analogs requires a systematic, multi-faceted approach. By logically progressing from broad assessments of cytotoxicity to specific, mechanistic enzyme inhibition assays, researchers can efficiently characterize compound activity. The rigorous collection and comparative presentation of data, as outlined in this guide, are essential for building a robust structure-activity relationship. This, in turn, empowers medicinal chemists to rationally design and synthesize next-generation analogs with superior therapeutic potential, accelerating the journey from a promising scaffold to a viable drug candidate.

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A Spectroscopic Guide to Differentiating 5-Chloro-4-hydroxy-2-methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can significantly impact a drug's efficacy, safety, and patentability. This guide provides a comprehensive spectroscopic comparison of 5-Chloro-4-hydroxy-2-methoxypyridine and its key positional isomers. By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can confidently distinguish between these closely related compounds.

The Challenge of Isomeric Differentiation

This compound is a substituted pyridine derivative that, along with its isomers, serves as a valuable building block in the synthesis of various biologically active molecules. The subtle differences in the arrangement of the chloro, hydroxy, and methoxy substituents on the pyridine ring give rise to unique physicochemical properties and, consequently, distinct spectroscopic fingerprints. Misidentification of these isomers can lead to unforeseen challenges in reaction optimization, impurity profiling, and the interpretation of structure-activity relationships.

cluster_0 Key Isomers of this compound This compound This compound 3-Chloro-4-hydroxy-2-methoxypyridine 3-Chloro-4-hydroxy-2-methoxypyridine 6-Chloro-4-hydroxy-2-methoxypyridine 6-Chloro-4-hydroxy-2-methoxypyridine 4-Chloro-2-hydroxy-5-methoxypyridine 4-Chloro-2-hydroxy-5-methoxypyridine M Molecular Ion (M+) M_minus_CH3 [M-CH3]+ M->M_minus_CH3 Loss of methyl radical M_minus_CO [M-CO]+ M->M_minus_CO Loss of carbon monoxide M_minus_Cl [M-Cl]+ M->M_minus_Cl Loss of chlorine radical M_minus_OCH3 [M-OCH3]+ M->M_minus_OCH3 Loss of methoxy radical Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent FTIR FTIR Sample->FTIR Prepare KBr pellet or thin film GCMS GCMS Sample->GCMS Dissolve in volatile solvent Data_Analysis Data_Analysis NMR->Data_Analysis ¹H, ¹³C Spectra FTIR->Data_Analysis IR Spectrum GCMS->Data_Analysis Chromatogram & Mass Spectrum

A Comparative Guide to the Purity Analysis of Synthesized 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Chloro-4-hydroxy-2-methoxypyridine, a substituted pyridine derivative of increasing interest in medicinal chemistry.

As Senior Application Scientists, our goal is to extend beyond procedural descriptions to offer a causal understanding of experimental choices. The methodologies presented herein are designed to be self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Synthetic Landscape: A Proposed Pathway and Potential Impurities

A specific, detailed synthesis protocol for this compound is not widely published. However, based on established pyridine chemistry, a plausible synthetic route can be postulated, commencing from 2-methoxy-4-pyridone. This proposed pathway is crucial for anticipating potential process-related impurities.

A likely synthesis involves the chlorination of 2-methoxy-4-pyridone. The reaction conditions for such a transformation would need to be carefully controlled to achieve the desired regioselectivity.

Based on this proposed synthesis, a range of potential impurities could arise, including:

  • Starting Material: Unreacted 2-methoxy-4-pyridone.

  • Isomeric Impurities: Formation of other chlorinated isomers, such as 3-Chloro-4-hydroxy-2-methoxypyridine or 3,5-dichloro-4-hydroxy-2-methoxypyridine, due to non-regioselective chlorination.[1]

  • Over-reaction Products: Dichlorinated or trichlorinated species.

  • By-products: Impurities arising from side reactions or decomposition of reagents.

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the identification and qualification of such impurities in new drug substances.[2][3][4]

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate determination of purity and the effective detection of the aforementioned impurities. Here, we compare the most relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[5][6][7]

Principle: Separation is achieved based on the differential partitioning of the analyte and its impurities between a stationary phase (typically a C18 column) and a liquid mobile phase.[6]

Strengths for this compound Analysis:

  • Excellent Resolution: Capable of separating closely related structural isomers and other process-related impurities.

  • High Sensitivity: UV detection allows for the quantification of impurities at very low levels, often in the parts-per-million (ppm) range.[7]

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

Considerations:

  • Method Development: Requires careful optimization of mobile phase composition, column type, and gradient to achieve optimal separation.

  • Reference Standards: Accurate quantification of impurities necessitates the availability of corresponding reference standards.

Table 1: Comparison of HPLC and GC-MS for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.
Resolution Excellent for isomers and closely related compounds.High, particularly with capillary columns.
Sensitivity High (UV, DAD, MS detectors).Very high (MS detector).
Identification Retention time comparison with standards; MS for structural information.Mass spectral library matching for definitive identification.[8]
Sample Derivatization Generally not required.May be required for non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8]

Principle: The sample is vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer.

Strengths for this compound Analysis:

  • High Specificity: The mass spectrometer provides detailed structural information, enabling confident identification of impurities, even without reference standards.[8]

  • Excellent Sensitivity: Capable of detecting trace-level impurities.

Considerations:

  • Volatility: this compound may require derivatization to increase its volatility and thermal stability for GC analysis.

  • Thermal Degradation: The high temperatures used in the GC inlet can potentially cause degradation of the analyte or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[9][10][11]

Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Strengths for this compound Analysis:

  • Definitive Structural Information: Provides unambiguous confirmation of the chemical structure of the synthesized compound and its impurities.[9]

  • Quantitative Analysis (qNMR): Can be used for quantitative analysis without the need for a specific reference standard for each impurity.

Considerations:

  • Sensitivity: Generally less sensitive than chromatographic methods.

  • Spectral Complexity: Complex mixtures can lead to overlapping signals, making interpretation challenging.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13][14]

Principle: Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

Strengths for this compound Analysis:

  • Functional Group Identification: Can confirm the presence of key functional groups such as hydroxyl (-OH), methoxy (-OCH3), and the pyridine ring.

  • Rapid Screening: Provides a quick assessment of the compound's identity.

Considerations:

  • Limited for Purity: Not well-suited for quantifying impurities, especially those that are structurally similar to the main compound.

  • Broad Peaks: The hydroxyl group can lead to broad absorption bands, which may obscure other important spectral features.[12]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.

Principle: The sample is combusted, and the resulting gases are separated and quantified to determine the elemental composition.

Strengths for this compound Analysis:

  • Confirmation of Empirical Formula: Verifies that the elemental composition of the synthesized compound matches the theoretical values.

  • Detection of Inorganic Impurities: Can indicate the presence of inorganic impurities. The United States Pharmacopeia (USP) General Chapters <232> and <233> provide limits and procedures for elemental impurities.[15][16][17][18][19]

Considerations:

  • Non-specific: Does not provide information about the nature of organic impurities.

  • Requires High Purity: The sample must be highly pure to obtain accurate results.

Experimental Protocols

HPLC Method for Purity Analysis

This protocol is a general guideline and should be optimized for the specific instrumentation and sample.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Integrate all peaks and calculate the area percentage of the main peak and all impurities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Column, Detector) MobilePhase->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Report Purity Report Integration->Report NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve Sample in Deuterated Solvent NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Acquisition Acquire 1H Spectrum NMR_Spec->Acquisition Processing Spectral Processing Acquisition->Processing Interpretation Structural Interpretation Processing->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: NMR workflow for structural confirmation.

Conclusion: An Integrated Approach to Purity Assurance

A comprehensive purity analysis of synthesized this compound necessitates a multi-faceted approach. While HPLC stands out as the primary technique for quantitative purity determination and impurity profiling due to its high resolution and sensitivity, orthogonal methods are crucial for a complete and reliable assessment.

  • HPLC should be employed for routine purity testing and quantification of known and unknown impurities.

  • GC-MS is invaluable for the identification of volatile impurities and for providing structural information when reference standards are unavailable.

  • NMR Spectroscopy is essential for the definitive structural confirmation of the final product and for the characterization of isolated impurities.

  • FT-IR Spectroscopy serves as a rapid identity check.

  • Elemental Analysis confirms the elemental composition and helps to rule out significant inorganic contamination.

By integrating these techniques, researchers and drug development professionals can establish a robust and self-validating system for the purity analysis of this compound, ensuring the quality and consistency required for its intended applications.

References

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  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
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  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]
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Confirming the regioselectivity of reactions with 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselectivity of 5-Chloro-4-hydroxy-2-methoxypyridine in Key Synthetic Transformations

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone scaffold, prized for their presence in a multitude of bioactive molecules. Among these, this compound is a highly functionalized and versatile building block. Its synthetic utility, however, is not merely a function of the groups it carries, but is critically dependent on the regiochemical outcome of subsequent reactions. Understanding and predicting the site of reaction on this electron-rich, yet halogenated, pyridine ring is paramount for its effective use in complex molecule synthesis.

This guide provides a comprehensive analysis of the regioselectivity of this compound in key reaction classes. We will dissect the electronic interplay of its substituents, compare its reactivity profile with relevant alternatives, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: The Electronic Landscape of this compound

The regioselectivity of any aromatic system is dictated by the electronic nature of its substituents. In this compound, we have a fascinating interplay of competing and cooperating electronic effects.

  • 2-Methoxy Group (-OCH₃): A potent activating group that donates electron density via a +R (resonance) effect. It is strongly ortho, para-directing.

  • 4-Hydroxy Group (-OH): Another powerful activating group, also a +R π-donor. It is also strongly ortho, para-directing. In the context of the pyridine ring, it can exist in equilibrium with its pyridone tautomer, which can influence reactivity.

  • 5-Chloro Group (-Cl): An electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+R effect). Overall, it is deactivating but is considered an ortho, para-director.[1][2]

The combined influence of these groups renders the pyridine ring significantly electron-rich, predisposing it to electrophilic aromatic substitution, while making traditional nucleophilic aromatic substitution (SₙAr) at the C5 position more challenging compared to electron-deficient systems. The synergistic +R effects of the -OH and -OCH₃ groups overwhelmingly direct electrophiles to the C3 and C5 positions. Since C5 is blocked, the C3 position becomes the primary site for electrophilic attack.

G subst Substituent Effects on this compound ring Pyridine Ring C2 (-OCH3) C3 C4 (-OH) C5 (-Cl) C6 OCH3_effect -OCH3 Effect (+R) Activates C3 & C5 ring:C2->OCH3_effect OH_effect -OH Effect (+R) Activates C3 & C5 ring:C4->OH_effect Cl_effect -Cl Effect (-I, +R) Deactivates Ring Directs Ortho/Para (C4, C6) ring:C5->Cl_effect outcome Combined Outcome Strongest Activation at C3 Moderate Activation at C6 Deactivation for SNAr at C5

Caption: Interplay of substituent electronic effects.

Pillar 2: Comparative Analysis of Regioselectivity

A. Electrophilic Aromatic Substitution (EAS)

Given the strong activation provided by the methoxy and hydroxy groups, this compound is primed for electrophilic substitution, a reaction that is often challenging for the parent pyridine ring which requires harsh conditions.[3][4] The key question is one of regioselectivity.

Prediction and Comparison:

The synergistic directing effects of the C2-methoxy and C4-hydroxy groups strongly favor electrophilic attack at the C3 position. The C6 position is a potential secondary site, but it is only ortho to the deactivating chloro group and meta to the strongly activating hydroxy group, making it significantly less favored.

To illustrate this, we compare the nitration of our target molecule with that of 2-amino-5-chloropyridine, where a similar directing effect is observed.

CompoundReagentsMajor Product PositionYield (%)Rationale
This compound HNO₃ / H₂SO₄3-Nitro High (Predicted)Convergent activation from -OH and -OCH₃ at C3.
2-Amino-5-chloropyridineHNO₃ / H₂SO₄3-Nitro ~70-80%[5]Strong activation and ortho-direction from the -NH₂ group.
PyridineFuming H₂SO₄, KNO₃, 300°C3-NitroLowElectron-deficient ring requires harsh conditions for meta-substitution.[6]

This comparison underscores the powerful, directing influence of the activating groups, enabling selective functionalization under relatively controlled conditions.

G Start This compound Reagent Electrophile (E+) e.g., NO2+ Start->Reagent Intermediate_C3 Arenium Ion Intermediate (Attack at C3) Reagent->Intermediate_C3 Favored Pathway (Stabilized by -OH & -OCH3) Intermediate_C6 Arenium Ion Intermediate (Attack at C6) Reagent->Intermediate_C6 Disfavored Pathway Product_C3 Major Product 3-Substituted Intermediate_C3->Product_C3 -H+ Product_C6 Minor/No Product 6-Substituted Intermediate_C6->Product_C6 -H+

Caption: Predicted regioselectivity for electrophilic attack.

B. Cross-Coupling Reactions: A Case for Suzuki Coupling

The C5-chloro substituent provides a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a workhorse in C-C bond formation.[7] The reactivity of organic halides in Suzuki couplings generally follows the trend I > Br > Cl.[7] Therefore, while feasible, coupling at the C5-Cl position requires more forcing conditions compared to its bromo or iodo counterparts.

Comparison of Reactivity:

Let's compare the expected reactivity of our target molecule with its bromo-analogue, 5-Bromo-4-hydroxy-2-methoxypyridine, in a Suzuki coupling with Phenylboronic acid.

SubstrateCatalyst System (Typical)TemperatureRelative Reaction RateExpected Yield
This compound Pd(PPh₃)₄, Strong Base (e.g., K₃PO₄)High (e.g., 100-120°C)SlowerModerate to Good
5-Bromo-4-hydroxy-2-methoxypyridinePd(PPh₃)₄, Weaker Base (e.g., Na₂CO₃)Lower (e.g., 80-100°C)FasterGood to Excellent

The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond necessitates a higher activation energy for the initial oxidative addition step in the catalytic cycle, thus requiring more forcing conditions.[8] This comparison is critical for experimental design, guiding the choice of catalyst, base, and temperature to achieve efficient coupling.

Pillar 3: Field-Proven Experimental Protocols

Trustworthiness in synthetic guidance comes from detailed, reproducible protocols. Below are representative procedures for the regioselective functionalization of this compound.

Protocol 1: Regioselective Nitration at the C3 Position

This protocol is designed to achieve selective nitration at the most electronically favored C3 position.

Methodology:

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid (10 mL) in a round-bottom flask cooled to 0°C in an ice bath, add this compound (1.0 g, 6.2 mmol) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reagent Addition: Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated sulfuric acid (2 mL) and fuming nitric acid (1 mL) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). A precipitate should form.

  • Neutralization & Extraction: Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-Chloro-3-nitro-4-hydroxy-2-methoxypyridine.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol provides robust conditions for the C-C bond formation at the C5-chloro position.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Step 1: Setup - Add Substrate, Boronic Acid, Base (K3PO4) to flask. Degas Step 2: Degas - Evacuate and backfill with Argon (3x). Prep->Degas Add_Cat Step 3: Add Reagents - Add Solvent (Dioxane). - Add Pd(PPh3)4 catalyst. Degas->Add_Cat Heat Step 4: Heat - Reflux at 110°C for 12-24h. - Monitor by TLC/LC-MS. Add_Cat->Heat Filter Step 5: Filter - Cool to RT. - Dilute with EtOAc. - Filter through Celite. Heat->Filter Extract Step 6: Extract - Wash filtrate with water/brine. Filter->Extract Purify Step 7: Purify - Dry, concentrate, and purify via column chromatography. Extract->Purify Product Final Product 5-Aryl-4-hydroxy- 2-methoxypyridine Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling protocol.

Methodology:

  • Reactant Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution) via syringe, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to afford the desired 5-aryl-4-hydroxy-2-methoxypyridine.

Conclusion

The reactivity of this compound is a nuanced subject governed by the precise interplay of its three distinct substituents. For electrophilic aromatic substitution, the powerful activating and directing effects of the hydroxyl and methoxy groups create a highly selective pathway for functionalization at the C3 position. Conversely, these same electron-donating groups temper the reactivity of the C5-chloro position towards cross-coupling reactions, necessitating more robust conditions than would be required for a bromo-analogue. By understanding these fundamental principles and employing validated protocols, researchers can confidently leverage this valuable pyridine derivative to construct complex molecular architectures with a high degree of regiochemical control.

References

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
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  • Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?[Link]
  • brainly.com. (2023). Compare the activity of pyridine, pyrimidine, pyrrole, and benzene in electrophilic substitution reactions. [Link]
  • Química Organica.org. Electrophilic substitution on pyridine. [Link]
  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
  • ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
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  • YouTube. (2022).
  • RSC Publishing. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
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  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • RSC Publishing. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]
  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical intermediate extends far beyond its role in a synthesis pathway. The final step—proper disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-Chloro-4-hydroxy-2-methoxypyridine (CAS No: 1196146-71-0), a halogenated pyridine derivative frequently used in the development of novel therapeutics. Our focus is not merely on the "how," but the "why," ensuring that every step is understood in the context of chemical reactivity and safety.

Critical Safety Assessment: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many functionalized pyridine rings, presents several potential health effects that dictate our handling and disposal strategy.

The primary hazards are consistently identified across safety data sheets for structurally similar compounds and are summarized below.[1][2][3] It is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1]

Table 1: GHS Hazard and Precautionary Statements

GHS ClassificationCodeStatementSource
Hazard Statements H302Harmful if swallowed.[1][3]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
P264Wash hands and any exposed skin thoroughly after handling.[1][3]
P270Do not eat, drink or smoke when using this product.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2][5]

Causality of Hazards: The reactivity of the pyridine ring, combined with the chloro- and hydroxyl- functional groups, contributes to its irritant properties. The nitrogen atom can interact with biological macromolecules, while the halogenated nature necessitates specific disposal considerations to prevent environmental persistence.

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins long before the waste technician arrives. It starts with meticulous segregation at the point of generation.

The "Halogenated" Distinction: this compound is a halogenated organic compound due to the carbon-chlorine bond in its structure.[6] This is the single most important classification for its disposal. Under guidelines from the U.S. Environmental Protection Agency (EPA), halogenated organic wastes must not be mixed with non-halogenated organic wastes.[7]

Why Segregate? The primary reason for segregation is the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration.[8] Co-mingling them with non-halogenated solvents can complicate the incineration process and may violate the permits of the disposal facility.

Containment Protocol:

  • Select a Compatible Container: Use a designated, sealable waste container made of materials compatible with pyridine derivatives, such as high-density polyethylene (HDPE) or glass.[9] Ensure the container is in good condition, free from cracks or leaks.

  • Labeling is Non-Negotiable: Immediately label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials, particularly strong oxidizing agents.[1][10]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

G cluster_lab In the Laboratory cluster_ehs Institutional EHS / Contractor A Step 1: Waste Generation (Pure compound, contaminated labware, reaction mixtures) B Step 2: Hazard Assessment (Review SDS, identify as Halogenated) A->B Characterize C Step 3: Segregation (Place in dedicated Halogenated Organic Waste container) B->C Classify D Step 4: Containerization & Labeling (Use sealed, compatible container. Label with contents and hazards) C->D Contain E Step 5: Secure Storage (Store in designated satellite accumulation area) D->E Store Safely F Step 6: Schedule Pickup (Contact EHS for waste collection) E->F Request G Step 7: Final Disposition (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) F->G Transport H Step 8: Destruction (High-temperature incineration per EPA regulations) G->H Process

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-4-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with 5-Chloro-4-hydroxy-2-methoxypyridine. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that validates and protects your invaluable research.

Understanding the Hazard Profile: A Causal Analysis

Based on data from similar chlorinated and hydroxylated pyridines, we must assume that this compound presents the following primary hazards:

  • Skin Irritation (Category 2): Like many chlorinated pyridines, it is likely to cause skin irritation upon contact.[3][4][5][6]

  • Serious Eye Irritation (Category 2/2A): Direct contact with the eyes is expected to cause serious irritation.[3][4][5][6]

  • Respiratory Irritation (Category 3): Inhalation of the dust or powder can irritate the nose, throat, and respiratory system.[3][4][5][6]

  • Harmful if Swallowed (Category 4): Ingestion may lead to adverse health effects.[3][6][7][8]

This hazard assessment dictates a stringent, multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

The Core Ensemble: Your First Line of Defense

All handling of this compound, regardless of scale, must occur within a certified chemical fume hood to control airborne contaminants.[1][9][10] The following PPE constitutes the non-negotiable minimum for any task involving this compound.

Dermal Protection: Beyond the Lab Coat
  • Primary Barrier (Lab Coat): A fully-buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is mandatory. This is your primary barrier against incidental splashes and spills.

  • Hand Protection (Gloves): Glove selection is critical. While nitrile gloves are commonly used in laboratories and are often recommended for general pyridine handling, some sources suggest butyl rubber for greater resistance to certain pyridines.[1][9][10] Given the lack of specific data for this compound, a double-gloving strategy is the most trustworthy approach.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A heavier-duty nitrile or neoprene glove.

    • Causality: Double-gloving provides a robust barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for any signs of degradation or perforation before use.[11]

Ocular Protection: An Impenetrable Shield
  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear indirect-vent, impact- and splash-resistant chemical goggles that seal snugly against the face.[1][9][12] This design prevents entry of splashes or fine particulates from the top, bottom, and sides.

  • Face Shield (Task-Dependent): When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a face shield must be worn in addition to chemical splash goggles.[12] The goggles provide the primary seal against chemical entry, while the face shield protects the entire face from the volume and kinetic energy of a potential splash.

Respiratory Protection: Engineering Controls First
  • Primary Control (Chemical Fume Hood): All manipulations of solid or dissolved this compound must be performed inside a properly functioning chemical fume hood.[1][10][11] This is the most effective way to prevent inhalation of dust or vapors.

  • Secondary Control (Respirator): In the event of a significant spill outside of a fume hood or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 dust mask for solids) is necessary.[10][11] Note that respirator use requires prior medical clearance, fit-testing, and training.[10]

PPE Selection Workflow: A Decision-Making Framework

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory operations.

Laboratory Task Risk Assessment Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid High risk of inhaling fine powder.Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatChemical Fume Hood
Preparing Solutions Risk of splashes and spills.Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatChemical Fume Hood
Running Reaction Risk of splashes, especially during transfers or quenching.Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat, consider a Chemically Resistant ApronChemical Fume Hood
Handling Spills High risk of direct contact and inhalation.Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemically Resistant ApronChemical Fume Hood (if possible); NIOSH-approved respirator

This decision-making process can be visualized as a workflow.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Execution Start Identify Task (e.g., Weighing, Reaction) AssessRisk Assess Exposure Risk (Splash, Inhalation) Start->AssessRisk BasePPE Mandatory Base PPE: - Lab Coat - Double Gloves - Splash Goggles AssessRisk->BasePPE All Tasks FumeHood Work in Fume Hood BasePPE->FumeHood AdditionalPPE Add Task-Specific PPE FumeHood->AdditionalPPE FaceShield Add Face Shield AdditionalPPE->FaceShield High Splash Risk Apron Add Resistant Apron AdditionalPPE->Apron Large Volume/ Spill Cleanup Respirator Use Respirator AdditionalPPE->Respirator Spill/ Ventilation Failure Proceed Proceed with Task Safely AdditionalPPE->Proceed Low Additional Risk FaceShield->Proceed Apron->Proceed Respirator->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Protocol (Step-by-Step)
  • Verify Engineering Controls: Confirm the chemical fume hood is operational.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, heavier pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

Doffing Protocol (Step-by-Step)

This process is designed to contain contamination.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove face protection from the back to the front.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3][12]

Disposal Plan
  • Contaminated PPE: All disposable PPE, including both pairs of gloves and any contaminated wipes or absorbent materials, must be treated as hazardous waste.[11]

  • Waste Collection: Place all contaminated items into a designated, sealable hazardous waste container.[10][11] The container must be clearly labeled with the chemical name.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of as regular solid waste, depending on institutional policy.[11]

  • Final Disposal: Arrangements for the pickup and disposal of the hazardous waste must be made through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[11]

By adhering to this comprehensive PPE and handling guide, you are not just following a protocol; you are engaging in a self-validating system of safety that ensures the integrity of your work and the well-being of your entire team.

References

  • Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
  • Washington State University - Pyridine Safety Information.
  • Hazard Summary: Pyridine. (PDF). New Jersey Department of Health. [Link]
  • Safety D
  • Material Safety Data Sheet: 5-Chloro-2-hydroxypyrimidine. (PDF). Cole-Parmer. [Link]
  • Chemical Waste Disposal Guide. (PDF). University of Washington. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.